molecular formula C9H9BrN2 B1519896 5-Bromo-2,7-dimethyl-2H-indazole CAS No. 1146637-10-6

5-Bromo-2,7-dimethyl-2H-indazole

Cat. No.: B1519896
CAS No.: 1146637-10-6
M. Wt: 225.08 g/mol
InChI Key: GFFXVRQYZXKPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,7-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXVRQYZXKPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657253
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146637-10-6
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,7-dimethyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Privileged Indazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are foundational to a range of FDA-approved drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[1][3] The diverse biological activities, spanning anti-inflammatory, anti-cancer, and anti-HIV properties, underscore the therapeutic potential of this heterocyclic system.[4][5]

Given this significance, the synthesis of novel indazole derivatives is a core activity in drug development. However, synthesis is only the first step. The unambiguous, rigorous confirmation of a molecule's chemical structure is paramount. Isomeric confusion, incorrect substituent placement, or misidentification of tautomeric forms (e.g., 1H- vs. 2H-indazole) can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and failed clinical trials.

This technical guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a specific, novel derivative: 5-Bromo-2,7-dimethyl-2H-indazole . We will proceed from the macro (molecular formula) to the micro (atomic connectivity), employing a synergistic combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. This document is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps, but the causal logic behind each experimental choice.

The Foundational Blueprint: Synthesis and Molecular Formula

Before any analysis can begin, the molecule must be synthesized. The regioselective synthesis of 2H-indazoles, as opposed to their more thermodynamically stable 1H counterparts, requires specific strategic considerations.[5] A common and effective approach involves a copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and sodium azide.[6] This methodology is highly effective for controlling the regiochemistry to favor the 2H isomer.

Synthetic_Workflow Figure 1: General Synthetic Workflow for 2H-Indazole Formation A 2,6-dimethyl-3-nitrobenzaldehyde C Reductive Cyclization (e.g., with P(n-Bu)3) A->C Condensation B Methylamine (CH3NH2) B->C D 2,7-dimethyl-2H-indazole C->D E Bromination (NBS) D->E F This compound E->F NMR_Workflow Figure 2: Logical Workflow for NMR-based Structure Elucidation cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments H1 ¹H NMR (Proton Count & Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 ¹³C NMR / DEPT-135 (Carbon Count & Type) C13->HSQC C13->HMBC Final Final Structure COSY->Final HSQC->Final HMBC->Final

References

An In-depth Technical Guide to the Characterization of 5-bromo-2,7-dimethyl-2H-indazole (CAS Number: 1146637-10-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2,7-dimethyl-2H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a "privileged structure," known to interact with a variety of biological targets. The specific substitutions of a bromine atom and two methyl groups on the indazole core of CAS 1146637-10-6 create a unique chemical entity with distinct physicochemical properties that warrant a thorough characterization for its potential applications in pharmaceutical development. This guide provides a comprehensive overview of the key characterization data and methodologies for this compound, offering insights for researchers working with this and structurally related molecules.

Molecular Identity and Physicochemical Properties

A foundational aspect of characterizing any novel compound is the confirmation of its identity and the determination of its fundamental physicochemical properties.

Table 1: Molecular Identity and Computed Physicochemical Properties

PropertyValueSource
CAS Number 1146637-10-6[1]
IUPAC Name This compound[1]
Molecular Formula C₉H₉BrN₂[1]
Molecular Weight 225.08 g/mol [1]
Monoisotopic Mass 223.99491 Da[1]
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Note: The physicochemical properties listed above are computationally derived and provide a preliminary assessment. Experimental validation is recommended.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups.

  • Aromatic Protons: The indazole ring contains two aromatic protons. Their chemical shifts will be influenced by the bromine and methyl substituents. Based on data from related indazoles[2], the proton at the C4 position is expected to be a singlet, and the proton at the C6 position will also likely appear as a singlet due to the substitution pattern.

  • N-Methyl Group: The methyl group attached to the nitrogen at the 2-position will appear as a singlet, typically in the range of 3.8-4.2 ppm.

  • C7-Methyl Group: The methyl group at the C7 position will also be a singlet, likely shifted slightly upfield or downfield compared to the N-methyl group depending on the local electronic environment.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Aromatic Carbons: The six carbons of the benzene ring and the two carbons of the pyrazole ring will have distinct chemical shifts. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity.

  • Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

For researchers seeking to acquire experimental NMR data, the following general protocol can be followed:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. For more detailed analysis, consider DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Diagram 1: General NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent nmr_acq Acquire 1D (¹H, ¹³C) and optional 2D (COSY, HSQC, HMBC) NMR Spectra dissolve->nmr_acq Transfer to NMR Tube process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) nmr_acq->process analyze Analyze Spectra for Chemical Shifts, Coupling Constants, and Correlations process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of this compound (m/z ≈ 224 and 226) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Fragmentation Pattern: Common fragmentation pathways for indazole derivatives may involve the loss of methyl groups or cleavage of the pyrazole ring.

Table 2: Predicted Collision Cross Section (CCS) Values for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺225.00218138.5
[M+Na]⁺246.98412154.2
[M-H]⁻222.98762144.5
[M+NH₄]⁺242.02872161.6
[M+K]⁺262.95806142.9
Source: PubChemLite[3]

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (ESI or EI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform tandem mass spectrometry by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

Diagram 2: General Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Prepare Dilute Solution of Compound ms_acq Acquire Full Scan MS and MS/MS Spectra dissolve_ms->ms_acq Introduce into Mass Spectrometer analyze_ms Determine Accurate Mass, Isotopic Pattern, and Fragmentation Pathways ms_acq->analyze_ms

Caption: Workflow for mass spectrometry data acquisition and analysis.

Chromatographic Purity Analysis

Assessing the purity of a compound is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development (General Approach)

A typical reversed-phase HPLC method can be developed for this compound.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is often effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is suitable.

Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Execution: Run the developed HPLC method with the prepared sample.

  • Data Analysis: Integrate the peak corresponding to the compound and any impurity peaks to calculate the purity as a percentage of the total peak area.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, general methods for the synthesis of 2H-indazoles can be adapted. One common approach involves a copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde derivative, a primary amine, and sodium azide[4].

General Synthetic Scheme

A plausible synthetic route would involve the reaction of 2-bromo-6-methylbenzaldehyde with methylamine and sodium azide in the presence of a copper catalyst. Subsequent bromination at the 5-position would yield the final product.

Purification

Purification of the crude product is typically achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.

Safety and Handling

Based on available GHS information, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The characterization of this compound (CAS 1146637-10-6) relies on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive framework for its analysis based on established methodologies and data from structurally related compounds. For researchers in drug discovery and development, a thorough characterization as outlined here is a critical first step in unlocking the potential of this and other novel chemical entities.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2,7-dimethyl-2H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,7-dimethyl-2H-indazole is a heterocyclic compound of increasing interest within medicinal chemistry and materials science. Its utility as a synthetic intermediate, particularly in the development of novel therapeutics, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, formulation development, and ultimate bioavailability. This guide provides a comprehensive examination of the factors governing the solubility of this compound, methodologies for its empirical determination, and predictive insights based on its molecular structure. It is intended to serve as a practical resource for scientists engaged in the research and development of indazole-based molecules.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and erratic dose-response relationships. For a molecule like this compound, which often serves as a building block in the synthesis of more complex entities, understanding its behavior in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformations.

  • Crystallization and Purification: Selecting appropriate solvent systems for isolating the compound with high purity.

  • Analytical Method Development: Preparing solutions for techniques such as HPLC, NMR, and mass spectrometry.

  • Formulation Studies: Creating stable and effective dosage forms.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a framework for its rational assessment and application in a laboratory setting.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is essential to predict its solubility.

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem[2]
Molecular Weight 225.08 g/mol PubChem[2]
IUPAC Name 5-bromo-2,7-dimethylindazolePubChem[2]
Predicted XlogP 2.6PubChem[2]
Appearance Likely a solid at room temperatureInferred

The indazole core is a bicyclic aromatic system containing two nitrogen atoms. The key structural features influencing the solubility of this compound are:

  • The Indazole Ring System: The aromatic nature of the rings contributes to van der Waals interactions and potential π-π stacking. The nitrogen atoms can act as hydrogen bond acceptors.

  • The Bromo Group: The bromine atom at the 5-position is an electron-withdrawing group that increases the molecule's molecular weight and polarizability.

  • The N-Methyl Group: The methyl group at the 2-position blocks the potential for N-H hydrogen bond donation that would be present in an unsubstituted indazole. This significantly impacts its solubility profile compared to its 1H-indazole tautomer.

  • The C-Methyl Group: The methyl group at the 7-position adds to the steric bulk and the non-polar character of the molecule.

The predicted XlogP value of 2.6 suggests that this compound has a moderate lipophilicity, indicating it will likely favor non-polar organic solvents over water.[2]

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" remains a powerful guiding principle in solubility prediction. This relates the polarity of the solute to the polarity of the solvent.

  • Polar Solvents: These solvents have large dipole moments and often contain hydroxyl or carbonyl groups. They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Non-Polar Solvents: These solvents have low dipole moments and are typically hydrocarbons. They dissolve non-polar solutes primarily through London dispersion forces.

Based on its structure, this compound can be classified as a molecule of intermediate polarity. The presence of the nitrogen atoms and the bromo group introduces polar character, while the aromatic rings and methyl groups contribute to its non-polar nature.

A logical workflow for predicting and testing solubility is outlined below:

Caption: A logical workflow for predicting and experimentally determining the solubility of a target compound.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical testing is necessary to determine the precise solubility of this compound in various organic solvents.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). For this compound and similar compounds, the following hazards are noted:

  • Harmful if swallowed [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Required Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.[3][4]

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently categorize solvents and guide more rigorous quantitative studies.

Protocol:

  • Preparation: Label a series of small, dry test tubes with the names of the selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Sample Addition: Add approximately 10-20 mg of this compound to each test tube.

  • Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.

  • Mixing: After each addition, cap and shake the tube vigorously for 30-60 seconds.[5][6]

  • Observation: Visually inspect the tube for the complete dissolution of the solid.

  • Categorization: Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A portion of the solid dissolves, but some remains.

    • Insoluble: No discernible amount of the solid dissolves.[6]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

  • Preparation: For each solvent to be tested, add an excess amount of this compound to a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Dilution: Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

The experimental workflow can be visualized as follows:

Quantitative_Solubility_Workflow start Start: Excess solid in solvent equilibration Equilibrate (24-48h at 25°C) start->equilibration Agitation separation Phase Separation (Sedimentation) equilibration->separation Cease Agitation sampling Sample Supernatant (Filtered Syringe) separation->sampling analysis Analyze Concentration (e.g., HPLC) sampling->analysis Dilution as needed result Calculate Solubility (mg/mL or mol/L) analysis->result

Caption: Step-by-step workflow for the shake-flask method of quantitative solubility determination.

Predicted Solubility in Common Organic Solvents

While experimental data is not publicly available, a predictive solubility profile can be constructed based on chemical principles.

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1Low A non-polar solvent, unlikely to effectively solvate the polar portions of the indazole ring.
Toluene 2.4Moderate Aromatic interactions (π-π stacking) may enhance solubility compared to hexane.
Dichloromethane (DCM) 3.1Good to High A polar aprotic solvent capable of strong dipole-dipole interactions.
Ethyl Acetate 4.4Good A polar aprotic solvent with a carbonyl group that can act as a hydrogen bond acceptor.
Acetone 5.1Good to High A polar aprotic solvent, effective at dissolving moderately polar compounds.
Ethanol 4.3Moderate to Good A polar protic solvent. The non-polar ethyl chain will interact favorably with the indazole, but the lack of a hydrogen bond donor on the solute may limit very high solubility.
Methanol 5.1Moderate More polar than ethanol, may be slightly less effective for a lipophilic compound.
Dimethyl Sulfoxide (DMSO) 7.2High A highly polar aprotic solvent, generally an excellent solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF) 6.4High Similar to DMSO, a highly polar aprotic solvent capable of dissolving many organic molecules.
Water 10.2Very Low/Insoluble The high lipophilicity (XlogP = 2.6) and lack of a hydrogen bond donating group suggest poor aqueous solubility.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling, application, and ultimate success in research and development. This guide has established that the compound is likely to exhibit good solubility in moderately polar to polar aprotic organic solvents such as DCM, acetone, ethyl acetate, DMSO, and DMF, with lower solubility in non-polar solvents like hexane and very poor solubility in water. The provided experimental protocols offer a robust framework for researchers to empirically determine precise solubility values, ensuring the generation of reliable and reproducible data. A thorough understanding and experimental validation of the solubility profile of this important indazole derivative will empower scientists to optimize its use in the synthesis of next-generation pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to 5-Bromo-2,7-dimethyl-2H-indazole: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2,7-dimethyl-2H-indazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors and other therapeutic agents.[1][2][3] This document details the known physicochemical properties, outlines robust protocols for its analytical characterization, proposes a plausible synthetic route, and explores its chemical reactivity and potential applications. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this valuable chemical building block.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer.[4] However, 2H-indazole derivatives are crucial synthetic targets, often exhibiting unique biological activities and serving as key intermediates in the synthesis of complex molecules.[5][6]

This compound (CAS: 1146637-10-6) is a substituted indazole that offers several strategic advantages for chemical synthesis.[7][8] Its key features include:

  • A 2H-indazole core , which directs the geometry and electronic properties of the molecule.

  • A bromine atom at the 5-position , which serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

  • Methyl groups at the 2- and 7-positions , which modulate the molecule's lipophilicity, solubility, and steric profile, potentially influencing its interaction with biological targets.

These characteristics make it a valuable intermediate for constructing libraries of novel compounds in drug discovery programs, particularly in fields like oncology and neuropharmacology.[9]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The table below summarizes the key identifiers and known properties of this compound.

PropertyValueReference(s)
IUPAC Name This compound[7]
CAS Number 1146637-10-6[7][8]
Molecular Formula C₉H₉BrN₂[7][10][11]
Molecular Weight 225.09 g/mol [7][9][11]
Monoisotopic Mass 223.99491 Da[7][10]
Appearance Solid. Described as light yellow or yellow crystalline powder.[9][11]
Purity (Typical) ≥95% (as determined by HPLC)[9][11]
Storage Conditions Store at 2-8°C in a dry, well-ventilated place.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Signal Word Warning

Note on Undetermined Properties:

  • Solubility: While quantitative solubility data is not published, based on its structure, the compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and dichloromethane. Experimental verification is recommended before its use in specific applications.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible and efficient pathway can be designed based on established methodologies for 2H-indazole synthesis. A copper-catalyzed one-pot, three-component reaction is a modern and highly effective approach.[6]

Proposed Synthetic Pathway:

The reaction would involve the condensation of 2-bromo-6-methylbenzaldehyde with methylamine, followed by an in-situ cyclization with sodium azide, catalyzed by a copper(I) species.

start1 2-Bromo-3,5-dimethylaniline (Precursor) step1 Diazotization (NaNO₂, HCl) start1->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Reduction & Cyclization (e.g., SnCl₂) intermediate1->step2 product This compound step2->product start Purified Solid nmr NMR Spectroscopy (¹H, ¹³C) Confirms Structure start->nmr ms HRMS (ESI) Confirms Elemental Comp. start->ms hplc HPLC-UV Determines Purity (%) start->hplc final Characterized Compound (Structure & Purity Verified) nmr->final ms->final hplc->final cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Compound Classes center_node This compound (Core Scaffold) suzuki Suzuki Coupling (Boronic Acids/Esters) + Pd Catalyst center_node->suzuki heck Heck Coupling (Alkenes) + Pd Catalyst center_node->heck buchwald Buchwald-Hartwig (Amines) + Pd/Cu Catalyst center_node->buchwald sonogashira Sonogashira Coupling (Alkynes) + Pd/Cu Catalyst center_node->sonogashira aryl 5-Aryl/Heteroaryl Indazoles suzuki->aryl alkenyl 5-Alkenyl Indazoles heck->alkenyl amino 5-Amino Indazoles buchwald->amino alkynyl 5-Alkynyl Indazoles sonogashira->alkynyl

References

5-Bromo-2,7-dimethyl-2H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2,7-dimethyl-2H-indazole: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its chemical properties, a robust and logical synthetic route, and its application as a key intermediate in the development of novel therapeutics, grounding our discussion in established chemical principles and authoritative sources.

Core Molecular Attributes

This compound (CAS No. 1146637-10-6) is a substituted indazole, a class of aromatic heterocyclic compounds featuring a fused benzene and pyrazole ring. The "2H" designation is critical, indicating that the methyl group is attached to the nitrogen atom at position 2 of the pyrazole ring. This specific isomeric form dictates the molecule's three-dimensional shape and reactivity, which is a crucial consideration in rational drug design where precise interactions with biological targets are paramount.

The presence of a bromine atom at position 5 provides a versatile synthetic handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The two methyl groups at positions 2 and 7 influence the molecule's solubility, lipophilicity, and metabolic stability, all key parameters in pharmacokinetic profiling.

Physicochemical & Computed Properties

A summary of the key quantitative data for this compound is presented below. It is important to distinguish between experimentally determined values and computationally predicted properties.

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem[1]
Molecular Weight 225.08 g/mol PubChem[1]
CAS Number 1146637-10-6PubChem[1]
Physical Form SolidSigma-Aldrich
Monoisotopic Mass 223.99491 DaPubChem[1][2]
XLogP3 (Predicted) 2.6PubChem[1][2]
InChI Key GFFXVRQYZXKPRF-UHFFFAOYSA-NSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Synthesis Pathway and Experimental Protocol

The synthesis of 2-alkyl-2H-indazoles can be challenging due to the potential for alkylation at the N1 position, leading to isomeric impurities. Direct synthesis methods often require specific precursors that may not be readily available. A robust and reliable strategy for preparing this compound involves the selective N-methylation of a commercially available precursor, 5-Bromo-7-methyl-1H-indazole (CAS: 156454-43-2).[3][4][5]

This approach is favored for its predictable starting point. However, the key scientific challenge is controlling the regioselectivity of the methylation. The reaction will almost invariably produce a mixture of the desired N2-methylated product and the N1-methylated isomer. Therefore, the purification step is not merely a suggestion but a critical, self-validating component of the protocol to ensure the final product's identity and purity.

G cluster_synthesis Synthesis Workflow Precursor 5-Bromo-7-methyl-1H-indazole Reaction N-Methylation Reaction Precursor->Reaction Reagents Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Reagents->Reaction Mixture Crude Product (Mixture of N1 and N2 isomers) Reaction->Mixture Purification Purification (Column Chromatography) Mixture->Purification Product This compound (Isolated N2 Isomer) Purification->Product Byproduct 5-Bromo-1,7-dimethyl-1H-indazole (Isolated N1 Isomer) Purification->Byproduct

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: N-Methylation

This protocol is a representative methodology based on standard organic synthesis techniques for the N-alkylation of indazoles. Researchers should perform their own optimization.

Objective: To synthesize this compound via methylation of 5-Bromo-7-methyl-1H-indazole.

Materials:

  • 5-Bromo-7-methyl-1H-indazole (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl iodide (MeI) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-7-methyl-1H-indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids. The volume should be sufficient to ensure effective stirring (approx. 0.1 M concentration).

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add methyl iodide (1.2 eq) dropwise via syringe.

    • Causality Note: Adding the electrophile (MeI) slowly at a reduced temperature helps to control the reaction exotherm and can influence the isomeric ratio, although a mixture is still expected.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

    • Trustworthiness Note: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer. This ensures a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) is typically effective for separating the N1 and N2 isomers.

    • Expertise Note: The N2-isomer is generally less polar than the N1-isomer and will therefore elute first from the column. Collect fractions and analyze by TLC to isolate the pure desired product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors for oncology.[6] this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. Its utility is explicitly cited in patents for the development of novel therapeutic agents.

A primary application is found in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), a critical signaling protein in B-cell development and activation. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases. Patents available through WIPO describe the use of this compound as a foundational building block for creating potent and selective BTK inhibitors.[1]

G cluster_application Role as a Key Intermediate Molecule This compound (Key Intermediate) Coupling Suzuki or other Cross-Coupling Reaction Molecule->Coupling Final Complex Bioactive Molecule (e.g., BTK Inhibitor) Coupling->Final Partner Boronic Acid / Ester (R-B(OR)₂) Partner->Coupling

Caption: Use of the target molecule in cross-coupling reactions.

The bromine atom at the C5 position is strategically employed for a Suzuki coupling reaction. In this reaction, the indazole acts as the electrophilic partner, reacting with a boronic acid or ester to form a new carbon-carbon bond. This allows for the introduction of diverse aryl or heteroaryl moieties, enabling chemists to systematically explore the structure-activity relationship (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (H302): Harmful if swallowed.

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.

Recommended Handling Procedures:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined structure, featuring a reactive bromine handle and metabolically relevant methyl groups, makes it an ideal starting point for constructing complex molecular architectures. While its synthesis requires careful control of regioselectivity and mandatory chromatographic purification, the proposed pathway from 5-Bromo-7-methyl-1H-indazole offers a logical and accessible route for researchers. Its documented use in the synthesis of BTK inhibitors underscores its importance and potential in the ongoing search for novel therapeutics.

References

The Indazole Scaffold: A Privileged Motif Driving Innovation in Biological Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of indazole derivatives. We will delve into the core therapeutic areas where these compounds have shown immense promise, including oncology, inflammation, and infectious diseases. This guide will not only detail the mechanisms of action but also provide field-proven insights into the experimental methodologies used to evaluate their efficacy, supported by detailed protocols and structure-activity relationship (SAR) analyses.

The Indazole Core: Structural Features and Synthetic Versatility

Indazole, or benzopyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and prevalent form.[1] This structural duality, coupled with multiple sites for substitution, provides a rich chemical space for the design of novel therapeutic agents.

The synthesis of the indazole nucleus can be achieved through various strategies, often involving the cyclization of appropriately substituted anilines or benzonitriles.[2][3][4] The choice of synthetic route is critical as it dictates the substitution pattern on the final molecule, which in turn profoundly influences its biological activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole derivatives have demonstrated remarkable success as anticancer agents, with several compounds receiving FDA approval and many others in clinical trials.[5] Their efficacy stems from the ability to selectively inhibit key proteins involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8][9] Several indazole-based drugs, such as Axitinib and Pazopanib, are potent VEGFR-2 inhibitors. By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, leading to an inhibition of endothelial cell proliferation and migration, and ultimately, a reduction in tumor vascularization.

Signaling Pathway: VEGFR-2 Inhibition by Indazole Derivatives

VEGFR2_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole Derivative Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival

Caption: VEGFR-2 signaling pathway and its inhibition by indazole derivatives.

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Certain indazole derivatives have been developed as potent inhibitors of Aurora kinases, leading to defects in chromosome segregation and ultimately, apoptosis of cancer cells.[10]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. For kinase inhibitors, specific interactions with the hinge region, the DFG motif, and the solvent-exposed region of the ATP-binding pocket are crucial for high-affinity binding.

Position Favorable Substituents for Kinase Inhibition Rationale
N1 Small alkyl groups, substituted phenyl ringsOccupies the solvent-exposed region, can be modified to improve solubility and pharmacokinetic properties.
C3 Amide or urea linkages to various aromatic or heterocyclic ringsForms key hydrogen bond interactions with the kinase hinge region.
C5/C6 Halogens, small alkyl or alkoxy groupsCan modulate electronic properties and occupy hydrophobic pockets within the active site.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of the indazole derivative. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT reagent (0.5 mg/mL final concentration) to each well. C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals with DMSO or other suitable solvent. E->F G 7. Measure absorbance at 570 nm using a microplate reader. F->G H 8. Calculate cell viability and determine the IC50 value. G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[14][15][16][17][18]

Detailed Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the indazole derivative at various concentrations in a suitable kinase buffer. The final reaction volume is typically 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[19]

Mechanism of Action: COX-2 and p38 MAPK Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Some indazole derivatives have been shown to be potent and selective COX-2 inhibitors.[20][21][22][23][24]

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[21][25][26][27] Inhibition of p38 MAPK can therefore effectively suppress the inflammatory cascade. A number of indazole-based compounds have been developed as potent p38 MAPK inhibitors.

Signaling Pathway: p38 MAPK in Inflammation and its Inhibition

p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway p38 MAPK Pathway cluster_response Cellular Response LPS LPS MKK3_6 MKK3/6 LPS->MKK3_6 Cytokines Pro-inflammatory Cytokines Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α Production MK2->TNFa IL1b IL-1β Production MK2->IL1b Indazole Indazole Derivative Indazole->p38 Inhibits

Caption: The p38 MAPK signaling pathway in inflammation and its inhibition by indazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

For indazole derivatives targeting COX-2, the presence of a sulfonamide or a similar acidic moiety is often crucial for binding to the secondary pocket of the enzyme, conferring selectivity over COX-1. For p38 MAPK inhibitors, specific substitutions on the indazole ring are required to interact with the ATP-binding site and adjacent hydrophobic pockets.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the selective inhibitory activity of indazole derivatives against COX-2.

Detailed Protocol:

  • Enzyme and Inhibitor Preparation: Reconstitute human recombinant COX-2 enzyme in the provided buffer. Prepare serial dilutions of the indazole derivative and a non-selective NSAID (as a control for COX-1 inhibition in a parallel assay) in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride, which reduces the PGH₂ product to the more stable PGF₂α.

  • Quantification: Quantify the amount of PGF₂α produced using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. Compare these results with those from a parallel COX-1 inhibition assay to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Indazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against a range of pathogens.[28]

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms of antibacterial action for indazole derivatives is the inhibition of bacterial DNA gyrase.[29][30][31][32][33] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt these fundamental cellular processes, leading to bacterial cell death.

Mechanism: Bacterial DNA Gyrase Inhibition

DNA_Gyrase A 1. DNA gyrase binds to bacterial DNA. B 2. The enzyme creates a double-strand break in the DNA. A->B C 3. Another segment of DNA is passed through the break. B->C F 5. The resealing step is blocked, leading to accumulation of DNA breaks. B->F D 4. The break is resealed, introducing negative supercoils. C->D E Indazole derivative binds to DNA gyrase. E->B G 6. Bacterial cell death. F->G

Caption: The mechanism of action of bacterial DNA gyrase and its inhibition by indazole derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antibacterial activity of indazole-based DNA gyrase inhibitors is influenced by substituents at various positions. For example, modifications at the N1 and C3 positions can significantly impact the interaction with the enzyme's active site and the overall physicochemical properties of the molecule, which affect its ability to penetrate the bacterial cell wall.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][34][35][36][37]

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indazole derivative in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The indazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and anti-inflammatory to antimicrobial, underscore the importance of this privileged motif in medicinal chemistry. The continued exploration of the vast chemical space around the indazole core, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds great promise for the development of next-generation drugs to address unmet medical needs. As our knowledge of complex biological pathways expands, so too will the opportunities to design novel indazole derivatives with enhanced potency, selectivity, and safety profiles.

References

A Technical Guide to 5-Bromo-2,7-dimethyl-2H-indazole: A Privileged Scaffold for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive technical overview of 5-Bromo-2,7-dimethyl-2H-indazole, a specific derivative poised for significant utility in research and drug discovery. While this particular molecule is sparsely documented in academic literature, its structural features—a stable 2H-indazole core, a strategic bromine atom for synthetic elaboration, and two methyl groups to modulate physicochemical properties—make it an exemplary building block. This document synthesizes information from the broader class of indazole derivatives to propose a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, offer a detailed, field-proven synthetic protocol, explore its potential as a versatile intermediate for library synthesis, and discuss its likely biological significance based on established structure-activity relationships within the indazole family. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their scientific pursuits.

The Indazole Scaffold: A Foundation of Therapeutic Innovation

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a molecule of profound importance in pharmaceutical sciences.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being the more thermodynamically stable.[1][4] The specific arrangement of nitrogen atoms and the aromatic system allows for a diverse array of intermolecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

This structural versatility has led to the development of numerous drugs targeting a wide range of diseases. Notable examples include:

  • Axitinib: A potent kinase inhibitor used in the treatment of renal cell carcinoma.[1]

  • Niraparib: A PARP inhibitor for the treatment of ovarian cancer.[1]

  • Benzydamine: A locally-acting nonsteroidal anti-inflammatory drug.[1]

  • Granisetron: A serotonin 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea.[1]

The indazole core is a validated pharmacophore associated with activities including anti-cancer, anti-inflammatory, antimicrobial, analgesic, and anti-HIV effects, solidifying its status as a privileged structure in drug discovery.[5][6][7][8][9]

Physicochemical and Structural Characterization of this compound

This compound is a solid research chemical available for laboratory use.[10] Its structure is defined by the 2H-indazole core, a methyl group at the N2 position, a second methyl group at the C7 position of the benzene ring, and a bromine atom at the C5 position.

Core Properties and Identifiers

The fundamental properties of this compound are summarized below, providing essential data for experimental design, reaction stoichiometry, and analytical characterization.[11]

PropertyValueSource
IUPAC Name 5-bromo-2,7-dimethylindazolePubChem
CAS Number 1146637-10-6PubChem
Molecular Formula C₉H₉BrN₂PubChem
Molecular Weight 225.09 g/mol PubChem
Monoisotopic Mass 223.99491 DaPubChem
SMILES CC1=CC(=CC2=CN(N=C12)C)BrPubChem
InChIKey GFFXVRQYZXKPRF-UHFFFAOYSA-NPubChem
Appearance Light yellow crystalline solid (typical)Inferred
Structural Representation

The chemical structure of this compound is critical for understanding its reactivity and potential biological interactions.

Caption: Structure of this compound.

Predicted Spectroscopic Data
  • ¹H NMR: Expect distinct signals for the two methyl groups, likely singlets integrating to 3H each. The aromatic protons on the indazole ring will appear as doublets or singlets in the aromatic region (approx. 7.0-8.0 ppm), with coupling constants dictated by their relative positions.

  • ¹³C NMR: Signals corresponding to nine unique carbon atoms are expected. The carbons bearing methyl groups will be in the aliphatic region, while the remaining seven will be in the aromatic/heteroaromatic region. The carbon attached to bromine (C5) will be significantly influenced by the halogen's electronic effect.

  • Mass Spectrometry (MS): The key diagnostic feature will be the isotopic pattern of bromine. The molecular ion peak (M+) will appear as a doublet of roughly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes (approx. 224 and 226 Da).

Synthesis and Derivatization Strategies

The true value of this compound lies in its role as both a synthetic target and a versatile intermediate. This section proposes a robust synthetic pathway and outlines its potential for downstream derivatization.

Proposed Synthetic Workflow

A logical and efficient synthesis can be envisioned in two main stages: construction of the 2,7-dimethyl-2H-indazole core, followed by regioselective bromination. This approach is based on well-established methodologies for the synthesis of substituted indazoles.[2][12]

G start 2-Bromo-3-methylbenzaldehyde + Methylamine + Sodium Azide step1_node Copper-Catalyzed Three-Component Reaction start->step1_node intermediate Intermediate: 2,7-dimethyl-2H-indazole step1_node->intermediate step2_node Regioselective Bromination (e.g., with NBS) intermediate->step2_node product Final Product: This compound step2_node->product G cluster_reactions Cross-Coupling Reactions start 5-Bromo-2,7-dimethyl- 2H-indazole suzuki Suzuki Coupling (Pd catalyst, Base) + R-B(OH)₂ start->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, Base) + R₂NH start->buchwald heck Heck Coupling (Pd catalyst, Base) + Alkene start->heck prod_suzuki 5-Aryl/Alkyl- substituted indazole suzuki->prod_suzuki prod_buchwald 5-Amino- substituted indazole buchwald->prod_buchwald prod_heck 5-Alkenyl- substituted indazole heck->prod_heck

References

The Resurgence of a Heterocyclic Isomer: A Technical Guide to the Discovery and Strategic Synthesis of Novel 2H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] While the 1H-indazole tautomer has been extensively studied since its discovery, its less thermodynamically stable counterpart, the 2H-indazole, has emerged from relative obscurity to become a highly sought-after motif in modern drug discovery.[2][3] This guide provides an in-depth technical analysis of the historical context, synthetic evolution, and therapeutic significance of novel 2H-indazole compounds. We will dissect the causality behind key experimental choices in regioselective synthesis, provide validated protocols for cornerstone reactions, and explore the structure-activity relationships that drive the design of next-generation therapeutics targeting cancer, inflammation, and infectious diseases.

Introduction: The Tale of Two Tautomers

The story of indazole begins in 1883 with Emil Fischer, whose work laid the foundation for understanding this bicyclic aromatic heterocycle.[4][5][6] The indazole core, a fusion of benzene and pyrazole rings, can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. For many years, the 1H-tautomer was considered the dominant and more significant form, being energetically more stable by approximately 2.3 kcal/mol.[2] Consequently, early synthetic efforts often yielded mixtures of regioisomers, with the 1H-form predominating, thus presenting a significant challenge to the targeted synthesis of 2H-indazoles.[7]

However, the relentless pursuit of novel pharmacophores has unveiled the unique therapeutic potential embedded within the 2H-indazole framework. This isomer is a key structural component in a variety of highly effective pharmaceuticals and clinical candidates, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][8] This has catalyzed the development of sophisticated and regioselective synthetic strategies, transforming the 2H-indazole from a synthetic curiosity into a deliberately crafted component of modern medicines.

Strategic Synthesis of the 2H-Indazole Core: A Comparative Analysis

The primary challenge in 2H-indazole synthesis is controlling regioselectivity. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability. This section will explore the mechanistic underpinnings and practical applications of key synthetic methodologies.

Classical Approaches Reimagined: The Cadogan Reductive Cyclization

The Cadogan reaction is a powerful tool for the synthesis of N-aryl-2H-indazoles from readily available o-nitrobenzaldehydes and anilines. The classical approach often required harsh conditions, including high temperatures and excess phosphine or phosphite reagents.[9] However, modern adaptations have significantly improved the practicality and scope of this transformation.

A key innovation is the one-pot condensation-Cadogan reductive cyclization, which proceeds under milder conditions.[10][11] This approach eliminates the need to isolate the intermediate ortho-imino-nitrobenzene, enhancing both efficiency and safety.[11]

Mechanism Rationale: The reaction is initiated by the condensation of an o-nitrobenzaldehyde with a primary amine to form an imine. A trivalent phosphorus reagent, such as tri-n-butylphosphine, then acts as an oxygen scavenger, deoxygenating the nitro group. While traditionally thought to proceed through a nitrene intermediate, recent studies suggest the involvement of a 2H-indazole N-oxide as a competent intermediate, which is subsequently deoxygenated to furnish the final 2H-indazole.[9][12][13][14][15][16] This updated mechanistic understanding allows for more controlled reaction conditions.

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [10][11]

  • To a solution of o-nitrobenzaldehyde (1.0 mmol) in isopropanol (5 mL) is added the desired primary amine (1.1 mmol).

  • The mixture is stirred at 80 °C for 1-2 hours until imine formation is complete (monitored by TLC or LC-MS).

  • Tri-n-butylphosphine (1.5 mmol) is added dropwise to the reaction mixture.

  • The reaction is maintained at 80 °C for an additional 4-6 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-substituted-2H-indazole.

Cadogan_Workflow start o-Nitrobenzaldehyde + Primary Amine step1 Condensation (i-PrOH, 80°C) start->step1 intermediate ortho-Imino-nitrobenzene (in situ) step1->intermediate step2 Reductive Cyclization (P(n-Bu)3, 80°C) intermediate->step2 product 2-Substituted-2H-Indazole step2->product

The Davis-Beirut Reaction: A Mild and Versatile Alternative

The Davis-Beirut reaction provides a remarkably mild and efficient pathway to a diverse range of 2H-indazoles and their derivatives, such as indazolones.[17][18] This reaction typically proceeds from o-nitrosobenzaldehyde and primary amines and can be catalyzed by either acid or base.[17] A key advantage is its redox-neutral nature and the ability to generate the reactive nitroso intermediate in situ.[12][19]

Mechanism Rationale: The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization.[12][17] This circumvents the need for harsh reducing agents and high temperatures, allowing for greater functional group tolerance. The versatility of this reaction has been expanded to the synthesis of novel 3-amino-2H-indazoles.[17]

Davis_Beirut_Mechanism reactants o-Nitrosobenzaldehyde + Primary Amine step1 Condensation (Acid or Base Catalyst) reactants->step1 intermediate o-Nitrosobenzylidine Imine Intermediate step1->intermediate step2 N,N-Bond Forming Heterocyclization intermediate->step2 product 2-Substituted-2H-Indazole step2->product

Transition Metal-Catalyzed Strategies: Precision and Control

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and 2H-indazoles are no exception. Palladium and Rhodium-based catalytic systems offer unparalleled precision in forming the desired regioisomer.

A robust method for the synthesis of 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[20][21][22] This strategy constructs the N(1)-C(7a) bond and is tolerant of a wide array of electron-donating and electron-withdrawing substituents on both aromatic rings.[21][22]

Experimental Protocol: Pd-Catalyzed Intramolecular Amination [20][21]

  • A mixture of the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.06 mmol), and NaOtBu (1.4 mmol) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous toluene (5 mL) is added, and the mixture is heated to 90 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford the 2-aryl-2H-indazole.

Rhodium(III)-catalyzed C-H bond functionalization represents a highly efficient and atom-economical approach to N-aryl-2H-indazoles.[23][24][25][26] This method utilizes a formal [4+1] annulation of azobenzenes and aldehydes. The azo moiety acts as a directing group for the ortho-C-H activation, ensuring high regioselectivity.[23][25]

Mechanism Rationale: The catalytic cycle is initiated by the Rh(III)-catalyzed ortho-C-H activation of the azobenzene, followed by insertion of the aldehyde. The resulting intermediate then undergoes a cyclative capture and aromatization to yield the 2-aryl-2H-indazole product.[23] This modern approach allows for the construction of highly substituted indazoles that would be difficult to access through classical methods.

Comparative Summary of Synthetic Methods
MethodKey FeaturesAdvantagesLimitations
Cadogan Cyclization One-pot condensation and reductive cyclization of o-nitrobenzaldehydes and amines.Readily available starting materials; improved mildness in modern protocols.[10][11]Can require elevated temperatures; phosphine reagents can be toxic.
Davis-Beirut Reaction Reaction of o-nitrosobenzaldehydes with primary amines.Very mild, redox-neutral conditions; high functional group tolerance.[12][17][18][19]o-Nitrosobenzaldehydes can be unstable; scope with N-aryl targets can be limited.[19]
Pd-Catalyzed Amination Intramolecular cyclization of N-aryl-N-(o-bromobenzyl)hydrazines.Excellent regioselectivity; broad substrate scope.[20][21][22]Requires pre-functionalized starting materials; potential for catalyst poisoning.
Rh-Catalyzed C-H Activation [4+1] annulation of azobenzenes and aldehydes.High atom economy; excellent functional group compatibility; novel disconnections.[23][25][26]Requires a directing group (azo); catalyst cost can be a factor.

The 2H-Indazole Motif in Drug Discovery: From Bench to Bedside

The physicochemical properties of the 2H-indazole core, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal scaffold for designing potent and selective inhibitors of various biological targets.

Targeting Cancer: Kinase and Prostanoid Receptor Inhibition

The 2H-indazole scaffold is a prominent feature in many small-molecule kinase inhibitors developed for cancer therapy.[1][8][27] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The indazole ring can effectively occupy the ATP-binding site of many kinases, leading to potent inhibition.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

  • N2-Substitution: The substituent at the N2 position is critical for modulating potency and selectivity. Large, aromatic groups can form favorable interactions within the hydrophobic regions of the kinase active site.[1]

  • C3-Substitution: Functionalization at the C3 position is often used to project vectors towards the solvent-exposed region or to pick up additional hydrogen bond interactions. For example, 3-(pyrrolopyridin-2-yl)indazole derivatives have shown potent inhibition of Aurora kinase A.[1]

  • Importance of the 2H-Isomer: In some cases, the 2H-indazole isomer exhibits superior activity compared to its 1H counterpart. For instance, in a series of FGFR-1 inhibitors, compounds with the nitrogen at the 2-position were found to be essential for inhibitory activity.[1]

More recently, 2H-indazole-3-carboxamides have been identified as potent and selective antagonists of the prostanoid EP4 receptor.[28][29][30] The PGE₂/EP4 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment.[28][30] By blocking this pathway, 2H-indazole-based EP4 antagonists can enhance cytotoxic CD8+ T cell-mediated antitumor immunity, representing a promising strategy for cancer immunotherapy.[29][30]

EP4_Signaling_Inhibition PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 binds AC Adenylyl Cyclase EP4->AC activates cAMP cAMP AC->cAMP produces Immunosuppression Immunosuppressive Gene Expression cAMP->Immunosuppression upregulates Inhibitor 2H-Indazole EP4 Antagonist Inhibitor->EP4 blocks

Anti-inflammatory and Antimicrobial Applications

Beyond oncology, 2H-indazole derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents. Certain 2,3-diphenyl-2H-indazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, various 2-phenyl-2H-indazole derivatives have exhibited potent antiprotozoal activity against parasites such as E. histolytica, G. intestinalis, and T. vaginalis, in some cases exceeding the potency of the standard drug metronidazole.

Quantitative Bioactivity Data for Selected 2H-Indazole Derivatives

Compound ClassTarget/OrganismRepresentative IC₅₀ (µM)Therapeutic Area
2H-Indazole-3-carboxamideEP4 Receptor0.001-0.01Cancer Immunotherapy[28][29][30]
3-(Pyrrolopyridin-2-yl)indazoleAurora Kinase A0.008-1.43Oncology[1]
2-Aryl-2H-indazoleFGFR-1< 1.0Oncology[1]
2-Phenyl-2H-indazoleE. histolytica< 0.070Antiprotozoal[1]

Conclusion and Future Perspectives

The journey of 2H-indazole compounds from a less-favored tautomer to a highly valued scaffold in medicinal chemistry underscores the importance of synthetic innovation in driving drug discovery. The development of regioselective and efficient synthetic methods, particularly those leveraging transition metal catalysis, has unlocked the full potential of this heterocyclic core. The demonstrated success of 2H-indazole derivatives in oncology, inflammation, and infectious disease research validates the continued exploration of this chemical space.

Future efforts will likely focus on the late-stage functionalization of the 2H-indazole core via C-H activation to rapidly generate diverse chemical libraries.[3][31] Furthermore, the integration of computational modeling and machine learning with synthetic chemistry will undoubtedly accelerate the design and discovery of novel 2H-indazole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The 2H-indazole, once in the shadow of its more stable isomer, is now firmly in the spotlight, illuminating new paths toward treating some of the most challenging human diseases.

References

safety and handling of 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2,7-dimethyl-2H-indazole for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for a vast array of therapeutic agents. Among these, the indazole nucleus is a "privileged scaffold," frequently appearing in molecules targeting a wide range of diseases, from oncology to inflammatory conditions.[1][2] this compound is a key chemical intermediate, a versatile building block for the synthesis of more complex, biologically active compounds. Its proper handling and characterization are paramount to ensuring both laboratory safety and the integrity of downstream research.

This guide provides a comprehensive technical overview designed for the hands-on researcher and drug development professional. Moving beyond a simple recitation of facts, we will delve into the causality behind safety protocols, provide robust experimental methodologies, and outline a self-validating system for quality control, ensuring that this critical intermediate is handled with the expertise and trustworthiness required in a professional research environment.

Part 1: Hazard Identification and Risk Mitigation

A foundational principle of laboratory work is a comprehensive understanding of the materials in use. The primary directive for safety is always the most current Safety Data Sheet (SDS) provided by the supplier. The information below is synthesized from available data to provide a framework for risk assessment.

1.1: GHS Hazard Profile

Based on Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance.[3] The primary hazards are summarized below.

Hazard Class & CategoryGHS StatementDescription of Risk
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the compound can lead to adverse health effects. Accidental ingestion must be strictly avoided.[3][4]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin is likely to cause irritation, redness, or inflammation.[3][5]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationThe compound can cause significant, but reversible, eye irritation upon contact.[3][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of the dust or powder can irritate the respiratory tract, leading to coughing and discomfort.[3][4]
1.2: The Hierarchy of Safety Controls

Effective risk mitigation relies on a multi-layered approach, prioritizing engineering controls that remove the hazard at its source, followed by administrative controls and, finally, personal protective equipment (PPE).

Safety_Hierarchy_Workflow cluster_Controls Risk Mitigation Strategy Engineering 1. Engineering Controls (Primary Barrier) - Chemical Fume Hood - Ventilated Enclosure Administrative 2. Administrative Controls (Procedural Barrier) - Standard Operating Procedures (SOPs) - Restricted Access Areas - Hazard Communication Training Engineering->Administrative Reduces reliance on... PPE 3. Personal Protective Equipment (PPE) (Last Line of Defense) - Safety Goggles - Nitrile Gloves - Lab Coat Administrative->PPE Informs proper use of...

Caption: Hierarchical workflow for mitigating exposure risks.

Causality Behind Choices:

  • Chemical Fume Hood: This is the most critical engineering control. By handling the solid compound exclusively within a fume hood, you contain airborne particulates at the source, directly mitigating the H335 respiratory irritation hazard.[5]

  • Nitrile Gloves: These provide a necessary barrier to prevent direct skin contact, addressing the H315 skin irritation hazard.

  • Chemical Safety Goggles: Essential for protecting against the H319 serious eye irritation hazard from accidental splashes or airborne dust.

1.3: First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is vital. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show the SDS to the medical professional.[6][7]
1.4: Storage, Handling, and Disposal
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Protecting it from light is also recommended to ensure long-term stability.

  • Handling: Avoid creating dust when weighing or transferring the material.[5] Use appropriate tools (e.g., spatulas) and handle on a non-porous surface within the fume hood. Always wash hands thoroughly after handling.[7]

  • Disposal: Unused material and contaminated waste should be treated as hazardous chemical waste. Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5]

Part 2: Synthesis and Purification

Indazole derivatives are accessible through various synthetic routes.[1] The synthesis of 2H-indazoles often involves a one-pot, three-component reaction catalyzed by copper, which is efficient in forming the necessary C-N and N-N bonds.[2] The following sections outline a representative workflow.

2.1: General Synthetic Workflow

Synthesis_Workflow Reactants o-Bromobenzaldehyde Derivative + Primary Amine + Sodium Azide Reaction One-Pot Reaction (e.g., Cu(I) catalyst, PEG solvent) Reactants->Reaction Combine CrudeProduct Crude This compound Reaction->CrudeProduct Cyclization Purification Purification (Recrystallization or Column Chromatography) CrudeProduct->Purification Isolate & Purify FinalProduct Pure Product (>98% Purity) Purification->FinalProduct Characterize

Caption: A generalized workflow for 2H-indazole synthesis.

2.2: Step-by-Step Laboratory Synthesis Protocol

Disclaimer: This protocol is a representative example based on established methodologies for 2H-indazole synthesis and must be adapted and optimized by a qualified chemist.[2][9] All steps must be performed in a chemical fume hood with appropriate PPE.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting 2-bromo- or 2-chlorobenzaldehyde derivative, a copper(I) catalyst (e.g., Cu₂O nanoparticles), and a suitable solvent (e.g., polyethylene glycol - PEG).

  • Addition of Amine: Begin stirring the mixture and add the primary amine (e.g., methylamine) slowly at room temperature.

  • Addition of Azide: Carefully add sodium azide to the reaction mixture. Causality Note: Sodium azide is highly toxic and can form explosive compounds. It must be handled with extreme care and never mixed with acids.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

2.3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for success.

  • Solvent Selection: Empirically test solvents (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) to find one that dissolves the crude product when hot but in which the product has low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper. This prevents premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of precipitated solid.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Part 3: Analytical Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.[10][11]

3.1: Recommended Analytical Techniques
TechniquePurposeExpected Result for this compound
¹H NMR Structural confirmation and impurity profile.A spectrum showing distinct signals for the aromatic protons and the two methyl groups with appropriate chemical shifts, coupling patterns, and integration.
¹³C NMR Confirms the carbon backbone of the molecule.A spectrum showing the correct number of carbon signals corresponding to the indazole ring and methyl groups.
LC-MS Confirms molecular weight and provides a preliminary purity assessment.A primary peak in the chromatogram with a mass spectrum showing the correct molecular ion for C₉H₉BrN₂ (m/z ≈ 224/226 due to Br isotopes).[3][12]
HPLC Quantitative purity determination.A chromatogram with a single major peak, allowing for the calculation of purity (typically >98% for use in drug development).
Melting Point A physical constant indicating purity.A sharp, defined melting point range consistent with a pure substance. A broad or depressed melting point suggests impurities.

Conclusion

This compound is a valuable intermediate in the complex process of drug discovery and development. Its effective use is predicated on a rigorous and informed approach to safety, handling, synthesis, and quality control. By understanding the "why" behind each protocol—from the necessity of a fume hood to mitigate respiratory hazards to the logic of a multi-technique analytical approach—researchers can ensure both personal safety and the scientific validity of their results. This guide serves as a technical framework to empower scientists to work with this and similar molecules confidently and responsibly.

References

Methodological & Application

Synthesis of 5-Bromo-2,7-dimethyl-2H-indazole: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Bromo-2,7-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key steps, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Scientific Context

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The 2H-indazole scaffold, in particular, is a privileged structure found in various therapeutic agents, including those with anti-cancer and anti-inflammatory properties. The synthesis of specifically substituted indazoles, such as this compound, is crucial for the exploration of new chemical space in drug discovery programs. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the methyl groups at the 2 and 7-positions influence the molecule's conformation and metabolic stability.

The synthetic strategy detailed herein is based on the robust and efficient copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][2][3][4][5] This approach is advantageous due to its operational simplicity, use of readily available starting materials, and broad substrate scope.[1][3][5]

Reaction Scheme

The overall transformation is depicted below:

Reaction_Scheme reactant1 4-Bromo-2,6-dimethylbenzaldehyde conditions CuI, TMEDA DMSO, 120 °C plus1 + reactant2 Methylamine (CH3NH2) plus2 + reactant3 Sodium Azide (NaN3) product This compound conditions->product

Caption: One-pot synthesis of this compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
4-Bromo-2,6-dimethylbenzaldehyde5769-33-5C₉H₉BrO213.07Sigma-Aldrich
Methylamine (40% in H₂O)74-89-5CH₅N31.06Acros Organics
Sodium Azide (NaN₃)26628-22-8N₃Na65.01Fisher Scientific
Copper(I) Iodide (CuI)7681-65-4CuI190.45Strem Chemicals
N,N,N',N'-Tetramethylethylenediamine (TMEDA)110-18-9C₆H₁₆N₂116.21Alfa Aesar
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5C₂H₆OS78.13EMD Millipore
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11VWR Chemicals
Hexanes110-54-3C₆H₁₄86.18Avantor
Saturated aqueous NaCl (Brine)N/ANaCl58.44Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37J.T. Baker
Silica Gel (for column chromatography)7631-86-9SiO₂60.08SiliCycle Inc.

Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

WARNING: Sodium Azide Safety Precautions

Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[6][7][8][9] It can also form highly explosive heavy metal azides.[7][9] Therefore, extreme caution must be exercised.

  • Handling: Always handle sodium azide in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[9]

  • Incompatible Materials: Avoid contact with acids (forms toxic hydrazoic acid gas), heavy metals (lead, copper, etc.), and halogenated solvents.[6][7][8] Use plastic or ceramic spatulas for handling.[7][9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Waste Disposal: Dispose of all sodium azide-containing waste as hazardous waste according to institutional guidelines. Never pour sodium azide solutions down the drain, as it can react with lead or copper pipes to form explosive deposits.[7]

Detailed Experimental Protocol

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) start->setup add_reagents Add 4-Bromo-2,6-dimethylbenzaldehyde, CuI, TMEDA, and DMSO setup->add_reagents add_amine Add Methylamine Solution add_reagents->add_amine add_azide Add Sodium Azide add_amine->add_azide heat Heat to 120 °C for 12-18 h add_azide->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Work-up (Water, EtOAc Extraction) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,6-dimethylbenzaldehyde (1.0 g, 4.69 mmol, 1.0 equiv), copper(I) iodide (89 mg, 0.469 mmol, 0.1 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (55 mg, 0.469 mmol, 0.1 equiv).

    • Rationale: Copper(I) iodide serves as the catalyst for both the C-N and N-N bond formations.[1][3] TMEDA acts as a ligand to stabilize the copper catalyst and enhance its reactivity.

  • Solvent and Reagent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the mixture at room temperature for 10 minutes. Subsequently, add methylamine solution (40% in water, 0.44 mL, 5.63 mmol, 1.2 equiv) to the reaction mixture.

    • Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[1][5] A slight excess of the amine is used to ensure complete consumption of the limiting benzaldehyde.

  • Addition of Sodium Azide: Carefully add sodium azide (610 mg, 9.38 mmol, 2.0 equiv) to the reaction mixture in portions.

    • Rationale: Sodium azide serves as the nitrogen source for the formation of the pyrazole ring of the indazole. A two-fold excess is typically used to drive the reaction to completion.[1]

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen).

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the C-N and N-N bond-forming steps.[1][4]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The disappearance of the starting benzaldehyde and the appearance of a new, typically UV-active spot, indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

    • Rationale: The aqueous work-up removes the DMSO solvent and other water-soluble impurities. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, separating the desired product from unreacted starting materials and by-products.[5]

  • Characterization: The purified product should be a solid. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a multi-step sequence within the one-pot reaction:

Reaction_Mechanism start Benzaldehyde + Methylamine imine Imine Formation start->imine coupling Copper-Catalyzed C-N Coupling (Azide addition to aryl bromide) imine->coupling cu_azide Copper-Azide Complex Formation cu_azide->coupling [Cu(I)] intermediate Azido-Imine Intermediate coupling->intermediate cyclization Intramolecular Cyclization (N-N Bond Formation) intermediate->cyclization Heat n2_loss Nitrogen Gas (N2) Extrusion cyclization->n2_loss product 2H-Indazole Product n2_loss->product

Caption: Proposed mechanistic pathway for the copper-catalyzed synthesis.

  • Imine Formation: The 4-Bromo-2,6-dimethylbenzaldehyde reacts with methylamine to form the corresponding imine.

  • Copper-Catalyzed C-N Coupling: The copper(I) catalyst reacts with sodium azide and the imine intermediate. The aryl bromide of the imine undergoes a copper-catalyzed coupling with the azide ion to form an azido-imine intermediate.[1][3]

  • Intramolecular Cyclization and N₂ Extrusion: Upon heating, the azido-imine intermediate undergoes an intramolecular cyclization, forming the N-N bond of the pyrazole ring, followed by the extrusion of nitrogen gas (N₂) to yield the stable 2H-indazole product.[1]

Expected Results and Characterization

  • ¹H NMR: Expect signals in the aromatic region for the protons on the indazole ring, and singlets in the aliphatic region for the two methyl groups (N-CH₃ and Ar-CH₃).

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the two methyl carbons, and the carbons of the indazole core.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₉H₉BrN₂), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

References

Application Note & Protocols: Palladium-Catalyzed Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, driving significant interest in the development of efficient and versatile synthetic methodologies.[1][2][3] This application note provides a detailed guide to the palladium-catalyzed synthesis of 2H-indazoles, focusing on robust and widely adopted strategies. We delve into the mechanistic underpinnings, key experimental parameters, and step-by-step protocols for two primary palladium-catalyzed approaches: the intramolecular Buchwald-Hartwig amination of N-aryl-N-(o-halobenzyl)hydrazines and the more recent intramolecular C-H activation/amination of hydrazones. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for researchers aiming to construct this important heterocyclic core.

Introduction: The Significance of the 2H-Indazole Core

Indazoles, bicyclic aromatic heterocycles, exist as two principal tautomers: 1H- and 2H-indazoles. While the 1H-tautomer has been extensively studied, the 2H-indazole isomer is a crucial component in a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][4] The development of regioselective and functional-group-tolerant methods to access the 2H-indazole nucleus is therefore a critical objective in medicinal chemistry and process development.

Palladium catalysis has emerged as a powerful tool for C-N bond formation, offering mild conditions and broad substrate scope that circumvent the limitations of classical methods, which often require harsh conditions or specialized equipment.[2][5] This guide focuses on palladium-catalyzed strategies that provide reliable and direct access to diversely substituted 2H-indazoles.

Method I: Intramolecular Buchwald-Hartwig Amination

This strategy is one of the most general and reliable methods for constructing the 2-aryl-2H-indazole core. The key transformation is the palladium-catalyzed intramolecular C-N bond formation between the N(1) of the hydrazine moiety and the C(7a) of an ortho-haloaryl group.[2][5] The reaction proceeds via the cyclization of readily prepared N-aryl-N-(o-bromobenzyl)hydrazines.

Principle & Mechanistic Rationale

The catalytic cycle, a classic example of a Buchwald-Hartwig amination, is initiated by the oxidative addition of a Pd(0) species to the C-Br bond of the substrate. The resulting Pd(II) complex then undergoes deprotonation of the hydrazine N-H by a base, followed by reductive elimination to form the N(1)-C(7a) bond and regenerate the active Pd(0) catalyst. The initial dihydroindazole intermediate undergoes spontaneous dehydrogenation (oxidation) under the reaction conditions to yield the aromatic 2H-indazole product.[5]

Buchwald_Hartwig_Indazole_Synthesis sub N-Aryl-N-(o-bromobenzyl)hydrazine oa_complex Oxidative Addition Complex (Pd-II) sub->oa_complex Oxidative Addition pd0 Pd(0)L_n pd0->oa_complex re_complex N-Coordinated Complex (Pd-II) oa_complex->re_complex Base, -HBr (Coordination) re_complex->pd0 dihydro Dihydroindazole Intermediate re_complex->dihydro Reductive Elimination product 2-Aryl-2H-indazole dihydro->product Spontaneous Oxidation caption Catalytic cycle for Buchwald-Hartwig 2H-indazole synthesis.

Caption: Catalytic cycle for Buchwald-Hartwig 2H-indazole synthesis.

Key Experimental Parameters

The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The combination of Pd(OAc)₂, a bulky phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high yields.

ParameterRecommendedRationale & Field Insights
Palladium Source Pd(OAc)₂A stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)This bulky, electron-rich ligand promotes oxidative addition and facilitates the final reductive elimination step, preventing β-hydride elimination.
Base t-BuONa (Sodium tert-butoxide)A strong, non-nucleophilic base required to deprotonate the hydrazine N-H without competing side reactions. Must be handled under inert atmosphere.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene is often preferred for its higher boiling point.
Temperature 90-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
Atmosphere Inert (Nitrogen or Argon)Crucial for protecting the Pd(0) catalyst and the strong base from oxidation and moisture.
Detailed Protocol: Synthesis of 2-Phenyl-2H-indazole

This protocol is adapted from the work of Song and Yee.[2][6]

Materials:

  • N-(2-bromobenzyl)-N-phenylhydrazine (1.0 mmol, 279 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 22.2 mg)

  • Sodium tert-butoxide (t-BuONa, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and dppf. Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the N-(2-bromobenzyl)-N-phenylhydrazine, followed by sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 12-24 hours).

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-2H-indazole as a solid.

Self-Validation:

  • Expected Outcome: Moderate to good yields (60-85%) of the desired product.

  • Troubleshooting: A common byproduct is the debrominated starting material.[2] This can arise from a competing hydrodehalogenation pathway. Ensuring a strictly inert atmosphere and using fresh, high-quality reagents can minimize this side reaction.

Method II: Intramolecular C-H Activation/Amination

As an evolution of the cross-coupling approach, direct C-H activation offers a more atom-economical synthesis of the indazole core by avoiding the need for pre-halogenated substrates.[7][8][9] This method typically involves the cyclization of benzophenone tosylhydrazones or similar precursors.

Principle & Mechanistic Rationale

This reaction is catalyzed by a Pd(II) species. The proposed mechanism involves the coordination of the hydrazone to the palladium center, followed by a direct C-H activation step at the ortho-position of the benzene ring. This C-H activation likely proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate. Subsequent intramolecular amination (N-C reductive elimination) forms the indazole ring and a Pd(0) species.[7] A co-oxidant, such as Cu(OAc)₂, is required to reoxidize Pd(0) back to the active Pd(II) catalyst to complete the catalytic cycle.

CH_Activation_Indazole_Synthesis sub Benzophenone Tosylhydrazone coord_complex Coordinated Complex sub->coord_complex pd2 Pd(II) pd2->coord_complex palladacycle Palladacycle Intermediate coord_complex->palladacycle C-H Activation (CMD) product 3-Aryl-2H-indazole palladacycle->product N-C Reductive Elimination pd0 Pd(0) palladacycle->pd0 pd0->pd2 Reoxidation oxidant Cu(II) / Ag(I) (Co-oxidant) oxidant->pd2 caption Proposed catalytic cycle for C-H activation synthesis.

Caption: Proposed catalytic cycle for C-H activation synthesis.

Key Experimental Parameters

This method requires a distinct set of conditions compared to the Buchwald-Hartwig approach, most notably the requirement of a co-oxidant.

ParameterRecommendedRationale & Field Insights
Palladium Catalyst Pd(OAc)₂Serves as the active Pd(II) catalyst for the C-H activation step. No in situ reduction is needed.
Co-oxidant Cu(OAc)₂ and/or AgOCOCF₃Essential for regenerating the active Pd(II) catalyst from the Pd(0) formed after reductive elimination.[7][8]
Solvent Toluene or DMFAnhydrous polar aprotic or non-polar solvents are suitable. The choice may depend on substrate solubility.
Temperature 50-100 °CMilder conditions are often possible compared to cross-coupling, but this is substrate-dependent.[7]
Atmosphere Air or InertWhile the catalyst is less sensitive to air than Pd(0) systems, an inert atmosphere is still good practice to ensure reproducibility.
Detailed Protocol: Synthesis of 3-Phenyl-2H-indazole

This protocol is based on the C-H activation methodology described by Inamoto et al.[7][9]

Materials:

  • Benzophenone tosylhydrazone (0.5 mmol, 177 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 182 mg)

  • Silver trifluoroacetate (AgOCOCF₃, 1.0 mmol, 221 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reagent Setup: In a reaction vial equipped with a magnetic stir bar, combine benzophenone tosylhydrazone, Pd(OAc)₂, Cu(OAc)₂, and AgOCOCF₃.

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at 50 °C. Stir the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove metal salts.

  • Purification: Wash the Celite® pad with additional ethyl acetate. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the 3-phenyl-2H-indazole product.

Self-Validation:

  • Expected Outcome: Moderate to high yields, particularly for substrates with electron-donating groups.[8]

  • Causality: The combination of Cu(II) and Ag(I) salts is crucial for efficient catalyst turnover. The absence of these co-oxidants will result in catalyst death and low conversion.[7]

Summary and Outlook

Palladium catalysis provides powerful and versatile platforms for the synthesis of medicinally relevant 2H-indazoles. The intramolecular Buchwald-Hartwig amination stands as a highly reliable and general method, benefiting from well-understood reaction parameters. In contrast, the intramolecular C-H activation strategy represents a more modern, atom-economical approach that avoids substrate pre-functionalization. The choice of method will depend on the availability of starting materials, desired substitution patterns, and tolerance for specific functional groups. Future research will likely focus on expanding the scope of C-H activation, developing more sustainable catalyst systems, and exploring asymmetric variants to access chiral indazole derivatives.

References

Application Notes and Protocols for 5-Bromo-2,7-dimethyl-2H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Role of 5-Bromo-2,7-dimethyl-2H-indazole

The indazole core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse substitution patterns, enabling fine-tuning of physicochemical and pharmacological properties. Indazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a specific, strategically substituted indazole, This compound . The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, while the methyl groups at the 2- and 7-positions influence the molecule's conformation and metabolic stability. These features make this compound a valuable intermediate in the synthesis of complex drug candidates, most notably as a precursor to potent and selective acetyl-CoA carboxylase (ACC) inhibitors.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in multi-step syntheses.

PropertyValueSource
Molecular Formula C₉H₉BrN₂[6]
Molecular Weight 225.09 g/mol [6]
CAS Number 1146637-10-6[6]
Appearance Off-white to light yellow solid
IUPAC Name This compound[6]
SMILES CC1=CC(=C(C2=C1N=CN2C)Br)[6]
InChIKey GFFXVRQYZXKPRF-UHFFFAOYSA-N[6]

Synthetic Protocol: Preparation of this compound

The following protocol is a proposed synthetic route adapted from established procedures for analogous indazoles, such as the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.[1] This method involves a diazotization and cyclization sequence.

Reaction Scheme:

G start 4-Bromo-2,6-dimethylaniline step1 1. Acetic Anhydride 2. Isoamyl Nitrite, KOAc start->step1 intermediate N-(4-Bromo-2,6-dimethylphenyl)acetamide step1->intermediate step2 Cyclization intermediate->step2 product This compound step2->product caption Synthetic scheme for this compound.

Caption: Synthetic scheme for this compound.

Materials:

  • 4-Bromo-2,6-dimethylaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Chloroform

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Heptane

  • Silica gel

Procedure:

  • Acetylation: In a reaction vessel, dissolve 4-bromo-2,6-dimethylaniline (1 equivalent) in chloroform. Add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 40°C. Stir the mixture for 1 hour at room temperature.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (1.5 equivalents) followed by the slow addition of isoamyl nitrite (1.5 equivalents). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours.

  • Work-up and Hydrolysis: Cool the reaction to room temperature and remove the volatile components under reduced pressure. Add water and distill azeotropically to remove residual volatiles. To the residue, add concentrated hydrochloric acid and heat to 50-55°C for 2-3 hours to effect hydrolysis of the acetamide.

  • Neutralization and Extraction: Cool the mixture to 20°C and carefully add 50% sodium hydroxide solution until the pH is approximately 11, keeping the temperature below 37°C. Add ethyl acetate and water, then filter the mixture through a pad of celite. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent. The crude product can be further purified by silica gel column chromatography using a heptane/ethyl acetate gradient to yield this compound.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents. The following is a general protocol adapted from procedures for similar bromo-indazole substrates.[2][7][8]

Reaction Scheme:

G start1 This compound catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) start1->catalyst start2 Arylboronic Acid start2->catalyst product 5-Aryl-2,7-dimethyl-2H-indazole catalyst->product caption Suzuki-Miyaura coupling of this compound.

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: In a separate vial, prepare a solution of PdCl₂(dppf) (0.05 equivalents) in 1,4-dioxane. Add this catalyst solution to the reaction vessel.

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2,7-dimethyl-2H-indazole.

Application in Drug Discovery: Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis. Inhibition of ACC has emerged as a promising therapeutic strategy for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD), as well as certain types of cancer.[4][5]

The patent literature describes the use of this compound in the preparation of pyrazolospiroketone ACC inhibitors. The bromo-indazole core is typically functionalized through cross-coupling reactions to introduce moieties that interact with the active site of the ACC enzyme.

Signaling Pathway and Mechanism of Action:

G cluster_0 Cellular Metabolism AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes ACC->MalonylCoA Inhibitor ACC Inhibitor (derived from this compound) Inhibitor->ACC Inhibits caption Mechanism of action of ACC inhibitors.

Caption: Mechanism of action of ACC inhibitors.

By inhibiting ACC, these compounds prevent the formation of malonyl-CoA. This has a dual effect: it decreases de novo lipogenesis and, by reducing malonyl-CoA levels, it disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation. This metabolic shift can lead to reduced hepatic steatosis and improved insulin sensitivity.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The demonstrated application of this compound in the development of ACC inhibitors underscores its importance for researchers and drug development professionals working on novel therapeutics for metabolic diseases and oncology. The protocols and information provided herein serve as a comprehensive guide to facilitate the effective use of this important synthetic intermediate.

References

Application Notes and Protocols: 5-Bromo-2,7-dimethyl-2H-indazole as a Privileged Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through various non-covalent interactions.[1] This versatile bicyclic heterocycle, an isostere of the native indole nucleus, is a prominent feature in numerous FDA-approved drugs.[2] In the realm of oncology and immunology, indazole derivatives have proven to be particularly effective as inhibitors of protein kinases.[3] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1]

Prominent examples of indazole-based kinase inhibitors include Axitinib, a potent VEGFR inhibitor, and Pazopanib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[2][4] The clinical success of these drugs underscores the value of the indazole core in designing potent and selective kinase inhibitors. The specific substitution pattern on the indazole ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, highly valuable building block: 5-Bromo-2,7-dimethyl-2H-indazole . The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of molecular diversity through modern cross-coupling reactions. The methyl groups at the 2- and 7-positions are not merely passive substituents; the N2-methylation defines the tautomeric form, influencing the molecule's three-dimensional shape and hydrogen bonding capabilities, while the C7-methyl group can provide beneficial steric interactions and improve metabolic stability. The 2,7-dimethyl-2H-indazole core is notably found in Pazopanib, highlighting its clinical relevance.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will detail the synthesis of this key building block, provide step-by-step protocols for its derivatization via palladium-catalyzed cross-coupling reactions, discuss structure-activity relationships, and outline protocols for evaluating the resulting compounds in both biochemical and cellular assays.

Part 1: Synthesis of the Core Building Block: this compound

A robust and reproducible synthesis of the core building block is paramount. The following multi-step protocol provides a reliable route starting from commercially available 2-methyl-3-nitroaniline. The key steps involve a Sandmeyer-type reaction to form the indazole ring, followed by bromination and a regioselective N-methylation.

Synthesis Workflow A 2-Methyl-3-nitroaniline B 7-Methyl-1H-indazole A->B 1. NaNO2, HCl 2. SnCl2 C 5-Bromo-7-methyl-1H-indazole B->C NBS, MeCN D This compound C->D MeI, K2CO3, DMF

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 7-Methyl-1H-indazole

This procedure follows a classical approach to indazole synthesis from an ortho-substituted aniline.

  • Diazotization: To a stirred solution of 2-methyl-3-nitroaniline (1.0 equiv) in concentrated HCl at 0°C, add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • Reductive Cyclization: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 equiv) in concentrated HCl. Cool this solution to 0°C and add the previously prepared diazonium salt solution dropwise, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10, keeping the temperature below 20°C with an ice bath.

  • Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 7-methyl-1H-indazole.

Protocol 1.2: Synthesis of 5-Bromo-7-methyl-1H-indazole

This step involves an electrophilic aromatic substitution to install the bromine atom.

  • Reaction Setup: Dissolve 7-methyl-1H-indazole (1.0 equiv) in acetonitrile (MeCN).

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude 5-bromo-7-methyl-1H-indazole can be purified by recrystallization or flash column chromatography.

Protocol 1.3: Regioselective Synthesis of this compound

N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent is critical for controlling regioselectivity. For many indazole systems, using a weaker base like potassium carbonate in a polar aprotic solvent like DMF favors N2 alkylation.[6]

  • Reaction Setup: To a solution of 5-bromo-7-methyl-1H-indazole (1.0 equiv) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Methylation: Add methyl iodide (MeI, 1.2 equiv) dropwise to the suspension. Stir the reaction at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC/LC-MS.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. The resulting regioisomers can be separated by flash column chromatography on silica gel to yield the desired this compound.

Causality Note: The N2 position of the indazole is often more sterically accessible, and the electronic properties of the ring, influenced by substituents, can also direct alkylation. In many cases, polar aprotic solvents favor the formation of the thermodynamically more stable 2H-indazole tautomer's conjugate base, leading to N2 alkylation.[6]

Part 2: Application in Kinase Inhibitor Synthesis via Cross-Coupling

The bromine atom at the C5 position is a key functional group that enables the diversification of the scaffold through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern medicinal chemistry for creating C-C and C-N bonds.

Derivatization_Workflow cluster_0 Core Building Block cluster_1 Cross-Coupling Reactions cluster_2 Kinase Inhibitor Scaffolds A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B [Pd], Base R-B(OH)2 C Buchwald-Hartwig Amination (C-N Bond Formation) A->C [Pd], Base R-NH2 D Sonogashira Coupling (C-C Bond Formation) A->D [Pd], Cu(I) R-C≡CH E 5-Aryl-2,7-dimethyl-2H-indazole B->E F 5-Amino-2,7-dimethyl-2H-indazole C->F G 5-Alkynyl-2,7-dimethyl-2H-indazole D->G

Caption: Diversification of the core scaffold via cross-coupling.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7]

  • Reaction Setup: To a reaction vial, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Initiation: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100°C with stirring for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 5-aryl-2,7-dimethyl-2H-indazole derivative.[3]

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing aryl amines, which are common pharmacophores in kinase inhibitors.[8]

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.08 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

  • Solvent and Reaction: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the reaction vessel and heat to 80-110°C for 4-24 hours. Monitor the reaction's progress.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the 5-amino-2,7-dimethyl-2H-indazole derivative.[9]

Protocol 2.3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the preferred method for synthesizing aryl alkynes, which can act as rigid linkers or interact with specific residues in a kinase active site.[10]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.06 equiv).

  • Reagent Addition: Add an anhydrous, deoxygenated solvent such as triethylamine (TEA) or a mixture of THF/TEA. Add the terminal alkyne (1.5 equiv).

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50°C) for 2-18 hours until the starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography to afford the 5-alkynyl-2,7-dimethyl-2H-indazole.

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR) to optimize kinase inhibitory potency and selectivity. The data presented below is illustrative, based on established principles for indazole-based VEGFR-2 inhibitors, to demonstrate how SAR can be systematically explored.[3][11] The C5 position of the indazole often points towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger groups to enhance potency and modulate physicochemical properties.

Table 1: Illustrative SAR Data for 5-Substituted-2,7-dimethyl-2H-indazole Derivatives against VEGFR-2

Compound IDR Group at C5 PositionVEGFR-2 IC₅₀ (nM)Notes
LEAD-001 -Br (Starting Material)>10,000Inactive starting material.
COMP-002 4-Methoxyphenyl85Suzuki coupling introduces a common aryl motif. Methoxy group can act as H-bond acceptor.
COMP-003 3-Aminophenyl45Introduction of an amine via Suzuki (using a protected aminophenylboronic acid) or directly via Buchwald-Hartwig. Amine can form key H-bonds.
COMP-004 4-(Morpholino)phenyl22Larger, more polar group can improve solubility and form additional interactions.
COMP-005 4-(N-methylacetamido)phenyl15Amide group provides both H-bond donor and acceptor capabilities, often enhancing potency.
COMP-006 Pyridin-4-yl55Heteroaromatic ring can improve solubility and act as an H-bond acceptor.
Pazopanib 5-((2-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-4-yl)amino)-2-methylbenzenesulfonamide30FDA-approved drug, demonstrating the potential of the indazole scaffold. Note: Pazopanib's indazole is linked via C6.[4]

Disclaimer: The IC₅₀ values for COMP-002 to COMP-006 are representative examples for illustrative purposes and are not based on a single, head-to-head experimental study.

Part 4: Biological Evaluation Protocols

Once novel derivatives have been synthesized, their biological activity must be assessed. This involves determining their ability to inhibit the target kinase in a purified system (in vitro) and confirming their ability to engage the target within a cellular context.

Protocol 4.1: In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]

ADPGlo_Workflow A 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor B 2. Terminate & Deplete ATP Add ADP-Glo™ Reagent A->B Incubate C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C Incubate 40 min D 4. Measure Light Luciferase/Luciferin Reaction C->D Incubate 30-60 min E Result: Luminescence ∝ ADP (Inverse to Kinase Activity) D->E

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This will include the target kinase (e.g., VEGFR-2), the appropriate substrate peptide, ATP at a concentration near its Kₘ, and the kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the synthesized indazole derivatives (test compounds) to the wells. Include positive controls (a known inhibitor) and negative controls (vehicle, typically DMSO).

  • Initiation and Incubation: Initiate the reaction by adding the kinase or ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step into ATP and provides luciferase and luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target protein in a physiological cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[3]

CETSA_Workflow A 1. Cell Treatment Incubate intact cells with Inhibitor or Vehicle (DMSO) B 2. Heat Challenge Aliquot cells and heat at a range of temperatures A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Protein Detection Analyze soluble fraction for target protein (e.g., Western Blot) D->E F Result: Shift in melting curve indicates target stabilization E->F

Caption: General workflow for a CETSA® experiment.

  • Cell Culture and Treatment: Culture a suitable cell line that expresses the target kinase. Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.

  • Cell Lysis: Cool the samples to room temperature. Lyse the cells to release intracellular proteins. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the soluble target protein at each temperature point using a specific detection method, such as Western Blotting or ELISA, with an antibody specific to the target kinase.

  • Data Analysis: Quantify the band intensities from the Western Blot. Normalize the intensity at each temperature to the unheated control (100% soluble). Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 5: Relevant Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting cellular data and predicting downstream effects. The 2,7-dimethyl-2H-indazole scaffold has been successfully employed to inhibit kinases in several critical pathways.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) pathway is a primary driver of angiogenesis. VEGFR-2 is the main receptor mediating this process. Inhibitors targeting VEGFR-2, like Pazopanib, can block tumor-associated blood vessel formation.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Indazole Indazole Inhibitor (e.g., Pazopanib) Indazole->VEGFR2 Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified VEGF signaling pathway showing inhibition by an indazole-based compound.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling in the immune system. Aberrant JAK signaling is implicated in inflammatory diseases and some cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Indazole Indazole Inhibitor Indazole->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription

Caption: Simplified JAK-STAT pathway showing inhibition by an indazole-based compound.

CDK/Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Inhibiting CDKs, such as CDK2, can arrest cell proliferation and is a major strategy in cancer therapy.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46 Cyclin D CDK4/6 CDK46->G1 CDK2 Cyclin E/A CDK2 CDK2->S CDK1 Cyclin B CDK1 CDK1->M Inhibitor Indazole Inhibitor Inhibitor->CDK2 Inhibition (Cell Cycle Arrest)

Caption: Simplified cell cycle regulation showing CDK2 inhibition by an indazole compound.

References

Application Note: Protocols for the Regioselective N-Alkylation of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole core, particularly on the nitrogen atoms. Direct N-alkylation of the parent 1H-indazole often yields a mixture of two regioisomers: the N-1 and N-2 alkylated products. This lack of selectivity presents significant challenges for synthesis, purification, and yield, complicating drug development campaigns.[1][2][4]

The formation of two isomers stems from the annular tautomerism of the indazole ring and the mesomeric nature of the resulting indazole anion upon deprotonation.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[4][6][7] Consequently, reactions that proceed under thermodynamic control, allowing for equilibration, tend to favor the N-1 substituted product.[6][8] Conversely, achieving high selectivity for the kinetically favored, and often therapeutically important, 2H-indazole isomer requires carefully designed synthetic strategies that override this inherent thermodynamic preference.

This application note provides a detailed guide to reliable and state-of-the-art protocols for the regioselective synthesis of 2-alkyl-2H-indazoles, focusing on the mechanistic principles that govern selectivity and offering field-proven, step-by-step methodologies.

Governing Principles of N-2 Regioselectivity

Achieving a high N-2/N-1 ratio in indazole alkylation is a nuanced task governed by a delicate interplay of steric, electronic, and reaction-condition-dependent factors. A foundational understanding of these principles is critical for methodological selection and optimization.

  • Steric Hindrance: The most straightforward approach to directing alkylation to the N-2 position is through steric obstruction of the N-1 nitrogen. Bulky substituents at the C-7 position of the indazole ring physically block the approach of the alkylating agent to the adjacent N-1 position, thereby favoring attack at the more accessible N-2 nitrogen. Studies have shown that indazoles bearing C-7 nitro (NO₂) or carboxylate (CO₂Me) groups exhibit excellent N-2 regioselectivity (≥96%) even under conditions that typically favor N-1 alkylation.[1][2][6]

  • Kinetic vs. Thermodynamic Control: Under basic conditions, deprotonation of indazole generates an anion with nucleophilic character at both N-1 and N-2. The N-2 position is often the site of initial, or kinetic, attack. However, if the reaction conditions permit reversal, the product mixture can equilibrate to the more thermodynamically stable N-1 isomer.[6][9] Therefore, protocols designed for N-2 selectivity often employ conditions that are irreversible or operate under kinetic control, such as using highly reactive electrophiles or specific catalytic systems that favor the kinetic pathway.

  • Alkylation Agent & Catalyst System: The choice of the alkylating agent and catalyst is paramount. Highly reactive electrophiles, such as oxonium salts (Meerwein salts) or those generated in situ during Mitsunobu or acid-catalyzed reactions, can provide high N-2 selectivity.[4][7][10][11] Certain catalytic systems, particularly those involving Brønsted or Lewis acids, can activate the substrate or the alkylating agent in a manner that selectively promotes N-2 functionalization. For example, triflic acid (TfOH) has been shown to be a highly effective catalyst for the N-2 alkylation of indazoles with diazo compounds.[12]

Experimental Protocols for Selective N-2 Alkylation

The following protocols are designed to be self-validating systems for the synthesis of 2-alkyl-2H-indazoles. The causality behind key steps is explained to provide a deeper understanding of the reaction mechanism.

Protocol 1: Triflic Acid-Catalyzed Alkylation with Diazo Compounds

This modern, metal-free approach provides exceptional N-2 selectivity (often >99:1) and tolerates a wide range of functional groups.[12] The mechanism involves protonation of the diazo compound by the strong acid (TfOH), generating a highly reactive electrophile that is intercepted by the N-2 atom of the indazole.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Indazole 1. Dissolve 1H-Indazole (1.0 eq) and Diazo Compound (1.2 eq) in anhydrous DCM Cooling 2. Cool solution to 0 °C Indazole->Cooling TfOH_add 3. Add TfOH (0.1-0.2 eq) dropwise Cooling->TfOH_add Stir 4. Stir at room temperature (Monitor by TLC/LC-MS) TfOH_add->Stir Quench 5. Quench with sat. NaHCO₃ Stir->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Dry, concentrate, and purify (Column Chromatography) Extract->Purify Product Pure 2-Alkyl-2H-Indazole Purify->Product

Caption: Workflow for TfOH-catalyzed N-2 alkylation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the 1H-indazole substrate (1.0 equiv.) in anhydrous dichloromethane (DCM). Add the diazo compound (1.2 equiv.).

    • Causality: Anhydrous conditions are crucial to prevent quenching of the acid catalyst and unwanted side reactions. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add triflic acid (TfOH, 0.1–0.2 equiv.) dropwise.

    • Causality: Dropwise addition at 0 °C helps to control the initial exothermic reaction upon formation of the highly reactive electrophile. TfOH is a sufficiently strong acid to efficiently protonate the diazo compound.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Causality: The basic wash neutralizes the strong acid catalyst, stopping the reaction and preventing product degradation during concentration.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-alkyl-2H-indazole.

Protocol 2: N-2 Alkylation via Mitsunobu Reaction

The Mitsunobu reaction offers an alternative strategy for selective N-2 alkylation, particularly with primary and secondary alcohols. This reaction generally shows a strong preference for the formation of the N-2 regioisomer.[4][6][7] For example, alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded the N-1 and N-2 products in a 1:2.5 ratio.[6][7]

cluster_mitsunobu Mitsunobu Reagents (DEAD/DIAD + PPh₃) Indazole 1H-Indazole N1-H N2 N2_Attack Kinetic Attack at N2 Indazole->N2_Attack Nucleophilic Attack Phosphonium Betaine Intermediate PPh₃⁺-N⁻R N2_Product {2-Alkyl-2H-Indazole} Phosphonium->N2_Product Sₙ2 Displacement N2_Attack->Phosphonium reagents Alcohol (R-OH) reagents->Phosphonium Forms Alkoxyphosphonium Salt [R-O-PPh₃]⁺

Caption: Simplified Mitsunobu N-2 alkylation pathway.

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C in an ice-water bath.

    • Causality: The reaction is typically run in an inert, anhydrous solvent like THF to ensure the reactivity of the phosphine and azodicarboxylate reagents.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

    • Causality: Slow addition of the azodicarboxylate is critical to control the reaction rate and temperature. This reagent activates the PPh₃, which in turn activates the alcohol for nucleophilic attack by the indazole.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure. The crude residue, containing the desired product along with triphenylphosphine oxide and the hydrazide byproduct, can be directly purified by flash column chromatography to isolate the N-2 alkylated indazole.

Protocol 3: Alkylation with Meerwein Salts (Oxonium Salts)

Meerwein salts, such as trimethyloxonium tetrafluoroborate (Me₃OBF₄) or triethyloxonium hexafluorophosphate (Et₃OPF₆), are powerful and highly reactive alkylating agents that provide an efficient and regioselective route to 2-alkyl-2H-indazoles.[10] This method is particularly effective for installing small alkyl groups like methyl and ethyl, with reported yields often exceeding 85%.[10]

  • Preparation: In a dry flask, dissolve the 1H-indazole (1.0 mmol) in a suitable solvent such as ethyl acetate (3 mL).

  • Alkylation: Add the solid oxonium salt (e.g., Me₃OBF₄, 1.3 mmol) to the solution at room temperature under an inert atmosphere.

    • Causality: Oxonium salts are highly moisture-sensitive; therefore, anhydrous conditions are essential. They are potent electrophiles, leading to a rapid and irreversible alkylation under kinetic control, which favors the N-2 position.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time varies depending on the specific salt used (e.g., ~5 hours for methylation with Me₃OBF₄, ~16 hours for ethylation with Et₃OPF₆).[10] Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the product by column chromatography.[10]

Comparative Data for N-2 Alkylation Protocols

The table below summarizes the key features of the described protocols, allowing for an informed selection based on the specific substrate and desired outcome.

Method Alkylating Agent Catalyst/Reagent Typical N-2/N-1 Ratio Typical Yield (%) Key Advantages References
Acid-Catalyzed Diazo CompoundsTriflic Acid (TfOH)Up to 100:090-95Excellent selectivity, metal-free, broad functional group tolerance.[12]
Mitsunobu Reaction Primary/Secondary AlcoholsDEAD/DIAD, PPh₃~2.5:1 (substrate dependent)50-60 (N-2 isomer)Utilizes readily available alcohols, mild conditions.[6][7]
Meerwein Salts Oxonium Salts (e.g., Me₃OBF₄)N/AHighly Selective for N-285-96High yields for methylation/ethylation, efficient.[10]
Substrate-Directed Alkyl Halides/TosylatesNaH / THF>96:488-94Simple reagents, leverages steric hindrance of C7-substituents.[1][6]

Conclusion

The regioselective synthesis of 2-alkyl-2H-indazoles is an achievable yet challenging goal that is critical for advancing drug discovery programs. A successful outcome hinges on a rational selection of methodology based on the principles of steric hindrance, kinetic control, and the specific reactivity of the chosen alkylating system. The protocols detailed in this application note—from modern acid-catalyzed systems to classic Mitsunobu and Meerwein salt reactions—provide researchers with a robust toolkit to access these valuable compounds with high fidelity and yield. By understanding the causality behind each experimental step, scientists can confidently apply and adapt these methods to accelerate their research and development efforts.

References

Application Notes & Protocols: Investigating the Potential of 5-Bromo-2,7-dimethyl-2H-indazole in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] In the realm of oncology, indazole derivatives have emerged as a cornerstone for the development of targeted therapies.[2][3] Several FDA-approved anticancer drugs, including Axitinib and Pazopanib, feature an indazole core, underscoring its importance as a "privileged scaffold."[2][4] These molecules typically function as inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell proliferation, survival, and angiogenesis.[4][5]

This guide focuses on the potential applications of a specific, less-explored derivative: 5-Bromo-2,7-dimethyl-2H-indazole . While direct, extensive research on this particular compound is limited, its structural features—a brominated indazole core with dimethyl substitutions—suggest a strong potential for anticancer activity based on structure-activity relationships observed in related analogues.[6] These notes provide a framework for investigating its efficacy, from initial cell-based screening to more detailed mechanistic studies, drawing upon established methodologies for the broader class of indazole-based kinase inhibitors.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₉H₉BrN₂[7]
Molecular Weight 225.08 g/mol [7]
CAS Number 1146637-10-6[7][8]
Appearance (Predicted) Solid-
Solubility Soluble in DMSO, Ethanol(Assumed for experimental purposes)

Part 1: Postulated Mechanism of Action and Key Cancer Hallmarks Targeted

Indazole derivatives predominantly exert their anticancer effects by acting as competitive inhibitors at the ATP-binding site of various protein kinases.[9] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction mode for this class of inhibitors.[4] The substituents on the indazole ring, in this case, a bromo group at position 5 and methyl groups at positions 2 and 7, play a significant role in modulating potency, selectivity, and pharmacokinetic properties.

Based on the known targets of similar indazole compounds, this compound is hypothesized to interfere with key signaling pathways that drive cancer progression.

Potential Kinase Targets and Signaling Pathways
  • Receptor Tyrosine Kinases (RTKs): Many indazole-based drugs target RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal for tumor angiogenesis.[4][9] Inhibition of these pathways can starve tumors of essential nutrients and oxygen.

  • Cell Cycle Kinases: Compounds like Polo-like kinase 4 (PLK4) inhibitors, which can be based on an indazole scaffold, disrupt centriole duplication and mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[10]

  • Intracellular Signaling Kinases: Other potential targets include kinases in pathways like the MAPK and PI3K/Akt pathways, which are frequently hyperactivated in various cancers and control cell survival and proliferation.

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase and highlights the likely point of intervention for an indazole-based inhibitor like this compound.

RTK_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP RAS RAS RTK->RAS Autophosphorylation & Adaptor Protein Recruitment Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding & Dimerization Indazole This compound (Hypothesized Inhibitor) Indazole->RTK Inhibition of ATP Binding ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Nuclear Translocation

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

Part 2: Experimental Protocols for Evaluation

The following protocols provide a roadmap for characterizing the anticancer potential of this compound. It is imperative to include appropriate positive (e.g., established kinase inhibitors like Axitinib or a relevant cytotoxic drug like Doxorubicin) and negative (vehicle control, e.g., DMSO) controls in all experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[12]

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (DMSO concentration should not exceed 0.5%).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

MTT_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Colony Formation (Clonogenic) Assay

This assay assesses the long-term effect of the compound on the ability of a single cell to proliferate and form a colony, which is a measure of cytostatic or cytotoxic effects.[10]

Materials:

  • 6-well cell culture plates.

  • Complete culture medium.

  • This compound.

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the compound (typically below the IC₅₀ value, e.g., 0.1x, 0.5x, 1x IC₅₀) for 24 hours.

  • Recovery: After 24 hours, replace the drug-containing medium with fresh, complete medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Staining: When colonies are visible (at least 50 cells), wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Quantification: Count the number of colonies in each well. The results can be expressed as the plating efficiency and survival fraction compared to the vehicle-treated control.

Protocol 3: Apoptosis Detection by Western Blotting

This protocol aims to determine if the observed cytotoxicity is due to the induction of apoptosis. This is achieved by measuring the levels of key apoptosis-related proteins. An increase in the ratio of pro-apoptotic proteins (like Bax and cleaved Caspase-3) to anti-apoptotic proteins (like Bcl-2) is indicative of apoptosis.[2][12]

Materials:

  • 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ concentrations for 24-48 hours. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). Calculate the ratio of cleaved Caspase-3 to total Caspase-3 and the Bax/Bcl-2 ratio.

Part 3: Kinase Inhibition Profiling

To confirm the hypothesized mechanism of action, it is essential to perform in vitro kinase assays.

Protocol 4: In Vitro Kinase Inhibition Assay (Conceptual Outline)

These assays are typically performed using purified recombinant kinases and a substrate. The activity of the kinase is measured by quantifying the amount of phosphorylated substrate, often through luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based methods.

General Workflow:

  • Assay Setup: In a multi-well plate, combine the specific purified kinase, its substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value for each kinase tested.

A broad screening panel against various kinases (e.g., VEGFR, PDGFR, FGFR, Aurora kinases) is recommended to determine the compound's selectivity profile.[4][5]

Conclusion and Future Directions

The application notes and protocols outlined above provide a comprehensive starting point for the preclinical evaluation of this compound as a potential anticancer agent. Positive results from these in vitro studies, particularly potent cytotoxicity against cancer cell lines, induction of apoptosis, and specific kinase inhibition, would warrant further investigation. Subsequent steps could include cell cycle analysis, in vivo xenograft studies in animal models to assess efficacy and safety, and further medicinal chemistry efforts to optimize the lead compound.[12] The indazole scaffold remains a highly promising area for cancer drug discovery, and a systematic investigation of novel derivatives like this compound is a critical endeavor in the search for more effective cancer therapies.[5]

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Indazole Scaffold as a Privileged Structure in Antimicrobial Research

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form diverse, specific interactions with biological targets have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7] In the urgent global search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the indazole scaffold presents a compelling starting point for the design of new therapeutics.[8][9]

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][10][11] Their mechanisms of action are varied, with some derivatives targeting essential bacterial enzymes like DNA gyrase and S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, thereby disrupting critical cellular processes.[12][13] This versatility makes the indazole scaffold a fertile ground for the development of next-generation antimicrobials with novel mechanisms capable of overcoming existing resistance.

These application notes provide a comprehensive guide for researchers embarking on the discovery and development of indazole-based antimicrobial agents. We will detail a representative synthetic protocol, standardized methods for in vitro antimicrobial and cytotoxicity evaluation, and key assays for elucidating the mechanism of action. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Part 1: Synthesis of N-Substituted Indazole Derivatives

A common and versatile method for synthesizing indazole derivatives involves the N-alkylation or N-arylation of a parent indazole core. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR). The following protocol is a general method for the N-alkylation of indazole.

Protocol 1: Synthesis of N-Alkyl-Indazole Derivatives

This protocol describes a representative synthesis of N-substituted indazole derivatives, which is a common strategy to create chemical diversity for SAR studies.[6][14]

Rationale: The choice of a strong base like sodium hydride (NaH) is crucial for the deprotonation of the indazole nitrogen, forming a nucleophilic indazolide anion. This anion then readily reacts with an alkyl halide in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solubilizes the reactants and facilitates the nucleophilic substitution without interfering with the reaction.

Materials:

  • Indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Washing NaH: Wash the sodium hydride with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Repeat this washing step twice.

  • Addition of Indazole: Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of indazole (1 equivalent) in anhydrous DMF at 0 °C (ice bath).

  • Anion Formation: Stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the indazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkyl-indazole derivative.

  • Characterization: Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Part 2: In Vitro Antimicrobial Susceptibility Testing

The initial screening of newly synthesized compounds for antimicrobial activity is a critical step. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]

Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Further Characterization PrimaryScreen Synthesized Indazole Library AgarWell Agar Well Diffusion Assay (Qualitative) PrimaryScreen->AgarWell Initial Screen BrothMicro Broth Microdilution Assay (Determine MIC) AgarWell->BrothMicro Active Compounds ActiveHits Identify Active Hits (Low MIC) BrothMicro->ActiveHits Cytotoxicity Cytotoxicity Assay (e.g., MTT) (Determine Selectivity) ActiveHits->Cytotoxicity MOA Mechanism of Action Studies Cytotoxicity->MOA Selective Compounds G cluster_0 Initial MoA Screening cluster_1 Specific Target Identification ActiveCompound Active & Selective Indazole Compound MembraneAssay Membrane Permeability Assay (e.g., NPN Uptake) ActiveCompound->MembraneAssay MacromolAssay Macromolecular Synthesis Assay (Radiolabeling) ActiveCompound->MacromolAssay EnzymeAssay Specific Enzyme Inhibition Assay (e.g., DNA Gyrase) MembraneAssay->EnzymeAssay If membrane is not the primary target MacromolAssay->EnzymeAssay Identify inhibited pathway BindingAssay Target Binding Assay (e.g., SPR, ITC) EnzymeAssay->BindingAssay Confirm direct interaction

References

Application Note: High-Purity Isolation of 5-Bromo-2,7-dimethyl-2H-indazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of 5-Bromo-2,7-dimethyl-2H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this building block is critical for successful downstream applications and accurate biological evaluation. The described methodology utilizes automated flash column chromatography with a silica gel stationary phase and a non-polar to moderately polar solvent gradient, ensuring high purity and recovery of the target compound. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse biological activities. This compound serves as a crucial scaffold in the development of novel therapeutics, particularly as kinase inhibitors. Synthetic routes to N-alkylated indazoles, such as the target compound, often yield a mixture of N1 and N2 regioisomers. The separation of these isomers is a common challenge in the synthesis of indazole-based drug candidates. The N2 isomer, this compound, is generally less polar than its N1 counterpart, a property that is exploited for their separation by normal-phase chromatography. This application note details a validated protocol for the efficient purification of the desired N2-indazole isomer.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₉BrN₂PubChem[1]
Molecular Weight 225.08 g/mol PubChem[1]
Appearance Solid (predicted)-
XLogP3 2.6PubChem[1]

The positive XLogP3 value indicates a non-polar character, suggesting good solubility in organic solvents and suitability for normal-phase chromatography.

Principle of Separation

The primary impurity in the synthesis of this compound is often its N1-alkylated regioisomer, 5-Bromo-1,7-dimethyl-1H-indazole. The separation of these two isomers by silica gel chromatography is based on their differential polarity. The N2-indazole isomer is typically less polar than the corresponding N1-isomer. This difference in polarity arises from the varied electronic environments of the nitrogen atoms in the indazole ring. Consequently, the less polar N2-isomer will have a weaker interaction with the polar silica gel stationary phase and will elute earlier from the column with a less polar mobile phase.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), both HPLC grade

  • Instrumentation: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) equipped with a UV detector

  • Sample Loading: Solid loader cartridge (e.g., with Celite® or silica gel)

  • Glassware: Round-bottom flasks, beakers, graduated cylinders

  • Analytical TLC: Silica gel 60 F₂₅₄ plates

Thin-Layer Chromatography (TLC) for Method Development

Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC. The objective is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally provides good separation on a column.[2]

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity.

  • Visualize the spots under UV light (254 nm).

  • The less polar spot, which travels further up the plate (higher Rf), is the desired this compound.

  • Adjust the solvent ratio to achieve the target Rf value. Increasing the proportion of ethyl acetate will decrease the Rf value.

Flash Column Chromatography Protocol

Sample Preparation (Dry Loading):

Dry loading is recommended for samples that have poor solubility in the initial mobile phase, as it often leads to better resolution.

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.[3]

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

Column Packing and Elution:

  • Select an appropriately sized silica gel column based on the amount of crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight for easy to difficult separations, respectively.[3]

  • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% hexane).

  • Transfer the prepared solid sample into an empty solid load cartridge and attach it to the system.

  • Set the UV detector to monitor at a wavelength where the compound absorbs (e.g., 254 nm).

  • Program the solvent gradient. A typical gradient would be:

    • Isocratic: 5% Ethyl Acetate in Hexane for 2 column volumes.

    • Gradient: 5% to 30% Ethyl Acetate in Hexane over 10-15 column volumes.

    • Isocratic: 30% Ethyl Acetate in Hexane for 2-3 column volumes to ensure complete elution of all components.

  • Initiate the purification run.

Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane/EtOAc) Dry_Load Dry Load Sample (Crude + Silica Gel) TLC->Dry_Load Optimal Solvent System Load_Sample Load Sample Cartridge Dry_Load->Load_Sample Pack_Column Pack and Equilibrate Silica Gel Column Run_Gradient Run Gradient Elution (5-30% EtOAc in Hexane) Load_Sample->Run_Gradient Collect_Fractions Collect Fractions (UV Detection) Run_Gradient->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the initial percentage of ethyl acetate in the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Increase the final percentage of ethyl acetate in the gradient.
Peak Tailing Sample is interacting too strongly with the silica (can occur with basic compounds).Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel.[4]
Column channeling or cracking.Ensure the column is packed properly without any air bubbles or cracks.[5][6]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound from its common synthetic impurities, particularly its N1-regioisomer. By leveraging the principles of normal-phase chromatography and systematic method development starting with TLC, researchers can consistently obtain high-purity material essential for drug discovery and development workflows.

References

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2,7-dimethyl-2H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for the strategic derivatization of 5-Bromo-2,7-dimethyl-2H-indazole, a versatile starting material designed for the efficient generation of compound libraries. We detail robust protocols for palladium-catalyzed cross-coupling reactions at the C5-bromo position, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which serve as powerful tools for introducing chemical diversity. The rationale behind methodological choices is explained to empower researchers in their experimental design. Furthermore, we outline a validated biological screening cascade, beginning with biochemical kinase assays and progressing to cell-based functional screens, to effectively identify and characterize novel bioactive agents derived from this promising scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The indazole heterocycle is a bioisostere of purine and is featured in numerous clinically significant agents, particularly in oncology, where it forms the core of several potent kinase inhibitors.[1][4][5] The this compound scaffold has been rationally designed for library synthesis with three key strategic elements:

  • The 2H-Indazole Core: This isomeric form of indazole directs substitution vectors away from the fused benzene ring in a distinct manner compared to the more common 1H-tautomer, offering novel pharmacophoric arrangements.

  • The C5-Bromo Handle: The bromine atom at the C5 position is an exceptionally versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse aryl, heteroaryl, and amino substituents. This is fundamental for building Structure-Activity Relationships (SAR).[6][7][8]

  • The 2,7-Dimethyl Substitution: N-methylation at the 2-position blocks tautomerization and provides a fixed substitution vector, which can enhance metabolic stability and modulate solubility. The C7-methyl group introduces steric bulk adjacent to the indazole nitrogen, which can influence ligand-receptor interactions and potentially improve kinase selectivity. While not a primary focus of this guide, this position could also be a target for advanced C-H functionalization strategies.[9][10]

This application note provides detailed protocols to exploit these features, enabling the creation of a focused library of novel chemical entities for biological evaluation.

Synthetic Derivatization Strategies & Protocols

The primary point of diversification on the scaffold is the C5-bromo position. The following sections detail robust and reproducible protocols for its functionalization.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds.[11] It allows for the introduction of a vast array of commercially available aryl and heteroaryl boronic acids or esters, making it ideal for rapid library generation.[12]

Causality Behind Experimental Choices:

  • Catalyst System: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected for its high efficiency in coupling heteroaryl halides and its robustness, often providing excellent yields and minimizing side reactions.[6]

  • Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is highly effective in promoting the transmetalation step of the catalytic cycle by activating the boronic acid.[11] Its high solubility in the chosen solvent mixture facilitates the reaction.

  • Solvent System: A mixture of 1,4-dioxane and water is standard. Dioxane solubilizes the organic components, while water is necessary to dissolve the base and facilitate the activation of the boronic acid.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine this compound, Boronic Acid, Pd(dppf)Cl₂, and Cs₂CO₃ B Add Dioxane/Water Solvent A->B C Heat under Inert Atmosphere (e.g., 80-100 °C) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Aqueous Workup (Extraction with Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G Characterized C5-Aryl/Heteroaryl Product F->G

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the starting indazole.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerExpected Product StructurePotential Biological Relevance
1Phenylboronic acidC5-phenyl derivativeCore aromatic scaffold
24-Pyridylboronic acidC5-(pyridin-4-yl) derivativeIntroduces H-bond acceptor, improves solubility
33-Aminophenylboronic acidC5-(3-aminophenyl) derivativeIntroduces H-bond donor, key pharmacophoric feature
44-Methoxyphenylboronic acidC5-(4-methoxyphenyl) derivativeModulates electronics, potential H-bond acceptor
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl halide with a wide range of primary and secondary amines.[13] This is a critical transformation in medicinal chemistry for introducing functionalities that can act as hydrogen bond donors or acceptors, which are pivotal for target engagement.[14]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a specialized, sterically hindered biarylphosphine ligand such as XPhos is crucial.[15] The bulky ligand facilitates the challenging reductive elimination step, which is often rate-limiting, and promotes high catalytic turnover.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.[15]

G cluster_1 Buchwald-Hartwig Amination Workflow A Combine Pd₂(dba)₃, XPhos Ligand, and NaOt-Bu in a Schlenk Flask B Add this compound and Anhydrous Toluene A->B C Add Amine Coupling Partner B->C D Heat under Inert Atmosphere (e.g., 90-110 °C) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Characterized C5-Amino Product G->H

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 90-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired C5-amino-indazole derivative.

Biological Screening Cascade

Once a library of derivatives has been synthesized and characterized, a systematic screening cascade is essential to identify compounds with promising biological activity. Given the prevalence of the indazole scaffold in approved kinase inhibitors, a kinase-focused screening approach is a logical and high-yield starting point.[1][16][17]

G cluster_2 Biological Screening Funnel A Primary Screen: High-Throughput Biochemical Assay (e.g., ADP-Glo™ vs. Kinase Panel) B Hit Confirmation & Triage: Dose-Response (IC₅₀ Determination) A->B C Secondary Assay: Cellular Target Engagement (e.g., NanoBRET™) B->C D Functional Cellular Assay: Antiproliferative Screen (MTT Assay) on Cancer Cell Lines C->D E Lead Compound for Optimization D->E

Caption: A typical hierarchical workflow for biological screening.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[18] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the produced ADP is converted back to ATP, which is then used to drive a luciferase reaction, generating a light signal proportional to kinase activity. Inhibition is observed as a decrease in luminescence.

Protocol: General Procedure for 384-well Plate ADP-Glo™ Assay

  • Compound Plating: Dispense test compounds (typically at 10 µM final concentration) into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase, substrate/peptide, and ATP mixture to all wells to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.[2]

Protocol: General Procedure for 96-well Plate MTT Assay

  • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 lung cancer, A2780 ovarian cancer) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds (e.g., from 100 µM to 1 nM) and incubate for 72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT-containing media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Plot the absorbance against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel therapeutic agents. The robust palladium-catalyzed derivatization protocols detailed herein provide a reliable and efficient path to generating structurally diverse compound libraries. By coupling these synthetic strategies with the hierarchical biological screening cascade, researchers are well-equipped to identify and advance new chemical entities with potent and selective activity, paving the way for the next generation of indazole-based medicines.

References

Application Notes and Protocols for the Experimental Use of 5-Bromo-2,7-dimethyl-2H-indazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole ring is a key strategy for the development of novel drug candidates. 5-Bromo-2,7-dimethyl-2H-indazole is a strategically substituted derivative poised for diverse applications in organic synthesis, particularly as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom at the C-5 position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the N-2 and C-7 dimethyl substitution pattern influences the molecule's electronic properties and steric environment, potentially offering unique reactivity and selectivity.

This guide provides a comprehensive overview of the experimental use of this compound, including a proposed synthetic protocol for its preparation and detailed application notes for its use in key organic transformations. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.

Proposed Synthesis of this compound

Synthetic Workflow Overview

A 2,6-Dimethylaniline B 7-Methyl-1H-indazole A->B Diazotization & Cyclization C 5-Bromo-7-methyl-1H-indazole B->C Electrophilic Bromination D This compound C->D Regioselective N-Methylation

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of 7-Methyl-1H-indazole from 2,6-Dimethylaniline

The synthesis of the 7-methyl-1H-indazole core can be achieved from 2,6-dimethylaniline through a diazotization reaction followed by in situ cyclization.[2]

Protocol:

  • Diazotization: To a stirred solution of 2,6-dimethylaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction and Cyclization: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 equiv.) in concentrated hydrochloric acid. Cool this solution to 0 °C and add the previously prepared diazonium salt solution slowly.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Basify the mixture with a concentrated solution of sodium hydroxide until a pH of >10 is reached, keeping the temperature below 20 °C with an ice bath.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-methyl-1H-indazole.

Step 2: Bromination of 7-Methyl-1H-indazole to 5-Bromo-7-methyl-1H-indazole

Electrophilic bromination of the indazole ring typically occurs at the C-3 or C-5 position. With the C-7 position occupied by a methyl group, bromination is expected to selectively occur at the C-5 position.

Protocol:

  • Reaction Setup: Dissolve 7-methyl-1H-indazole (1.0 equiv.) in a suitable solvent such as acetic acid or chloroform.

  • Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-7-methyl-1H-indazole.[3][4]

Step 3: Regioselective N-Methylation to this compound

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. However, the presence of a substituent at the C-7 position has been shown to sterically hinder the N-1 position, thereby favoring alkylation at the N-2 position.[5][6]

Protocol:

  • Deprotonation: To a solution of 5-bromo-7-methyl-1H-indazole (1.0 equiv.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at this temperature.

  • Methylation: Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-5 position. This allows for the rapid generation of libraries of novel indazole derivatives for screening in drug discovery programs.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,7-dimethyl-2H-indazoles

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[7][8]

A This compound C Pd Catalyst & Base A->C B Arylboronic Acid B->C D 5-Aryl-2,7-dimethyl-2H-indazole C->D Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME802-485-95[7]
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O1001280-90[8]
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O605-890-99[9]
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2,7-dimethyl-2H-indazoles

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[10] This reaction is invaluable for introducing nitrogen-containing functionalities.

A This compound C Pd Catalyst, Ligand & Base A->C B Amine (Primary or Secondary) B->C D 5-Amino-2,7-dimethyl-2H-indazole C->D Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry reaction vessel.

  • Reagent Addition: Add this compound and the anhydrous solvent. Finally, add the amine.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The residue can be purified by flash column chromatography.

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / BINAPNaOtBuToluene10012-1875-90[11]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11018-2470-85[12]
Sonogashira Coupling: Synthesis of 5-Alkynyl-2,7-dimethyl-2H-indazoles

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to alkynylated indazoles.[13]

A This compound C Pd Catalyst, Cu(I) co-catalyst & Base A->C B Terminal Alkyne B->C D 5-Alkynyl-2,7-dimethyl-2H-indazole C->D Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction and Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Catalyst / Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT2-680-95[14]
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF604-875-90[13]

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis and drug discovery. While its direct synthesis requires a multi-step approach, the proposed route leverages well-established and reliable chemical transformations. The true power of this scaffold lies in its utility in palladium-catalyzed cross-coupling reactions, providing efficient access to a wide array of functionalized indazole derivatives. The detailed protocols and application notes provided herein are intended to serve as a practical guide for researchers to unlock the full synthetic potential of this promising heterocyclic intermediate.

References

Troubleshooting & Optimization

improving yield in 5-Bromo-2,7-dimethyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 5-Bromo-2,7-dimethyl-2H-indazole: Troubleshooting and Optimization Strategies

Introduction

Welcome to the Technical Support Center for the synthesis of this compound. This molecule is a key building block in medicinal chemistry and drug development, making its efficient and high-yield synthesis a critical objective for researchers. However, the synthesis presents notable challenges, primarily revolving around regioselectivity during N-alkylation and subsequent bromination steps. The formation of undesired isomers can significantly complicate purification and reduce overall yield, creating a bottleneck in discovery and development pipelines.[1][2][3][4][5]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for troubleshooting common issues encountered during the synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate these challenges, optimize your reaction conditions, and improve your final yield. We will explore the causality behind experimental choices, providing self-validating protocols grounded in authoritative literature.

Synthetic Pathways Overview

The synthesis of this compound can be approached via two primary retrosynthetic routes. The choice of pathway often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

Route A: Begins with a pre-brominated indazole, where the key challenge is the regioselective N-methylation at the N-2 position. Route B: Begins with a dimethylated indazole, where the challenge lies in achieving regioselective bromination at the C-5 position.

Synthetic_Pathways cluster_A Route A: Methylation First cluster_B Route B: Bromination Last 5B7M_Indazole 5-Bromo-7-methyl-1H-indazole Target_A This compound 5B7M_Indazole->Target_A N-Methylation (Key Step) Isomer_A 5-Bromo-1,7-dimethyl-1H-indazole (Byproduct) 5B7M_Indazole->Isomer_A Undesired N-1 Alkylation Final_Product Target Molecule 27DM_Indazole 2,7-dimethyl-2H-indazole Target_B This compound 27DM_Indazole->Target_B Bromination (Key Step) Isomer_B 3-Bromo & Di-Bromo Isomers (Byproducts) 27DM_Indazole->Isomer_B Undesired Halogenation Start_A Starting Material Start_A->5B7M_Indazole Start_B Starting Material Start_B->27DM_Indazole

Caption: General synthetic strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2,7-disubstituted-2H-indazoles?

The core challenge is controlling the regioselectivity of N-alkylation on the indazole ring. Indazoles have two nucleophilic nitrogen atoms (N-1 and N-2), and alkylation often yields a mixture of N-1 and N-2 isomers.[1][2][6] The thermodynamic product is typically the 1H-indazole tautomer, which can make the selective synthesis of the 2H-indazole isomer difficult under certain conditions.[2][7][8]

Q2: How does the 7-methyl substituent influence N-methylation?

Substituents on the indazole ring, particularly at the C-7 position, exert significant steric and electronic effects that can dictate the outcome of N-alkylation.[1][2][3][7] A methyl group at C-7 sterically hinders the adjacent N-1 position. This hindrance discourages the approach of the alkylating agent, thereby favoring methylation at the more accessible N-2 position. Studies have shown that even more sterically demanding or electron-withdrawing groups at C-7, such as NO₂ or CO₂Me, can lead to excellent N-2 regioselectivity (≥96%).[2][3][7][9]

Q3: What factors control the regioselectivity of the bromination of 2,7-dimethyl-2H-indazole?

The regioselectivity of electrophilic aromatic substitution (bromination) on the indazole ring is governed by the directing effects of the fused benzene ring and the pyrazole moiety. The C-3 and C-5 positions are often susceptible to bromination.[10][11][12] Achieving high selectivity for the C-5 position requires careful selection of the brominating agent and precise control of reaction conditions (temperature, solvent, and stoichiometry) to minimize the formation of the 3-bromo isomer and poly-brominated byproducts.[13][14]

Q4: How can I distinguish between the N-1 and N-2 methylated isomers?

Definitive structural assignment is typically achieved using one- and two-dimensional NMR experiments. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique. A correlation between the N-methyl protons and the C-3 or C-7a carbon of the indazole ring is indicative of the N-1 and N-2 isomers, respectively.[2][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Troubleshooting_Workflow Problem Low Yield or Impure Product Step_Check Identify Reaction Step: N-Methylation or Bromination? Problem->Step_Check Methylation_Issue Poor N-2 Selectivity (Mixture of N-1/N-2 Isomers) Step_Check->Methylation_Issue N-Methylation Bromination_Issue Poor C-5 Selectivity (Mixture of Bromo-Isomers) Step_Check->Bromination_Issue Bromination General_Issue Incomplete Reaction or Degradation Step_Check->General_Issue General Solve_Methylation Solution: 1. Modify Base/Solvent System 2. Control Temperature 3. Check Alkylating Agent Methylation_Issue->Solve_Methylation Solve_Bromination Solution: 1. Change Brominating Agent 2. Optimize Stoichiometry 3. Adjust Temperature & Time Bromination_Issue->Solve_Bromination Solve_General Solution: 1. Verify Reagent Quality 2. Monitor Reaction (TLC/LCMS) 3. Optimize Workup/Purification General_Issue->Solve_General

Caption: A logical workflow for troubleshooting common synthesis issues.
Part 1: N-Methylation of 5-Bromo-7-methyl-1H-indazole

Problem: Low yield of the desired this compound due to the formation of the N-1 isomer.

Probable CauseDetailed Explanation & Solution
1. Suboptimal Base/Solvent Combination The choice of base and solvent is the most critical factor governing N-1 vs. N-2 selectivity. While combinations like NaH in THF are known to strongly favor N-1 alkylation for many indazoles, this can be overcome by the steric hindrance at C-7.[1][2][3][6] However, conditions that favor kinetic control may still lead to mixtures. Solution: Employ conditions that leverage the steric hindrance at the C-7 position. Using a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile often provides better N-2 selectivity for 7-substituted indazoles. The larger cesium cation (in Cs₂CO₃) can also influence selectivity.[7]
2. Reaction Temperature Alkylation is often under kinetic control at lower temperatures, which may not favor the desired isomer. Allowing the reaction to reach thermodynamic equilibrium can sometimes favor the more stable isomer, which for unsubstituted indazoles is the N-1 product.[2][7] However, for 7-substituted indazoles, the N-2 product is sterically favored. Solution: Screen a range of temperatures from room temperature up to 50-60 °C. Monitor the reaction by TLC or LC-MS to determine the optimal temperature that maximizes the N-2/N-1 ratio without causing degradation.
3. Nature of the Alkylating Agent While methyl iodide or dimethyl sulfate are common methylating agents, their reactivity can influence the isomer ratio. Solution: If significant amounts of the N-1 isomer are still forming, consider alternative alkylating strategies. While less common for simple methylation, methods like the Mitsunobu reaction (using an alcohol, PPh₃, and DEAD/DIAD) have been shown to favor the formation of the N-2 regioisomer in certain cases.[2][7][15]
Part 2: Bromination of 2,7-dimethyl-2H-indazole

Problem: Formation of multiple products, including the 3-bromo isomer and/or di-brominated species.

Probable CauseDetailed Explanation & Solution
1. Harsh Brominating Agent Using elemental bromine (Br₂) can be aggressive and lead to poor selectivity and the formation of poly-brominated byproducts.[12][14] Solution: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common and effective choice for the regioselective bromination of aromatic heterocycles. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another efficient bromine source that can be used under mild, ultrasound-assisted conditions.[10][12][16]
2. Incorrect Stoichiometry Using an excess of the brominating agent is a primary cause of di- or tri-bromination. Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS). Monitor the reaction closely by TLC or LC-MS and add small additional portions of the agent only if the starting material is consumed slowly, to avoid over-bromination.[13]
3. Suboptimal Reaction Conditions High temperatures can decrease selectivity. The choice of solvent can also influence the reactivity and selectivity of the brominating agent. Solution: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.[13] Solvents like ethanol, acetonitrile, or dichloromethane are often suitable. Some protocols may use acidic conditions (e.g., sulfuric acid), but this can alter the reactivity of the substrate and should be optimized carefully.[17]

Experimental Protocols

The following protocols are provided as a starting point for optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: N-Methylation of 5-Bromo-7-methyl-1H-indazole (N-2 Selective)
  • Preparation: To a solution of 5-bromo-7-methyl-1H-indazole (1.0 equiv.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N-2 and N-1 isomers.

Protocol B: Regioselective Bromination of 2,7-dimethyl-2H-indazole (C-5 Selective)
  • Preparation: Dissolve 2,7-dimethyl-2H-indazole (1.0 equiv.) in a suitable solvent such as acetonitrile or ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[13]

References

Navigating the N-Functionalization Challenge: A Technical Guide to Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. The indazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] However, its synthesis, particularly the regioselective functionalization of the two nitrogen atoms (N1 and N2), presents a common and often frustrating hurdle for researchers.[1][2][5] This guide is designed to address these challenges head-on, providing you with field-proven insights, troubleshooting strategies, and detailed protocols to steer your reactions toward the desired regioisomer.

This is not just a collection of procedures; it's a distillation of mechanistic understanding and practical experience. We will explore the "why" behind the "how," empowering you to make informed decisions in your own laboratory.

The Core Dilemma: N1 vs. N2 Selectivity

The fundamental challenge in the N-functionalization of indazoles lies in the inherent tautomerism of the indazole ring. The 1H- and 2H-tautomers are in equilibrium, with the 1H-indazole generally being the more thermodynamically stable form.[4][5][6][7] Direct alkylation or acylation can lead to a mixture of N1 and N2 substituted products, complicating purification and reducing yields.[5][7][8][9] The regiochemical outcome is a delicate balance of steric and electronic factors, reaction kinetics versus thermodynamic control, and the specific conditions employed.[1][8][10]

Frequently Asked Questions & Troubleshooting Guides

Part 1: Direct N-Alkylation of the Indazole Core

This section focuses on the most common scenario: you have a pre-formed indazole, and you need to selectively add an alkyl group to either the N1 or N2 position.

Question 1: I'm getting a mixture of N1 and N2 alkylated products. How can I favor the formation of the N1 isomer?

Answer: Achieving high N1 selectivity often hinges on leveraging the greater thermodynamic stability of the 1H-indazole tautomer.[6][10] By creating conditions that allow for equilibration, you can drive the reaction towards the more stable N1-substituted product.[2][6][11] Here’s a breakdown of the critical factors and a recommended protocol:

Causality Behind N1-Selective Conditions:

The choice of base and solvent is paramount. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for promoting N1 alkylation.[1][2][6][8] The prevailing mechanistic hypothesis suggests that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich substituent (if present at the C3 position), sterically shielding the N2 position and directing the incoming electrophile to N1.[5] This creates a thermodynamically controlled reaction environment.

The Influence of Substituents:

The electronic and steric nature of substituents on the indazole ring can significantly influence the N1/N2 ratio.

  • Electron-withdrawing groups at the C3 position, such as carboxymethyl, acetyl, or carboxamide, have been shown to yield >99% N1 regioselectivity when using NaH in THF.[1][2][6]

  • Bulky substituents at the C3 position can also sterically hinder the N2 position, further favoring N1 alkylation.[1]

Experimental Protocol: Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.[10]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed as a suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the pure N1-alkylated indazole.

Data Summary: Impact of Base and Solvent on N1/N2 Selectivity

Base Solvent Typical N1:N2 Ratio Control Type Reference
NaHTHF>95:5Thermodynamic[1][2][6]
K₂CO₃DMFVariable (e.g., 58:42)Mixed/Kinetic[10][12]
Cs₂CO₃DMFVariableMixed[5]

Question 2: My target molecule is the N2-alkylated indazole. What strategies can I use to achieve this selectivity?

Answer: Selectively forming the N2-alkylated product requires overcoming the thermodynamic preference for the N1 isomer. This is typically achieved through kinetically controlled reactions or by exploiting specific steric or electronic features of the substrate.

Strategies for N2-Selectivity:

  • Steric Hindrance at C7: The presence of a bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[10] For instance, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 have shown excellent N2 regioselectivity (≥96%).[1][6][13]

  • Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for achieving N2-alkylation.[5][6] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) often shows a strong preference for the formation of the N2-regioisomer.[6] It is hypothesized that the phosphine intermediate may direct the alkylation to the N2 position.[5]

  • Acid-Catalyzed Alkylation: In some cases, acid-catalyzed conditions can favor N2 alkylation. For example, the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions has been reported to be highly selective for the N2 position.[14] Quantum mechanical analysis suggests that while the N1 alkylation has a lower activation energy from the more stable 1H-tautomer, the overall reaction barrier for N1 alkylation is higher due to the energy required to form the less stable 2H-tautomer.[14]

Experimental Protocol: Selective N2-Alkylation via Mitsunobu Reaction

This protocol provides a general procedure for the N2-alkylation of indazoles using Mitsunobu conditions.[10]

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N2- and N1-isomers.

Logical Workflow for N-Alkylation Troubleshooting

G start Start: N-Alkylation of Indazole mixture Mixture of N1 and N2 isomers obtained start->mixture goal Desired Regioisomer? mixture->goal n1_goal N1 Isomer goal->n1_goal N1 n2_goal N2 Isomer goal->n2_goal N2 n1_strategy Employ Thermodynamic Control: - Base: NaH - Solvent: THF - Consider C3 substituents n1_goal->n1_strategy n2_strategy Employ Kinetic Control or Steric Hindrance: - Mitsunobu Reaction - C7-substituents (e.g., -NO2, -CO2Me) - Acid-catalyzed conditions n2_goal->n2_strategy end Pure Regioisomer Isolated n1_strategy->end n2_strategy->end

Caption: Troubleshooting workflow for regioselective indazole N-alkylation.

Part 2: Regioselectivity in Indazole Ring Formation

Sometimes, the most effective way to control regioselectivity is to build the desired N-substituted indazole from acyclic precursors. This section explores common cyclization strategies where the choice of reactants and conditions dictates the final regioisomeric outcome.

Question 3: I am considering a Cadogan cyclization to synthesize a 2H-indazole. What are the key considerations for ensuring regioselectivity?

Answer: The Cadogan reductive cyclization is an excellent method for the regioselective synthesis of 2H-indazoles.[9][15][16] The reaction typically involves the condensation of an ortho-nitrobenzaldehyde with a primary amine (aliphatic or aromatic), followed by reductive cyclization of the resulting ortho-imino-nitrobenzene intermediate.[15]

Mechanism of Regioselectivity:

The regioselectivity is established during the initial condensation step. The nitrogen atom of the primary amine becomes the N2 of the indazole ring. The subsequent reductive cyclization, often mediated by a trivalent phosphorus reagent like tri-n-butylphosphine or triethyl phosphite, forms the N-N bond and closes the pyrazole ring.[9][15]

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

This mild, one-pot procedure is adapted from Genung et al. and is effective for a wide range of substrates.[15]

  • Condensation: In a single reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in a protic solvent such as isopropanol (i-PrOH).

  • Imine Formation: Heat the mixture (e.g., to 80 °C) to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: To the same pot, add tri-n-butylphosphine (1.2-1.5 equivalents) and continue heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to isolate the 2H-indazole.

Reaction Pathway for Cadogan Cyclization

G start o-Nitrobenzaldehyde + R-NH2 imine ortho-Imino-nitrobenzene Intermediate start->imine Condensation cyclization Reductive Cyclization (e.g., P(n-Bu)3) imine->cyclization N-N Bond Formation product 2-Substituted-2H-Indazole cyclization->product

Caption: Simplified workflow for the Cadogan synthesis of 2H-indazoles.

Question 4: How does the Davis-Beirut reaction control regioselectivity to form 2H-indazoles?

Answer: The Davis-Beirut reaction is another robust method for the construction of the 2H-indazole core under redox-neutral conditions.[17][18][19] It typically involves the base-mediated reaction of an ortho-nitrobenzylamine.

Mechanism of Regioselectivity:

The key to the Davis-Beirut reaction is the in-situ generation of a highly reactive nitroso imine intermediate.[17][18][19] This intermediate then undergoes an N-N bond-forming heterocyclization to form the 2H-indazole.[18] The regiochemistry is determined by the starting material, with the nitrogen of the benzylamine becoming the N2 of the indazole ring. This method is particularly useful for synthesizing 2H-indazoles that might be difficult to access through direct alkylation.[17][19][20]

Concluding Remarks

Controlling regioselectivity in indazole synthesis is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, steric effects, and reaction conditions. By carefully selecting your synthetic strategy—whether it be leveraging thermodynamic control for N1-alkylation, employing kinetic methods like the Mitsunobu reaction for N2-alkylation, or building the ring with inherent regiocontrol via cyclization reactions—you can significantly improve the efficiency and success of your synthetic campaigns.

This guide provides a starting point for troubleshooting common issues. Remember that each substrate is unique, and optimization is often necessary. We encourage you to consult the primary literature for more specific examples and to use the principles outlined here to guide your experimental design.

References

Technical Support Center: Optimization of 2H-Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of indazole N-alkylation. The regioselective functionalization of the indazole scaffold is a persistent challenge in medicinal chemistry and drug development.[1][2] Due to the presence of two nucleophilic nitrogen atoms (N1 and N2), direct alkylation reactions often yield a mixture of regioisomers, complicating synthesis and purification.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this intrinsic property can be overcome through the careful selection of reagents and conditions.[5][6][7]

This guide provides field-proven insights and troubleshooting strategies in a question-and-answer format to help you navigate the complexities of this reaction and achieve your desired 2H-indazole product with high selectivity and yield.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the 2H-indazole (N2-alkylated) product?

This is the most common challenge in indazole alkylation. Achieving high selectivity for the kinetically favored, yet often less stable, N2 isomer requires specific strategies that override the thermodynamic preference for the N1 position.

Answer:

Several factors can be manipulated to favor N2-alkylation. The key is to either sterically block the N1 position or employ reaction conditions that kinetically favor attack at N2.

  • Substituent Effects: The most powerful intrinsic factor is the substitution pattern on the indazole ring itself. Electron-withdrawing groups or sterically demanding substituents at the C7 position can effectively block access to the N1 nitrogen, thereby directing the alkylating agent to the N2 position. For example, indazoles bearing a C7-NO₂ or C7-CO₂Me group have shown excellent N2 selectivity (≥96%) even under conditions that would typically favor N1.[3][5][8][9][10]

  • Mitsunobu Reaction: The Mitsunobu reaction is a highly reliable method for achieving N2-alkylation.[11] It generally shows a strong preference for the formation of the N2 regioisomer.[5][7] For instance, reacting methyl 1H-indazole-3-carboxylate with an alcohol like n-pentanol under Mitsunobu conditions (e.g., PPh₃ and DEAD or DIAD) can produce N1:N2 isomer ratios as favorable as 1:2.5.[7][11] Recent work has demonstrated that using alcohols as precursors under Mitsunobu conditions can lead to excellent yields (>90%) of N2-substituted products.[4][12]

  • Acid-Catalyzed Methods: Specific acid-catalyzed protocols have been developed for high N2 selectivity. One such method involves the reaction of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[13][14] This approach is highly effective for primary, secondary, and even tertiary alkyl groups and often yields the N2 product exclusively.[13]

The following diagram illustrates the decision-making process for directing the regioselectivity of the alkylation.

G sub Indazole Substrate target Desired Product? sub->target n2_cond N2-Alkylation Conditions target->n2_cond  2H-Indazole (N2) n1_cond N1-Alkylation Conditions target->n1_cond  1H-Indazole (N1) mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) n2_cond->mitsunobu acid_cat TfOH-catalyzed (Alkyl Trichloroacetimidate) n2_cond->acid_cat c7_sub Utilize C7-Substituent (e.g., -NO2, -CO2Me) n2_cond->c7_sub n2_prod Selective 2H-Indazole mitsunobu->n2_prod acid_cat->n2_prod c7_sub->n2_prod nah_thf NaH in THF n1_cond->nah_thf cs2co3_dioxane Cs2CO3 in Dioxane n1_cond->cs2co3_dioxane thermo Thermodynamic Equilibration (e.g., with β-halo esters in DMF) n1_cond->thermo n1_prod Selective 1H-Indazole nah_thf->n1_prod cs2co3_dioxane->n1_prod thermo->n1_prod

Caption: Decision workflow for regioselective indazole N-alkylation.

Q2: For a different project, I need the 1H-indazole isomer. How can I improve selectivity for the N1-alkylated product?

Answer:

Selectivity for the thermodynamically more stable N1 isomer is typically achieved under conditions that allow for equilibration or by exploiting cation chelation effects.[2][5]

  • The NaH/THF System: The combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) as the solvent is a robust and widely cited method for achieving high N1 selectivity.[2][3][5][8] This is particularly effective for indazoles with C3 substituents like esters or amides. The prevailing hypothesis is that the sodium cation coordinates in a bidentate fashion with the N2 nitrogen and a heteroatom on the C3 substituent, forming a tight ion pair.[6][8] This chelation sterically hinders the N2 position, forcing the alkylating agent to attack the N1 nitrogen.[2]

  • Base and Solvent Choice: While NaH/THF is a leading choice, other conditions can also favor N1. Cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) has been shown to produce N1-substituted indazoles in excellent yields (>90%).[4][6][15] In contrast, using weaker carbonate bases like K₂CO₃ or Na₂CO₃, especially in polar aprotic solvents like DMF, often results in poor conversion or reduced selectivity.[5][7]

  • Thermodynamic Control: Using specific electrophiles like α-halo carbonyls or β-halo esters can facilitate an equilibration process that ultimately favors the more stable N1-substituted product.[5][7]

The table below summarizes the influence of common reaction conditions on regioselectivity.

BaseSolventTypical TemperaturePredominant IsomerNotes
NaHTHF0 °C to 50 °CN1 Highly effective, especially with C3-coordinating groups. The Na⁺ cation is believed to chelate with N2, directing alkylation to N1.[2][3][5]
Cs₂CO₃Dioxane90 °CN1 Provides excellent yields and high N1 selectivity, particularly with alkyl tosylates as electrophiles.[4][6]
K₂CO₃DMFRT to 120 °CMixture / N1 Often results in poor selectivity, yielding significant amounts of both isomers. Ratios can be highly substrate-dependent.[1][16]
PPh₃ / DEADTHF0 °C to 50 °CN2 Classic Mitsunobu conditions, strongly favoring the N2 product through a kinetically controlled pathway.[4][7][11]
TfOH (cat.)CH₂Cl₂RTN2 Used with alkyl 2,2,2-trichloroacetimidates. Provides exceptional N2 selectivity, often with no detectable N1 isomer.[13][14]
Q3: I'm experiencing low yields and incomplete conversion, even with the right conditions for my desired isomer. What are the common causes?

Answer:

Low yields or stalled reactions can be frustrating. The cause often lies in one of several key experimental parameters.

  • Incomplete Deprotonation: Indazole is weakly acidic (pKa ≈ 14). If using a carbonate base, ensure it is strong enough and used in sufficient excess (e.g., 1.5-2.0 equivalents). When using NaH, ensure it is fresh and reactive. The 60% dispersion in mineral oil should be washed with anhydrous hexanes under an inert atmosphere before use to remove the oil, which can coat the NaH particles and reduce reactivity.[17]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical. The general trend for leaving groups is I > OTs > Br > Cl. If you are using an alkyl chloride and the reaction is sluggish, consider converting it to the corresponding bromide or iodide, or using a tosylate.[3][4]

  • Steric Hindrance: Highly branched alkylating agents (e.g., secondary or tertiary halides) or bulky substituents near the reacting nitrogen on the indazole can significantly slow down the reaction.[1][13] In these cases, increasing the reaction temperature or switching to a more reactive electrophile may be necessary. For instance, the highly selective N2-alkylation with trichloroacetimidates works well even for tertiary alkyl groups.[13]

  • Reaction Temperature and Time: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive electrophiles.[4][16] It is crucial to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and ensure it has gone to completion.[15] Some reactions may require stirring overnight.[11][17]

Q4: I've isolated my product, but I'm not sure if it's the N1 or N2 isomer. How can I confidently distinguish between them?

Answer:

Unambiguous structural assignment is critical. While 1D ¹H NMR can offer clues, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), provide definitive evidence.[7][18]

  • ¹H NMR: The proton at the C3 position (H3) is a useful diagnostic handle. In 2H-indazoles, the H3 proton is typically more deshielded and appears at a higher chemical shift compared to its 1H-isomer counterpart.[18]

  • ¹³C NMR: The chemical shift of the C3 carbon is also very different between the two isomers.[19]

  • HMBC (Definitive Method): This 2D experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the gold standard for differentiation.[7]

    • For N1-Isomers: You will observe a 3-bond correlation (³J) between the protons of the methylene group attached to the nitrogen (N-CH ₂) and the C7a carbon of the indazole ring.[7]

    • For N2-Isomers: You will observe a 3-bond correlation (³J) between the protons of the methylene group attached to the nitrogen (N-CH ₂) and the C3 carbon of the indazole ring.[7]

Caption: Key HMBC correlations for differentiating N1 and N2 indazole isomers.

Spectroscopic Data1H-Indazole (N1-Isomer)2H-Indazole (N2-Isomer)
¹H NMR (H3) Typically more shielded (lower ppm)[18]Typically more deshielded (higher ppm)[18]
HMBC Key Signal CH₂ protons correlate to C7a carbon[7]CH₂ protons correlate to C3 carbon[7]

Detailed Experimental Protocols

Protocol 1: Highly Selective N2-Alkylation via Mitsunobu Reaction

This protocol is adapted from methodologies that demonstrate high yields and selectivity for the N2 isomer.[4][11]

  • Preparation: In an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the starting 1H-indazole (1.0 equiv), the desired alcohol (1.5-2.0 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous THF (to a concentration of approx. 0.2-0.4 M).

  • Reagent Addition: Cool the resulting solution to 0 °C using an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 10-20 minutes, then remove the ice bath. Allow the reaction to warm to room temperature, or gently heat to 50 °C, and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to separate the N2-alkylated product from the minor N1 isomer and byproducts.[4][11]

Protocol 2: Highly Selective N1-Alkylation using NaH in THF

This protocol is a robust method for achieving high N1-regioselectivity, adapted from multiple sources.[3][15][17]

  • Preparation: To an oven-dried, round-bottom flask under an argon or nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask.

  • Deprotonation: Add the starting 1H-indazole (1.0 equiv) dissolved in a small amount of anhydrous THF to the NaH suspension at 0 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension. The reaction can be run at room temperature or heated to 50 °C to increase the rate.[3][7] Stir for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Workup and Purification: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution.[17] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure N1-alkylated product.[15]

References

stability issues of 5-Bromo-2,7-dimethyl-2H-indazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromo-2,7-dimethyl-2H-indazole. As a specialized heterocyclic compound, its stability in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and potential stability issues of this compound in various experimental settings. Our goal is to equip you with the knowledge to proactively manage your experiments and troubleshoot any challenges that may arise.

While 2H-indazoles are a known class of heterocyclic compounds, the specific stability profile of this compound in solution is not extensively documented in publicly available literature. Therefore, the guidance provided herein is based on fundamental chemical principles of indazole chemistry, the known reactivity of bromo-substituted aromatics, and extensive field experience with similar molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark environment.[1][2] Many suppliers recommend storage at room temperature, sealed in a dry environment. Exposure to moisture, light, and elevated temperatures should be minimized to prevent potential degradation. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) in a desiccated environment is advisable.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent in which the compound is readily soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dioxane. It is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture during preparation to prevent hydrolysis.[3] Solutions should be stored in tightly sealed vials, preferably with an inert gas overlay (e.g., argon or nitrogen), and protected from light.

Q3: What is the general stability of the 2H-indazole tautomer compared to the 1H-indazole?

A3: In the broader class of indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5] However, the presence of a substituent at the N2 position, as in this compound, "locks" the molecule in the 2H-tautomeric form. Therefore, tautomerization is not a primary stability concern for this specific compound.

Q4: Are there any known incompatibilities I should be aware of?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. The indazole ring system can be susceptible to harsh acidic or basic conditions, which could lead to ring-opening or other degradation pathways. The bromine substituent also provides a potential site for nucleophilic attack under certain conditions.

Part 2: Troubleshooting Guide for Solution Stability Issues

This section is designed to help you diagnose and resolve common problems encountered when working with solutions of this compound.

Issue 1: Precipitation or Cloudiness in Solution

Observation: Upon dilution of a stock solution into an aqueous buffer or cell culture medium, the solution becomes cloudy or a precipitate forms, either immediately or over time.

Causality: This is a common solubility issue. The compound is likely significantly less soluble in the aqueous environment compared to the organic stock solvent (e.g., DMSO).[6][7] A rapid change in solvent polarity can cause the compound to "crash out" of solution.

Step-by-Step Troubleshooting Protocol:

  • Verify Concentration vs. Solubility: Determine the maximum solubility of the compound in your final aqueous medium if possible. You may be exceeding this limit.

  • Modify Dilution Technique:

    • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution.

    • Add the stock solution dropwise while gently vortexing or stirring the aqueous medium to ensure rapid and even dispersion.[6]

  • Adjust Stock Concentration: Prepare a more concentrated stock solution in the organic solvent and use a smaller volume for dilution. This minimizes the amount of organic solvent introduced into the final aqueous solution.

  • Consider a Different Solvent System: If permissible for your experiment, investigate the use of co-solvents or alternative solvent systems that may improve solubility.

Issue 2: Loss of Compound Activity or Unexpected Experimental Results Over Time

Observation: A freshly prepared solution yields expected results, but activity diminishes in subsequent experiments using the same solution, or analytical characterization (e.g., HPLC, NMR) shows the appearance of new peaks.

Causality: This suggests chemical degradation of the compound in solution. Potential degradation pathways include photodegradation, reaction with the solvent, or thermal decomposition.

Troubleshooting Workflow Diagram:

G start Loss of Activity or Appearance of Degradants check_light Was the solution exposed to light? start->check_light check_solvent What solvent was used? (Protic vs. Aprotic) start->check_solvent check_temp What was the storage and experimental temperature? start->check_temp light_yes Yes check_light->light_yes light_no No check_light->light_no solvent_protic Protic (e.g., MeOH, EtOH) check_solvent->solvent_protic solvent_aprotic Aprotic (e.g., DMSO, DMF) check_solvent->solvent_aprotic temp_high Elevated (e.g., >37°C for extended periods) check_temp->temp_high temp_ok Controlled (RT or below) check_temp->temp_ok photodegrade Potential Photodegradation. The C-Br bond is susceptible to photolytic cleavage. light_yes->photodegrade light_no->check_solvent photodegrade_solution Solution: Store solutions in amber vials or protect from light with foil. photodegrade->photodegrade_solution solvolysis Potential Solvolysis. Protic solvents can interact with the heterocyclic ring or C-Br bond. solvent_protic->solvolysis solvent_aprotic->check_temp solvolysis_solution Solution: Use anhydrous aprotic solvents for stock solutions. solvolysis->solvolysis_solution thermal_degrade Potential Thermal Degradation. While generally stable, prolonged exposure to heat can promote degradation. temp_high->thermal_degrade end_node If issues persist, consider pH effects in aqueous buffers or oxidative degradation. Analyze by LC-MS to identify degradants. temp_ok->end_node thermal_degrade_solution Solution: Store stock solutions at -20°C. Prepare fresh dilutions for experiments. thermal_degrade->thermal_degrade_solution

Caption: Troubleshooting Decision Tree for Degradation of this compound in Solution.

Detailed Explanation of Degradation Pathways:

  • Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species.[8][9] This is a critical consideration for any experiment involving exposure to light.

    • Preventative Measure: Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experimental setup.

  • Solvent-Mediated Degradation:

    • Protic Solvents (e.g., methanol, ethanol): These solvents can act as nucleophiles and may participate in slow substitution reactions at the bromine-substituted carbon. Additionally, their acidic protons could potentially interact with the nitrogen atoms of the indazole ring, although this is less likely to cause degradation in a neutral solution.

    • Aprotic Solvents (e.g., DMSO, DMF): These are generally preferred for stock solutions due to their inert nature. However, ensure they are of high purity and anhydrous, as water contamination can introduce hydrolytic degradation pathways.

  • Thermal Degradation: While indazoles are generally thermally stable aromatic systems, prolonged incubation at elevated temperatures (e.g., in a cell culture incubator) can accelerate slow degradation processes.

    • Best Practice: Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Part 3: Data Summary and Protocols

Table 1: Recommended Storage Conditions
FormSolventTemperatureContainerPrecautions
Solid N/ARoom Temp (short-term)2-8°C or -20°C (long-term)Tightly sealed, airtight vialProtect from light and moisture. Store in a desiccator.[1][2]
Stock Solution Anhydrous DMSO or DMF-20°CAmber glass vial with PTFE-lined capOverlay with inert gas (Ar or N₂). Aliquot to avoid freeze-thaw cycles.
Working Dilution Aqueous Buffer/MediumUse immediatelySterile polypropylene or glassPrepare fresh for each experiment. Do not store.
Protocol: Preparation and Storage of a 10 mM Stock Solution in DMSO
  • Preparation Environment: Work in a clean, dry environment, preferably in a chemical fume hood with low humidity.

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Calibrated balance

    • Amber glass vial with a PTFE-lined screw cap

    • Sterile, disposable syringe and needle

  • Procedure: a. Calculate the mass of the compound needed for your desired volume and concentration (Molar Mass ≈ 225.09 g/mol ). b. Carefully weigh the solid compound and transfer it to the amber vial. c. Using a syringe, add the calculated volume of anhydrous DMSO to the vial. d. Seal the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. e. (Optional but recommended) Gently flush the headspace of the vial with an inert gas like argon or nitrogen before final sealing.

  • Storage: a. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. b. Store the stock solution at -20°C. c. For frequent use, consider preparing smaller aliquots to minimize the number of freeze-thaw cycles for the main stock.

References

Technical Support Center: Navigating the Purification Challenges of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of brominated heterocyclic compounds. As crucial intermediates in pharmaceutical and materials science, the purity of these building blocks is paramount.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with practical, experience-driven insights and troubleshooting strategies in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Strategic Purification Planning

This section addresses high-level questions that researchers often have before starting the purification process.

Q1: What are the primary challenges I should anticipate when purifying brominated heterocyclic compounds?

A1: The purification of brominated heterocycles is often complicated by a combination of factors stemming from their unique physicochemical properties. Key challenges include:

  • Co-elution with Starting Materials and Byproducts: Brominated heterocyles can have very similar polarities to their unbrominated precursors or related impurities, leading to difficult chromatographic separations.[3]

  • On-Column Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive brominated heterocycles.[4][5]

  • Debromination: A common side reaction is the loss of the bromine atom (hydrodehalogenation), which can occur during the reaction workup or the purification process itself.[6][7]

  • Low Solubility: Some brominated heterocycles exhibit poor solubility in common chromatography solvents, making purification by these methods challenging.

  • Streaking on Silica Gel: Basic nitrogen-containing heterocycles are notorious for streaking on silica gel due to strong interactions with the acidic stationary phase, leading to poor separation.[4]

Q2: How do I select the most appropriate primary purification technique for my brominated heterocycle?

A2: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the physical state of your compound. A logical approach to selection is outlined below:

G start Crude Product is_solid Is the product a solid at room temperature? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes is_ionizable Does the compound have acidic or basic properties? is_solid->is_ionizable No (or if recrystallization fails) recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->is_ionizable No chromatography Proceed to Chromatography recrystallization->chromatography If purity is insufficient extraction Consider Liquid-Liquid Extraction (Acid/Base) extraction->chromatography For further purification is_ionizable->chromatography No is_ionizable->extraction Yes

Caption: Decision workflow for selecting a primary purification technique.

  • Recrystallization: This should be your first consideration for solid compounds that are thermally stable.[8] It is a highly effective technique for removing small amounts of impurities and can often yield material of very high purity.[9][10]

  • Column Chromatography: This is the most versatile and widely used technique for purifying brominated heterocycles, especially when dealing with complex mixtures or when the product is an oil.[4][11]

  • Acid-Base Extraction: For brominated heterocycles with acidic or basic functional groups, a simple liquid-liquid extraction can be a powerful initial purification step to remove neutral impurities.

Q3: When should I consider using orthogonal purification methods?

A3: Orthogonal purification involves using two or more different purification techniques that separate compounds based on different chemical or physical properties.[12][13] This is a powerful strategy when a single purification method is insufficient to achieve the desired purity. For example, you might follow a normal-phase silica gel chromatography with a reversed-phase chromatography step.[12][14] This is particularly useful when stubborn impurities co-elute with your product in the first separation.[14]

Section 2: Troubleshooting Guides - Tackling Common Purification Problems

This section provides detailed troubleshooting advice for specific issues encountered during the purification of brominated heterocyclic compounds.

Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Starting Material The polarity of the product and starting material are too similar in the chosen solvent system.[3]Optimize the Solvent System: Experiment with different solvent systems. For example, if a hexane/ethyl acetate gradient is not working, try a dichloromethane/methanol system.[3] Employ Orthogonal Chromatography: If normal-phase chromatography fails, consider reversed-phase chromatography which separates based on hydrophobicity rather than polarity.[12][14]
Streaking of Basic Heterocycles on Silica Gel Strong interaction between the basic nitrogen of the heterocycle and the acidic silanol groups on the silica surface.[4]Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonium hydroxide into your eluent to neutralize the acidic sites on the silica gel.[4] Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase C18 column.[4]
Product Degradation on the Column The compound is sensitive to the acidic nature of the silica gel.[5]Deactivate the Silica: You can reduce the acidity of the silica gel by treating it with a base before packing the column.[5] Use a Less Acidic Stationary Phase: Florisil or alumina can be good alternatives for acid-sensitive compounds.[5] Minimize Residence Time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.
Evidence of Debromination (e.g., from Mass Spectrometry of Fractions) The compound is undergoing reductive dehalogenation on the column or during workup.[6]Ensure Neutral Workup Conditions: Avoid strongly acidic or basic conditions during the reaction workup. Catalytic hydrogenation conditions used to remove other protecting groups can also cause debromination.[15] Use a Deactivated Stationary Phase: As with other degradation issues, a less reactive stationary phase can help. Consider Non-Chromatographic Methods: If debromination is persistent, recrystallization or extraction may be better options.
Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Oiling Out Instead of Crystallizing The solution is supersaturated, or the compound is melting in the hot solvent.[16] Impurities are inhibiting crystal formation.[4]Add a Small Amount of "Good" Solvent: Add a minimal amount of a solvent in which your compound is highly soluble to dissolve the oil, then allow it to cool slowly. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[4] Seed Crystals: Introduce a tiny crystal of the pure compound to induce crystallization.[4] Pre-purify: If impurities are the issue, a quick filtration through a small plug of silica may be necessary before attempting recrystallization.[4]
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures.Reduce the Amount of Solvent: If you used too much solvent, carefully evaporate some of it and try cooling again. Use a Co-solvent System: Add a "poor" solvent (one in which your compound is not very soluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again and allow it to cool slowly.[4][10]
Low Recovery of Crystalline Product Too much solvent was used, or the compound has significant solubility in the cold solvent.[4]Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.[4] Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.[4] Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and cooling again.[4]

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques tailored for brominated heterocyclic compounds.

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is ideal for purifying a basic, nitrogen-containing brominated heterocycle that is prone to streaking on silica gel.

Materials:

  • Crude brominated heterocycle

  • Silica gel (60 Å, 40-63 µm)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Triethylamine

  • Glass column, flasks, and other standard glassware

  • TLC plates and visualization reagents

Procedure:

  • Develop a Solvent System:

    • On a TLC plate, spot your crude material.

    • Develop the TLC plate in a solvent system (e.g., 80:20 Hexane:Ethyl Acetate) that gives your desired product an Rf value of approximately 0.2-0.3.

    • If streaking is observed, add 0.5% triethylamine to the developing solvent and re-run the TLC.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Begin eluting with the determined mobile phase containing the basic modifier.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.

  • Collect and Analyze Fractions:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization Using a Two-Solvent System

This protocol is effective when a single solvent does not provide the ideal solubility characteristics for recrystallization.

Materials:

  • Crude solid brominated heterocycle

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is insoluble, but miscible with the "good" solvent)

  • Erlenmeyer flask, condenser, heat source, and filtration apparatus

Procedure:

  • Dissolve the Compound:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[9]

  • Induce Cloudiness:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarify the Solution:

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cool and Crystallize:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly.

Section 4: Advanced Purification Strategies

Orthogonal Flash Chromatography Workflow

For particularly challenging separations, a two-step orthogonal approach can be highly effective.

G start Crude Product normal_phase Step 1: Normal-Phase Chromatography (e.g., Silica, Hexane/EtOAc) start->normal_phase collect_fractions Collect Fractions Containing Product (and co-eluting impurities) normal_phase->collect_fractions reversed_phase Step 2: Reversed-Phase Chromatography (e.g., C18, Water/Acetonitrile) collect_fractions->reversed_phase final_product Pure Brominated Heterocycle reversed_phase->final_product

Caption: Orthogonal flash chromatography workflow.

This approach first separates the bulk of the impurities using a standard normal-phase column. The partially purified product is then subjected to a reversed-phase separation, which provides a different selectivity and can resolve impurities that were inseparable in the first step.[12][14]

Section 5: Characterization of Purified Brominated Heterocycles

After purification, it is crucial to confirm the identity and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): Provides information about the molecular weight and the presence of bromine through its characteristic isotopic pattern (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).[17]

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity.[18][19] A pure compound should show a single major peak.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2,7-dimethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Indazole derivatives are crucial building blocks in pharmaceutical development, and mastering their synthesis is key to accelerating drug discovery programs.[1][2]

This document provides a comprehensive, question-and-answer-based troubleshooting guide and a set of frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in the lab.

Proposed Synthetic Workflow

The synthesis of 2H-indazoles, particularly with specific substitution patterns like the 2,7-dimethyl configuration, requires careful control of regioselectivity. The 2H-indazole is often the kinetic product, while the 1H-tautomer is thermodynamically more stable.[2] The following two-step workflow is a robust method for selectively preparing the target compound, beginning with the formation of an N-methylhydrazone followed by an oxidative cyclization.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization A 4-Bromo-2,6-dimethylbenzaldehyde C (E)-1-((4-bromo-2,6-dimethylphenyl)methylene)-2-methylhydrazine A->C Condensation (Acid Catalyst, e.g., AcOH) B Methylhydrazine B->C D This compound C->D Oxidant (e.g., Pb(OAc)4 or DDQ) Intramolecular C-N Bond Formation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-((4-bromo-2,6-dimethylphenyl)methylene)-2-methylhydrazine (Hydrazone Intermediate)
  • To a stirred solution of 4-bromo-2,6-dimethylbenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde) at room temperature, add a few drops of glacial acetic acid.

  • Slowly add methylhydrazine (1.1 eq) dropwise over 10 minutes. The reaction is mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the hydrazone product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude hydrazone, which can often be used in the next step without further purification.

Protocol 2: Oxidative Cyclization to this compound
  • Dissolve the crude hydrazone intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per gram of hydrazone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable oxidant, such as lead(IV) acetate (Pb(OAc)₄, 1.2 eq) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in the same solvent. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the hydrazone by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Troubleshooting Guide

Hydrazone Formation (Step 1)

Question 1: I am seeing very low or no formation of my hydrazone product. What could be the cause?

  • Answer: This issue typically stems from three main areas:

    • Purity of Starting Materials: The 4-bromo-2,6-dimethylbenzaldehyde starting material can oxidize to the corresponding carboxylic acid upon prolonged storage. Verify the purity by ¹H NMR before starting. Methylhydrazine is also susceptible to degradation and should be a fresh, clear liquid.

    • Insufficient Catalyst: The acid catalyst (acetic acid) is crucial for activating the aldehyde's carbonyl group for nucleophilic attack by the hydrazine. Ensure a catalytic amount (2-5 mol%) is present.

    • Reaction Time/Temperature: While the reaction is generally fast, steric hindrance from the two methyl groups adjacent to the aldehyde can slow it down. If the reaction stalls at room temperature, gentle heating to 40-50 °C can help drive it to completion. However, be cautious, as higher temperatures can promote side reactions.

Question 2: My reaction mixture produced a significant amount of a symmetrical by-product. What is it and how can I avoid it?

  • Answer: You are likely observing the formation of the aldehyde azine, which results from the reaction of two aldehyde molecules with one molecule of hydrazine (if any is present as an impurity in your methylhydrazine) or through a side reaction. This is more common if the methylhydrazine is added too quickly or if the local concentration of the aldehyde is too high.

    • Solution: Ensure you are using pure methylhydrazine. Add the methylhydrazine solution dropwise to the aldehyde solution (reverse addition) to maintain a low concentration of the hydrazine relative to the aldehyde, which favors the desired 1:1 condensation.

Oxidative Cyclization (Step 2)

Question 3: The cyclization reaction is very sluggish or fails to proceed to completion. What should I investigate?

  • Answer: A stalled cyclization is often related to the oxidant or the reaction conditions.

    • Oxidant Activity: Lead(IV) acetate is highly effective but moisture-sensitive. Ensure you are using a fresh, dry batch. If using other oxidants like DDQ or manganese dioxide (MnO₂), their activity can vary by supplier and age. It may be necessary to screen different oxidants.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. While DCM and THF are good starting points, solvents like acetonitrile or 1,4-dioxane may offer better results for certain substrates.

    • Temperature: The reaction is typically run at low temperatures to control exotherms and improve selectivity. However, if the reaction is stalled, allowing it to slowly warm to room temperature or slightly above (e.g., 30-40 °C) may be necessary to achieve full conversion.

Question 4: My final product has a low yield and I suspect I'm forming the wrong isomer. How can I confirm this and improve the yield of the 2H-indazole?

  • Answer: This is a classic challenge in indazole synthesis. You are likely forming the thermodynamically more stable 1H-indazole regioisomer.

    • Confirmation: The two isomers can be distinguished by ¹H and ¹³C NMR. The chemical shift of the N-methyl group is a key indicator. In 2H-indazoles, the N-methyl signal is typically found further downfield compared to the N-methyl signal in 1H-indazoles. You can also use 2D NMR techniques like HMBC to confirm the connectivity.

    • Improving Selectivity: The formation of the 2H-indazole is kinetically favored under specific conditions. The intramolecular electrophilic attack occurs on the more nucleophilic nitrogen (N2). Using a non-coordinating solvent and a rapid, potent oxidant at low temperatures often favors the kinetic 2H product. Prolonged reaction times or elevated temperatures can lead to isomerization to the more stable 1H product.

G cluster_0 Regioselectivity Control cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Start Hydrazone Intermediate K_Node Low Temperature Fast Reaction Non-polar Solvent Start->K_Node Oxidative Cyclization T_Node High Temperature Long Reaction Time Equilibrium Start->T_Node Isomerization Conditions Product_2H 2H-Indazole (Kinetic Product) K_Node->Product_2H Product_2H->T_Node Rearrangement Product_1H 1H-Indazole (Thermo Product) T_Node->Product_1H

Caption: Factors influencing the kinetic vs. thermodynamic control of indazole formation.

Purification & Scale-Up

Question 5: I'm having difficulty purifying the final product. What are the best methods?

  • Answer: Purification challenges often arise from by-products with similar polarity to the desired product.

    • Chromatography: A gradient elution on a silica gel column, typically using a hexane/ethyl acetate or DCM/methanol system, is the most common method. If separation is still difficult, consider using a different stationary phase (e.g., alumina) or a reverse-phase preparative HPLC system.

    • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an effective and scalable purification method. Screen various solvents; isopropanol, ethanol, or toluene/heptane mixtures are often good starting points.

    • Acid/Base Wash: An acidic wash (e.g., with dilute HCl) during the workup can help remove any basic impurities, but be aware that the indazole product itself is weakly basic.

Question 6: I need to scale this synthesis up to 100g. What are the critical safety and process considerations?

  • Answer: Scaling up introduces new challenges, particularly regarding safety and reaction management.

    • Safety: Both methylhydrazine and lead(IV) acetate are highly toxic.[3] Ensure all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4][5] Develop a plan for quenching and waste disposal beforehand. Substituting lead acetate with a less toxic oxidant like DDQ or an aerobic oxidation system should be considered for large-scale work.

    • Exotherm Management: The oxidative cyclization can be significantly exothermic. On a larger scale, the rate of heat generation can exceed the rate of heat dissipation, leading to a dangerous temperature increase. Use a jacketed reactor with controlled cooling and add the oxidant solution slowly via an addition funnel, monitoring the internal temperature continuously.

    • Mixing and Precipitation: Ensure adequate agitation to maintain a homogenous mixture, especially if solids are present. As concentration increases on scale-up, the product may precipitate prematurely. You may need to use a larger volume of solvent or a solvent system with higher solubility for the product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling the reagents in this synthesis? A: Extreme caution is required.

  • Methylhydrazine: It is toxic, corrosive, and a suspected carcinogen.[3] Always handle it in a chemical fume hood and wear appropriate PPE.

  • Bromine-containing compounds: These are irritants. Avoid inhalation and skin contact.[4][5]

  • Lead(IV) Acetate: It is a toxic heavy metal compound. Avoid generating dust and ensure proper waste disposal according to institutional guidelines. Always consult the Safety Data Sheets (SDS) for all reagents before beginning work.[3][4]

Q2: How critical is the quality of the starting 4-bromo-2,6-dimethylbenzaldehyde? A: It is very critical. The primary impurity is the corresponding carboxylic acid, formed by air oxidation. This impurity will not form the hydrazone and will complicate the workup and purification. It is recommended to use freshly prepared or purified aldehyde for best results.

Q3: Can I use a different oxidant for the cyclization step? A: Yes. While lead(IV) acetate is effective, its toxicity is a significant drawback, especially for scale-up. Alternatives include DDQ, MnO₂, or copper-catalyzed aerobic oxidation, which can be greener and more cost-effective options.[1] Each oxidant may require re-optimization of the reaction conditions (solvent, temperature, time).

Q4: Besides NMR, are there other ways to confirm the 2H-indazole structure? A: X-ray crystallography provides unambiguous structural confirmation if you can grow a suitable crystal. Additionally, comparing the UV-Vis absorption spectrum or the retention time in a standardized HPLC method against a verified reference standard can also be used for confirmation.

Data Summary Table

ParameterHydrazone FormationOxidative Cyclization
Solvent EthanolDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Key Reagents Acetic Acid (cat.), MethylhydrazineLead(IV) Acetate or DDQ
Typical Time 4-6 hours3-5 hours
Typical Yield >90% (crude)60-75% (purified)
Monitoring TLC (Hexane:EtOAc 4:1)TLC (Hexane:EtOAc 4:1)
Purification Precipitation/FiltrationSilica Gel Chromatography

References

Technical Support Center: Analytical Method Development for 5-Bromo-2,7-dimethyl-2H-indazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and impurity analysis of 5-Bromo-2,7-dimethyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into creating robust, reliable, and compliant analytical methods. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate challenges encountered during the analysis of this compound and its related impurities.

Category 1: Method Development & Optimization

Q1: What is the best starting point for developing an HPLC method for this compound and its impurities?

A1: Given the aromatic and relatively non-polar structure of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most logical starting point.[1][2]

  • Column: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for this type of molecule.

  • Mobile Phase: A gradient elution using acetonitrile (ACN) or methanol (MeOH) and water is recommended to ensure elution of both the main compound and any potential impurities with varying polarities. Start with a wide gradient (e.g., 5% to 95% ACN) to survey the impurity profile.

  • Buffer: Use a buffer to control the pH of the aqueous mobile phase, especially since the indazole moiety has basic nitrogen atoms.[3] A phosphate or acetate buffer at a pH between 3 and 6 is a good starting point to ensure consistent retention times and peak shapes.

  • Detection: UV detection is suitable. Determine the optimal wavelength by running a UV scan of the main compound. A wavelength around 254 nm or the compound's lambda max is typically a good choice.

Q2: How do I identify potential impurities of this compound?

A2: Impurities can originate from various sources. A systematic approach involves:

  • Synthesis-Related Impurities: Review the synthetic route.[4][5][6] Potential impurities include unreacted starting materials, intermediates, reagents, and by-products from side reactions (e.g., isomers, over-brominated species, or N-de-methylated analogs).

  • Degradation Products: Conduct forced degradation studies. Subject the drug substance to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light (photostability).[7] This helps identify potential degradation products that could form during storage.

  • Reference Standards: If available, use characterized standards of known impurities to confirm their identity by comparing retention times and spectral data.

Category 2: Peak Shape & Resolution Issues

Q3: My main peak for this compound is tailing. What are the common causes and solutions?

A3: Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase or by extra-column effects.[2][8]

  • Cause 1: Silanol Interactions: The basic nitrogen atoms on the indazole ring can interact with acidic residual silanol groups on the silica-based column packing.[2]

    • Solution: Lower the mobile phase pH (e.g., to pH 2.5-3.5) to protonate the basic sites on the analyte, minimizing these interactions. Alternatively, use a base-deactivated or end-capped column.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to tailing.[1]

    • Solution: Reduce the injection volume or the sample concentration.

  • Cause 3: Column Contamination/Deterioration: Contaminants from the sample matrix can accumulate at the column inlet, or the packed bed can deteriorate.[8]

    • Solution: Use a guard column to protect the analytical column.[8] If the column is contaminated, try washing it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).[2]

Q4: I am not getting sufficient resolution between two closely eluting impurity peaks. How can I improve it?

A4: Improving resolution requires modifying the chromatographic selectivity, efficiency, or retention.

  • Modify Selectivity (α):

    • Change the organic modifier (e.g., switch from acetonitrile to methanol, or use a combination).

    • Adjust the mobile phase pH. Even small changes can alter the ionization state of impurities and significantly impact retention.

    • Change the stationary phase (e.g., switch from a C18 to a Phenyl-Hexyl or a Cyano (CN) column).

  • Increase Efficiency (N):

    • Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.

    • Optimize the flow rate.

  • Increase Retention (k):

    • Decrease the initial percentage of the organic solvent in your gradient or use a shallower gradient.[1]

Troubleshooting Guides

This section provides systematic workflows for resolving complex analytical challenges.

Guide 1: Systematic Troubleshooting of Baseline Noise

High baseline noise can severely impact the detection and quantification of low-level impurities. Follow this logical flow to diagnose and resolve the issue.

Step 1: Isolate the Source

  • Rule of "One": Change only one parameter at a time to definitively identify the cause.[9]

  • Systematic Isolation: Disconnect the column and replace it with a union. If the noise disappears, the column is the source. If it persists, the issue lies within the HPLC system (pump, detector, or mobile phase).

Step 2: Address HPLC System Issues

  • Mobile Phase: Ensure solvents are high-purity HPLC grade and have been recently prepared and degassed.[9][10] Contamination or dissolved gas is a common cause of noise.

  • Pump: Check for leaks in pump seals and connections. Pulsating baselines often point to issues with check valves or air bubbles in the pump head.[9][10] Purge the system thoroughly.

  • Detector: A dirty flow cell or a failing lamp can cause significant noise. Flush the flow cell with an appropriate solvent (e.g., isopropanol). Check the lamp energy.[10]

Step 3: Address Column-Related Issues

  • Contamination: If the column is contaminated, flush it with a strong solvent.

  • Buffer Precipitation: If using a high concentration of buffer with a high percentage of organic solvent, the buffer may precipitate. Ensure your buffer is soluble in the entire mobile phase range.

Experimental Protocols & Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose, adhering to guidelines such as ICH Q2(R1).[11][12]

Protocol 1: Forced Degradation Study

Objective: To demonstrate the specificity and stability-indicating nature of the analytical method.

  • Prepare Stock Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis: Add 1N HCl to a stock solution and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH to a stock solution and leave at room temperature for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to a stock solution and leave at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution to light (ICH Q1B conditions).[7]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.

Protocol 2: Method Validation Workflow

The validation of an impurity method must demonstrate its suitability through a series of defined tests.[13]

Workflow Diagram: Analytical Method Validation (ICH Q2)

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation, Peak Purity) Dev->Specificity Linearity Linearity (min. 5 concentrations) Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Spiking Studies) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ LOD Detection Limit (LOD) Robustness Robustness (Small Method Variations) LOD->Robustness LOQ->LOD

References

Technical Support Center: Resolving Isomeric Mixtures of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the common yet challenging task of resolving isomeric mixtures of substituted indazoles. Given that N1 and N2 substituted indazole isomers possess distinct physicochemical and pharmacological properties, their accurate separation and characterization are critical for the integrity of your research and drug development pipeline.[1]

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)
General Understanding

Q1: Why is it crucial to separate N1 and N2 substituted indazole isomers?

Substituted indazoles can exist as two primary regioisomers, substituted at the N1 or N2 position of the indazole ring.[1][2] These isomers, while structurally similar, often exhibit significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. For instance, the therapeutic target engagement can be highly specific to one isomer. Consequently, resolving these mixtures is a fundamental requirement for accurate structure-activity relationship (SAR) studies, preclinical development, and ensuring the safety and efficacy of a potential drug candidate.

Q2: What are the primary challenges encountered when separating substituted indazole isomers?

The main difficulty lies in the subtle structural differences between the N1 and N2 isomers, which often result in very similar physical and chemical properties. This similarity makes their separation by common laboratory techniques challenging.[3] For example, they may co-elute in standard chromatography or have nearly identical solubilities, complicating separation by crystallization.[4][5]

Troubleshooting Guides
Section 1: Analytical Characterization - "I have a mixture, how do I confirm the presence of both N1 and N2 isomers?"

Unequivocal identification of the isomers present in your mixture is the first critical step. Spectroscopic methods are powerful tools for this purpose.[1][6]

Issue: Ambiguous NMR Spectra

A1: Utilizing 1D and 2D NMR for Isomer Differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for distinguishing between N1 and N2 substituted indazoles.[2][6]

  • ¹H NMR: Key differences in the chemical shifts of the indazole ring protons can be diagnostic. For instance, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the corresponding 1H-indazole.[1] Conversely, the H-7 proton of N-2 isomers often appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[2]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are sensitive to the position of the substituent.[2][7]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for unambiguous assignment. A correlation between the protons of the N-alkyl substituent and the C7a carbon of the indazole ring is characteristic of an N1-isomer.[4] Conversely, a correlation between the substituent's protons and the C3 carbon is indicative of an N2-isomer.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomeric mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (e.g., 300 MHz or higher).[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is necessary due to the lower natural abundance of ¹³C.[1]

  • 2D HMBC Acquisition: Set up a standard gHMBC experiment to observe long-range proton-carbon correlations.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[1] Reference the spectra to the residual solvent peak.

Q2: Can other spectroscopic techniques aid in isomer identification?

A2: Yes, several other techniques can provide complementary information.

While NMR is often the primary tool, other methods can offer valuable insights:

  • Infrared (IR) Spectroscopy: The N-H stretching frequency in unsubstituted 1H-indazoles is a characteristic broad signal that is absent in N-substituted derivatives.[1] While less definitive for distinguishing between N1 and N2 substituted isomers, differences in the fingerprint region can sometimes be observed.

  • UV-Visible Spectroscopy: The electronic transitions of the N1 and N2 isomers can differ, leading to distinct UV-Vis spectra. Derivative spectrophotometry, in particular, can amplify these subtle differences, providing characteristic signals for each isomer.[9][10]

  • Mass Spectrometry (MS): While N1 and N2 isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ, providing clues to their structure. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[8]

  • X-ray Crystallography: For solid samples, single-crystal X-ray diffraction provides the most definitive structural elucidation, unambiguously determining the substitution pattern.[2][7][11]

Section 2: Preparative Separation - "How can I separate the N1 and N2 isomers for further studies?"

Once the presence of both isomers is confirmed, the next step is their physical separation. The choice of method depends on the scale of the separation and the properties of the specific indazole derivatives.

Issue: Co-elution in Standard Column Chromatography

A1: Optimizing Chromatographic Conditions.

Standard flash column chromatography on silica gel is often the first approach, but may not be sufficient for closely related isomers.[4][5]

Troubleshooting Steps:

  • Solvent System Screening: Systematically screen a range of solvent systems with varying polarities and compositions. Sometimes, the addition of a small amount of a third solvent (e.g., methanol or acetic acid) can significantly improve resolution.

  • Alternative Stationary Phases: If silica gel fails, consider other stationary phases such as alumina (acidic, neutral, or basic) or reverse-phase C18 silica.[5]

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale separations, PTLC can sometimes provide better resolution than column chromatography.[4]

Issue: Isomers are still inseparable by standard chromatography.

A2: Advanced Chromatographic and Alternative Techniques.

For particularly challenging separations, more advanced techniques are necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than traditional column chromatography.[12] Both normal-phase and reverse-phase HPLC can be effective. Method development will involve screening different columns and mobile phases.[12] For scaling up, preparative HPLC is a powerful tool for isolating gram quantities of pure isomers.[13][14]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, often providing faster separations and using less organic solvent.[13][15][16] It has shown great success in separating various types of isomers, including chiral compounds.[17][18]

  • Chiral Chromatography: If your substituted indazoles are chiral, specialized chiral stationary phases (CSPs) will be necessary to resolve the enantiomers of each regioisomer.[19][20]

  • Recrystallization: Fractional crystallization can be a simple and scalable method if the isomers have sufficiently different solubilities in a particular solvent or solvent mixture.[21] A systematic screening of solvents is required. A Chinese patent suggests that mixed solvents like acetone/water, ethanol/water, or methanol/water can be effective for recrystallizing substituted indazole isomers to high purity.[21]

Experimental Protocol: Preparative HPLC for Isomer Separation

  • Analytical Method Development: First, develop a robust analytical HPLC method that shows baseline separation of the two isomers. Experiment with different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

  • Scale-Up Calculation: Based on the analytical method, calculate the appropriate flow rate and sample loading for the preparative column.

  • Sample Preparation: Dissolve the isomeric mixture in a suitable solvent at a high concentration. Ensure the sample is fully dissolved and filtered before injection.

  • Purification Run: Perform the preparative HPLC run, collecting fractions corresponding to each isomer peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of each separated isomer.

  • Solvent Removal: Remove the solvent from the purified fractions, typically by rotary evaporation, to obtain the isolated isomers.

Visualization of Workflow

Below is a generalized workflow for addressing the resolution of substituted indazole isomer mixtures.

Caption: Decision workflow for resolving indazole isomer mixtures.

Data Summary Table
TechniqueApplicationKey Considerations
¹H & ¹³C NMR Isomer identification and structural confirmation.Provides detailed structural information.[1][2]
2D NMR (HMBC) Unambiguous assignment of N1 vs. N2 substitution.Crucial for definitive structural elucidation.[4][22]
HPLC/UHPLC Analytical and preparative separation.High resolving power for closely related isomers.[12]
SFC Preparative separation, especially for chiral compounds.Faster and more environmentally friendly than HPLC.[15][16]
X-ray Crystallography Absolute structure determination.Requires suitable single crystals.[2][23][24][25]
Recrystallization Purification and separation on a larger scale.Dependent on solubility differences.[21]

References

optimizing catalyst loading for reactions with 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing Catalyst Loading for Reactions with 5-Bromo-2,7-dimethyl-2H-indazole

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address specific challenges related to optimizing catalyst loading in cross-coupling reactions. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): Core Concepts of Catalyst Optimization

This section addresses high-level questions that form the foundation of an effective catalyst optimization strategy.

Q1: What is the recommended starting catalyst loading for a new cross-coupling reaction with this compound?

For most palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira, a practical starting point for catalyst loading is between 1-2 mol% of the palladium precursor.[1] This concentration is typically sufficient for initial screening and proof-of-concept experiments. For larger-scale reactions, particularly in pharmaceutical process development, the goal is often to reduce this loading significantly, sometimes to parts-per-million (ppm) levels, to minimize cost and residual metal contamination.[2]

Q2: My reaction shows low or no conversion. Should my first step be to increase the catalyst loading?

While tempting, simply increasing the catalyst loading is often a temporary fix that masks an underlying issue. It should not be the first troubleshooting step. Low conversion is frequently a symptom of other problems such as catalyst deactivation, an inappropriate choice of ligand or base, or poor reagent quality.[3][4] Before increasing the catalyst, you should investigate these other critical reaction parameters. A systematic approach will lead to a more robust and scalable process.

Q3: I am observing the formation of palladium black in my reaction. What does this indicate and how does it affect my catalyst loading strategy?

The formation of palladium black is a visual indicator of catalyst deactivation.[5] It signifies that the active, soluble Pd(0) species has aggregated into inactive, insoluble palladium metal.[5] This can be caused by excessively high temperatures, an insufficient amount or inappropriate type of stabilizing ligand, or the presence of oxygen or other impurities.[5] The solution is not to increase the initial catalyst load, but to prevent this deactivation. Strategies include:

  • Using a more robust ligand: Sterically bulky, electron-rich phosphine ligands are excellent at stabilizing the monoligated Pd(0) species that is often the most active catalyst.[6]

  • Ensuring a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4]

  • Avoiding excessive temperatures: High heat can accelerate catalyst decomposition pathways.[5]

Q4: How does the this compound substrate itself influence catalyst performance and loading?

The indazole moiety presents a unique challenge. Like other N-heterocycles (e.g., pyridines), the nitrogen atoms in the indazole ring can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[5][7] This is a primary reason for reaction failure or the need for higher catalyst loadings. To mitigate this, the choice of ligand is critical. A sterically hindered ligand can physically block the indazole from coordinating with the palladium center, preserving the catalyst's activity.[7] Furthermore, ensuring the high purity of the this compound starting material is essential, as impurities can exacerbate catalyst deactivation.[3]

Troubleshooting Workflows for Common Cross-Coupling Reactions

This section provides detailed guides for specific issues you may encounter when using this compound in common palladium-catalyzed reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low product yield (<50%) despite using a standard catalyst system (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃).

This is a common problem when coupling N-heterocyclic halides. The likely cause is a combination of catalyst inhibition by the indazole nitrogen and an insufficiently active catalyst for the C-Br bond activation.

Troubleshooting & Optimization Protocol:

  • Re-evaluate the Ligand: Standard phosphine ligands like PPh₃ are often inadequate. Switch to a bulky, electron-rich monodentate phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of a highly reactive, monoligated Pd(0) species necessary for efficient oxidative addition.[6]

  • Optimize the Palladium Precursor & Pd:Ligand Ratio: Use an air-stable palladium pre-catalyst (e.g., SPhos Pd G3) which simplifies reaction setup and ensures a consistent 1:1 Pd:Ligand ratio. If using a precursor like Pd(OAc)₂, a Pd:Ligand ratio of 1:2 is a good starting point.

  • Systematically Screen Catalyst Loading: Once a promising ligand is identified, optimize the loading. A lower loading is not always better if it leads to longer reaction times or incomplete conversion.

  • To four separate, dry reaction vials under an Argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • To each vial, add the selected palladium pre-catalyst (e.g., SPhos Pd G3) at varying loadings as specified in Table 1.

  • Add anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v) to each vial to achieve a consistent concentration.

  • Seal the vials and heat the reactions to 100 °C with vigorous stirring.

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by LC-MS or TLC to determine the optimal loading and time.[3]

EntryCatalyst Loading (mol%)Time (h)Conversion (%)
10.51265
21.01295
32.01296
41.0480

Data is illustrative and will vary based on specific substrates.

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling Start Low Yield (<50%) Observed CheckLigand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? Start->CheckLigand SwitchLigand Action: Switch to a modern biarylphosphine ligand. CheckLigand->SwitchLigand No CheckBase Is the base appropriate and fully dissolved (e.g., K2CO3, Cs2CO3)? CheckLigand->CheckBase Yes SwitchLigand->CheckLigand ScreenBase Action: Screen alternative bases (e.g., K3PO4). CheckBase->ScreenBase No OptimizeLoading Action: Perform catalyst loading screen (0.5-2 mol%). CheckBase->OptimizeLoading Yes ScreenBase->CheckBase Success Reaction Optimized OptimizeLoading->Success

Caption: Decision workflow for troubleshooting Suzuki reactions.

Guide 2: Buchwald-Hartwig Amination

Issue: Reaction stalls after partial conversion, even at elevated temperatures.

Stalling is a classic sign of catalyst deactivation during the reaction. For the amination of this compound, this is likely due to product inhibition (the N-arylated indazole product coordinating to Pd) or degradation of the catalytic species.

Troubleshooting & Optimization Protocol:

  • Use a Pre-catalyst: Air-stable palladium pre-catalysts are highly recommended.[1] They are designed for the controlled, slow release of the active Pd(0)L species, which can maintain a low, steady concentration of the active catalyst throughout the reaction, minimizing decomposition pathways.

  • Select the Right Base: The choice of base is critical in Buchwald-Hartwig aminations.[1] Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is very common, but for substrates with base-sensitive functional groups, weaker carbonate bases like cesium carbonate (Cs₂CO₃) may be necessary, often requiring higher temperatures.[4]

  • Monitor the Reaction Kinetically: Understanding when the reaction stalls is key. Taking aliquots at regular intervals for analysis (LC-MS, GC, or NMR) can provide valuable insight.[8][9] If the reaction stops early, it points to a rapid catalyst death, suggesting an issue with the initial setup (e.g., oxygen contamination). If it slows gradually, it may be due to product inhibition.

Amine TypeRecommended LigandRecommended BaseTypical Temp (°C)
Primary AlkylamineXPhos, RuPhosNaOtBu, LHMDS80 - 110
Secondary AlkylamineBrettPhos, RuPhosNaOtBu, LHMDS100 - 120
AnilineXPhos, GPhosK₂CO₃, Cs₂CO₃100 - 110
Amide/CarbamateJosiphos-typeK₃PO₄100 - 110

This table provides general starting points; optimization is often required.[1][4]

G cluster_0 Catalyst Activation and Deactivation Pathways node_precatalyst Pd(II) Pre-catalyst (e.g., G3-XPhos) node_active Active Pd(0)L Monoligated Species node_precatalyst->node_active Base/Amine Activation node_cycle {Catalytic Cycle | Oxidative Addition -> Reductive Elimination} node_active->node_cycle Enters Cycle node_dead Deactivated Catalyst Pd Black (Aggregation) node_active->node_dead High Temp/ O₂ Present node_poison Poisoned Catalyst Indazole Coordination node_active->node_poison Substrate/ Product Inhibition node_cycle->node_active Regenerated

Caption: Relationship between active and inactive catalyst states.

Guide 3: Sonogashira Coupling

Issue: Formation of a significant amount of alkyne homocoupling (Glaser) product alongside the desired product.

This side reaction is promoted by the copper(I) co-catalyst traditionally used in Sonogashira reactions.[6] When the desired palladium-catalyzed cross-coupling is slow (e.g., due to the challenging indazole substrate), the copper-catalyzed homocoupling can become the dominant pathway.

Troubleshooting & Optimization Protocol:

  • Reduce or Eliminate the Copper Co-catalyst: The most direct solution is to run the reaction under copper-free conditions.[6] This completely eliminates the possibility of Glaser coupling. These protocols typically require a slightly higher palladium catalyst loading and a suitable base like diisopropylamine (DIPA) or triethylamine (TEA), which can also act as the solvent.

  • Optimize Ligand Choice: In both copper-free and copper-catalyzed systems, the ligand is crucial. For hindered substrates, bulky phosphine ligands are preferred as they promote the formation of the highly active monoligated Pd(0) species, accelerating the rate-limiting oxidative addition step.[6]

  • Adjust Catalyst Loading: If the cross-coupling is sluggish, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes increase the rate of the desired reaction enough to outcompete the homocoupling pathway.

  • To a dry Schlenk flask under Argon, add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and the terminal alkyne (1.2 equiv).

  • Add anhydrous, degassed triethylamine (TEA) as the solvent.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.[10]

  • If this fails, switch to a more robust catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand like XPhos.

References

Validation & Comparative

A Comparative Guide to 1H- and 2H-Indazole Derivatives: Unraveling Isomeric Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in a Privileged Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] Indazole exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[2][4][5] While the 1H-tautomer is predominant in unsubstituted forms, N-alkylation can lead to either 1H- or 2H-substituted isomers. This seemingly subtle structural difference—the position of a single nitrogen substituent—has profound implications for a molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.

For drug development professionals, understanding the distinct pharmacological profiles of these isomers is not merely an academic exercise; it is a critical factor in designing potent, selective, and safe therapeutics. This guide provides a comparative analysis of 1H- and 2H-indazole derivatives, supported by experimental data and protocols, to illuminate the causality behind their differential activities and to empower researchers in their drug discovery endeavors.

Structural and Physicochemical Disparities: The Root of Differential Activity

The fundamental differences between 1H- and 2H-indazoles stem from their distinct electronic and steric arrangements. The 1H-isomer possesses a benzenoid structure, while the 2H-isomer has ortho-quinoid characteristics.[1] This variance influences several key physicochemical parameters:

  • Dipole Moment: The 2H-indazole isomer typically exhibits a larger dipole moment than its 1H counterpart.[5] This can significantly alter how the molecule interacts with polar residues within a biological target's binding site.

  • Hydrogen Bonding: The N-H proton in 1H-indazoles acts as a hydrogen bond donor. In contrast, N-alkylation at the 1-position removes this donor capability but influences the hydrogen bond acceptor strength of the N2 atom. Conversely, in 2H-derivatives, the N1 atom is a key hydrogen bond acceptor. These differences dictate the specific hydrogen bonding networks that can be formed with a target protein, often being the deciding factor for binding affinity.

  • Steric Profile: The position of the substituent on the pyrazole ring (N-1 vs. N-2) alters the overall shape and steric bulk of the molecule. This can affect the compound's ability to fit into a specific binding pocket, influencing both potency and selectivity.

Comparative Analysis of Biological Activity: Case Studies

The choice between a 1H- and 2H-indazole scaffold is target-dependent, with each isomer demonstrating superiority in different contexts. Analysis of marketed drugs and clinical candidates provides clear evidence of this dichotomy.

Kinase Inhibition: A Tale of Two Isomers

The protein kinase family is a major focus for indazole-based inhibitors. Here, the isomeric choice is critical for achieving desired potency and selectivity.

  • Axitinib (Inlyta®): A 2H-Indazole VEGFR Inhibitor: Axitinib is a potent second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[6] Its core structure is a 2H-indazole.[6] This specific isomeric configuration is crucial for its high-affinity binding to the ATP pocket of VEGFR-1, -2, and -3.[6] The 2H-indazole scaffold optimally positions the key side chains for interaction with the kinase hinge region and other critical residues.

  • Niraparib (Zejula®): A 2H-Indazole PARP Inhibitor: Niraparib is a potent Poly (ADP-ribose) Polymerase (PARP) inhibitor used for treating ovarian cancer.[7][8] It is a 2H-indazole-7-carboxamide derivative.[7] The 2H-configuration is essential for its potent inhibition of PARP-1 and PARP-2, with IC50 values in the low nanomolar range.[7]

  • 1H-Indazoles in Kinase Inhibition: Conversely, numerous potent kinase inhibitors are based on the 1H-indazole scaffold. For instance, derivatives of 1H-indazole-3-amine have been shown to be effective hinge-binding fragments for various tyrosine kinases.[9] Entrectinib, an inhibitor of ALK, ROS1, and TRK kinases, features a 1H-indazole-3-carboxamide core that is critical for its potent activity.[2]

Table 1: Comparative Activity of Indazole-Based Drugs

Drug NameIsomer TypePrimary Target(s)Disease IndicationKey Structural Feature
Axitinib 2H-IndazoleVEGFR-1, -2, -3Renal Cell Carcinoma2H-indazole core for optimal VEGFR binding.[6]
Niraparib 2H-IndazolePARP-1, PARP-2Ovarian Cancer2H-indazole-7-carboxamide for potent PARP inhibition.[7]
Pazopanib 1H-IndazoleVEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma5-aminoindazole moiety.
Entrectinib 1H-IndazoleALK, ROS1, TRKSolid Tumors1H-indazole-3-carboxamide core.[2]

Signaling Pathway Visualization

To contextualize the action of these inhibitors, it is crucial to visualize the signaling pathways they disrupt.

VEGFR-2 Signaling Pathway

Axitinib exerts its anti-angiogenic effects by blocking the VEGFR-2 signaling cascade. Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream pathways that promote endothelial cell proliferation, migration, and survival.[10][11][12] Axitinib's inhibition of VEGFR-2 kinase activity cuts off these signals at their source.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src c-Src VEGFR2->Src Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds Axitinib Axitinib Axitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK RAS RAS Src->RAS RAF RAF PKC->RAF mTOR mTOR AKT->mTOR Migration Cell Migration & Permeability AKT->Migration FAK->Migration MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway inhibited by Axitinib.

PARP-1 DNA Repair Pathway

Niraparib functions by inhibiting PARP-1, an enzyme critical for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[13][14] In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[15]

PARP1_Pathway cluster_replication During DNA Replication cluster_hr HR-Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits Replication_Fork Replication Fork Stalls DNA_SSB->Replication_Fork BER Base Excision Repair (BER) PARP1->BER Activates Niraparib Niraparib Niraparib->PARP1 Inhibits DNA_Repaired DNA Repaired BER->DNA_Repaired DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Requires Apoptosis Cell Death (Apoptosis) HR_Repair->Apoptosis Fails, leading to

Caption: Mechanism of PARP inhibition by Niraparib leading to synthetic lethality.

Experimental Protocols for Activity Assessment

Objectively comparing the activity of 1H- and 2H-indazole derivatives requires robust and validated experimental assays. The choice of assay depends on the biological target (e.g., kinase, receptor) and the desired endpoint (e.g., enzyme inhibition, cell viability).

Protocol 1: Kinase Inhibition Assessment (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, which is a common method for determining a compound's affinity for a kinase's ATP pocket. It measures the displacement of a fluorescent tracer from the kinase by a test compound.[16][17][18]

Rationale: This assay is highly sensitive, amenable to high-throughput screening, and directly measures compound binding to the target, avoiding complications from substrate competition or enzyme activity measurements. It is ideal for comparing the direct inhibitory potential of isomers like 1H- and 2H-indazole derivatives.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]

    • Prepare a 4X solution of the test compounds (1H- and 2H-indazole derivatives) by serial dilution in 100% DMSO, followed by dilution in the 1X Kinase Buffer.

    • Prepare a 2X Kinase/Europium-labeled Antibody mixture in 1X Kinase Buffer. The final kinase concentration should be optimized for a robust assay window (e.g., 2-10 nM).[18][19]

    • Prepare a 4X Alexa Fluor® 647-labeled Kinase Tracer solution in 1X Kinase Buffer. The tracer concentration should be near its Kd for the kinase.

  • Assay Procedure (384-well plate format):

    • Add 4 µL of the 4X test compound solution to the appropriate wells.[18][19]

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.[18][19]

    • Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells.

    • Mix the plate gently on an orbital shaker.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[18]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

LanthaScreen_Workflow Start Start Prep_Compounds Prepare 4X Compound Dilution Series Start->Prep_Compounds Prep_Kinase_Ab Prepare 2X Kinase/ Eu-Antibody Mix Start->Prep_Kinase_Ab Prep_Tracer Prepare 4X AF647-Tracer Start->Prep_Tracer Dispense_Compounds Dispense 4µL Compounds to Plate Prep_Compounds->Dispense_Compounds Dispense_Kinase_Ab Dispense 8µL Kinase/Ab Mix Prep_Kinase_Ab->Dispense_Kinase_Ab Dispense_Tracer Dispense 4µL Tracer to Initiate Prep_Tracer->Dispense_Tracer Incubate Incubate 60 min at Room Temp Read_Plate Read TR-FRET (615nm & 665nm) Incubate->Read_Plate Analyze Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of the indazole derivatives on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.[20] It is a standard and reliable method to determine the cellular consequences of target inhibition by the test compounds.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, K562) to ~80% confluency.[9]

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[21]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1H- and 2H-indazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.[21]

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.[20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[21]

    • Incubate overnight in the incubator, or for 15 minutes on an orbital shaker if using DMSO.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The choice between a 1H- and 2H-indazole scaffold is a critical decision in drug design, with each isomeric form offering distinct advantages depending on the specific biological target. The differential activity is rooted in fundamental differences in their electronic structure, hydrogen bonding capabilities, and steric profiles. As demonstrated by successful drugs like the 2H-indazoles Axitinib and Niraparib and the 1H-indazoles Pazopanib and Entrectinib, there is no universally superior isomer. Instead, successful drug development hinges on a deep understanding of the target's structure and the tailored synthesis of the optimal indazole isomer to achieve high-affinity binding and the desired pharmacological effect. Rigorous experimental evaluation, using validated protocols such as kinase binding and cell viability assays, is essential to objectively compare isomeric pairs and guide the rational design of next-generation therapeutics.

References

A Comparative Guide to Catalyst Efficacy in Bromo-Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry. The strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this privileged heterocycle opens avenues to novel therapeutics and functional materials. This guide provides an in-depth comparison of the efficacy of palladium-, copper-, and nickel-based catalytic systems for the coupling of bromo-indazoles, offering experimental insights and data to inform your catalyst selection.

The Central Role of Bromo-Indazole Coupling

Indazole derivatives are integral to a multitude of biologically active compounds, exhibiting anticancer, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole core, often achieved through cross-coupling reactions with bromo-indazole precursors, is a critical step in the synthesis of these complex molecules. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, substrate scope, and overall yield.

Comparative Analysis of Catalytic Systems

The efficacy of a cross-coupling reaction is a delicate interplay between the metal center, the ligand, the base, and the solvent. Here, we dissect the performance of the three most prominent catalytic systems for bromo-indazole coupling: palladium, copper, and nickel.

Palladium Catalysis: The Gold Standard

Palladium-catalyzed cross-coupling reactions are the most established and versatile methods for the functionalization of bromo-indazoles.[2][3] The Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are particularly well-documented and offer high yields and broad functional group tolerance.

Mechanism and Rationale: The catalytic cycle of palladium-catalyzed coupling reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5] The choice of phosphine ligand is crucial; bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, enhancing catalytic activity.[6][7]

dot

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition Complex->Transmetalation/Amine Coordination Ligand Exchange Reductive Elimination Complex Reductive Elimination Complex Transmetalation/Amine Coordination->Reductive Elimination Complex Transmetalation or Deprotonation Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product Bromo-Indazole Bromo-Indazole Bromo-Indazole->Oxidative Addition Complex Organoboron/Amine Organoboron/Amine Organoboron/Amine->Transmetalation/Amine Coordination

Caption: Generalized Palladium Catalytic Cycle.

Experimental Data for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole: [2]

CatalystLigandBaseSolventTime (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane295
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane465
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane422
Pd(PPh₃)₂Cl₂PPh₃K₂CO₃Dimethoxyethane420

Key Insights: The data clearly demonstrates the superiority of the Pd(dppf)Cl₂ catalyst system for this specific transformation, providing a high yield in a significantly shorter reaction time.[2] This highlights the critical role of the ligand in stabilizing the palladium center and facilitating the catalytic cycle.

Copper Catalysis: A Cost-Effective Alternative

Copper-catalyzed coupling reactions, particularly for C-N bond formation (Ullmann condensation), present a more economical alternative to palladium-based systems.[8] While often requiring higher reaction temperatures, recent advancements with new ligands have expanded the scope and utility of copper catalysts.

Mechanism and Rationale: The mechanism of copper-catalyzed C-N coupling is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to a copper(III) intermediate, and subsequent reductive elimination.[9] The use of appropriate ligands can stabilize the copper catalyst and promote the reaction under milder conditions.

dot

Copper_Catalytic_Cycle Cu(I)L Cu(I)L Cu(I) Amide Cu(I) Amide Cu(I)L->Cu(I) Amide Amine Coordination & Deprotonation Cu(III) Intermediate Cu(III) Intermediate Cu(I) Amide->Cu(III) Intermediate Oxidative Addition Cu(III) Intermediate->Cu(I)L Reductive Elimination Coupled Product Coupled Product Cu(III) Intermediate->Coupled Product Amine Amine Amine->Cu(I) Amide Bromo-Indazole Bromo-Indazole Bromo-Indazole->Cu(III) Intermediate Base Base Base->Cu(I) Amide Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative Addition Complex Oxidative Addition Complex Ni(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation/Amine Coordination Transmetalation/Amine Coordination Oxidative Addition Complex->Transmetalation/Amine Coordination Ligand Exchange Reductive Elimination Complex Reductive Elimination Complex Transmetalation/Amine Coordination->Reductive Elimination Complex Transmetalation or Deprotonation Reductive Elimination Complex->Ni(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product Bromo-Indazole Bromo-Indazole Bromo-Indazole->Oxidative Addition Complex Organometallic Reagent/Amine Organometallic Reagent/Amine Organometallic Reagent/Amine->Transmetalation/Amine Coordination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Bromo-Indazole, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere Purge C->D E Heat to Desired Temperature D->E F Stir and Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Workup and Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

References

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from synthesizing a novel compound to its inclusion in a therapeutic product is paved with rigorous analytical scrutiny. A cornerstone of this process is the development and validation of analytical methods that ensure the identity, strength, quality, purity, and potency of drug substances and products.[1] This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Bromo-2,7-dimethyl-2H-indazole, a novel heterocyclic compound with therapeutic potential.

This document is not a rigid protocol but a comparative guide designed to elucidate the "why" behind the "how" of method validation. We will explore a hypothetical, yet scientifically robust, HPLC method and subject it to the full gauntlet of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, with references to FDA and EMA expectations.[2][3][4][5][6]

The Analytical Challenge: Quantifying this compound

This compound is an aromatic heterocyclic compound. Its accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control. A stability-indicating HPLC method is essential, meaning the method must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities.[7]

Proposed HPLC Method

Based on the chemical structure of this compound (a substituted indazole), a reversed-phase HPLC method is the logical choice. This approach separates molecules based on their hydrophobicity.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and separation for a wide range of non-polar to moderately polar compounds. The dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and provides a source of protons for good ionization in mass spectrometry if used as a detector.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A full UV scan of the analyte would be performed during method development to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[1][2] The following sections detail the experimental approach and acceptance criteria for each validation parameter.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10] For a stability-indicating method, this is arguably the most critical parameter.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to various stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[7]

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. The peak purity index should be close to 1, indicating no co-eluting impurities.

  • Placebo and Blank Analysis: Analyze a placebo (formulation without the API) and a blank (diluent) to ensure no interference at the retention time of the analyte.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all degradation product peaks and any peaks from the placebo or blank.

  • Resolution between the analyte peak and the closest eluting peak should be >2.0.

  • Peak purity index should be >0.990.[8]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[11][12]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.[11]

  • Instrumental Analysis: Inject each standard solution in triplicate.

  • Calibration Curve Construction: Plot the average peak area against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.[11]

  • The y-intercept should be minimal.

  • A visual inspection of the plot should show a linear relationship.

Concentration (µg/mL) Peak Area (mAUs) - Replicate 1 Peak Area (mAUs) - Replicate 2 Peak Area (mAU*s) - Replicate 3 Average Peak Area
50248500251000249500249667
75374000376500375200375233
100501000499500502000500833
125625500628000626500626667
150751000749000753000751000

Linear Regression Results:

  • Slope: 5000

  • Y-Intercept: 150

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results to the true value.[1][13] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14]

Experimental Protocol:

  • Spiked Sample Preparation: Prepare samples by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[7][14]

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[15]

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%8079.299.0
80%8080.8101.0
80%8079.699.5
Average 99.8
100%100101.2101.2
100%10099.599.5
100%100100.3100.3
Average 100.3
120%120118.899.0
120%120121.0100.8
120%120119.499.5
Average 99.8
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][16] It is evaluated at two levels: repeatability and intermediate precision.

4.1. Repeatability (Intra-assay Precision) Repeatability is the precision under the same operating conditions over a short interval of time.[16]

Experimental Protocol:

  • Prepare six independent samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

4.2. Intermediate Precision (Ruggedness) Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.[17]

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.

  • Calculate the %RSD for this second set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to assess for any significant differences.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[15][18]

Precision Level Sample # Assay (%) Mean (%) %RSD
Repeatability 199.8100.10.5
2100.5
399.5
4100.8
599.9
6100.0
Intermediate Precision 1100.2100.40.6
(Different Day/Analyst/Instrument)2101.0
399.8
4100.5
5100.0
6100.9
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][20]

Experimental Protocol (Based on the Calibration Curve):

  • Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.[21]

    • LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercepts / Slope)

  • Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm that the signal-to-noise ratio at the LOD is approximately 3:1 and at the LOQ is approximately 10:1.[20][22]

Acceptance Criteria:

  • The method for determining LOD and LOQ should be documented.

  • The LOQ should be validated for precision and accuracy.

Parameter Calculated Value (µg/mL) Signal-to-Noise Ratio (S/N)
LOD 0.1~3:1
LOQ 0.3~10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Parameters to Vary:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

  • pH of the aqueous phase (± 0.1 units)

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for each varied condition.

  • The assay results should not be significantly affected by the variations.

Visualizing the Validation Workflow

A clear understanding of the validation process is facilitated by visualizing the workflow. The following diagram illustrates the logical flow of the HPLC method validation for this compound.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation_protocol Validation Protocol cluster_validation_execution Validation Execution cluster_reporting Reporting Method_Development Propose HPLC Method (Column, Mobile Phase, etc.) Validation_Protocol Define Validation Parameters & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Interdependence of Validation Parameters

The validation parameters are not independent silos of experimentation. They are interconnected, and the results of one often inform the next.

Validation_Interdependence Linearity Linearity Range Range Linearity->Range defines Accuracy Accuracy Range->Accuracy required for Precision Precision Range->Precision required for LOQ LOQ LOQ->Accuracy must be accurate LOQ->Precision must be precise Specificity Specificity Specificity->Accuracy ensures Specificity->Precision ensures Robustness Robustness Robustness->Accuracy challenges Robustness->Precision challenges

Caption: Interdependence of Validation Parameters.

Conclusion: A Foundation of Trust

The validation of an analytical method is a systematic and documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[1][2] This guide has provided a comprehensive, yet adaptable, framework for the validation of a stability-indicating HPLC method for this compound. By understanding the scientific rationale behind each validation parameter and adhering to regulatory guidelines, researchers can build a foundation of trust in their analytical data, a critical step in the journey of drug development.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2,7-dimethyl-2H-indazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4][5] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[2][5] The strategic placement of various functional groups on this core can significantly modulate the pharmacological profile, leading to potent and selective agents with therapeutic potential in oncology, inflammation, and infectious diseases.[1][2][3][5]

This guide provides a comparative analysis of the anticipated biological activity of 5-Bromo-2,7-dimethyl-2H-indazole against a backdrop of its structurally similar analogs. While direct experimental data for this specific compound is not extensively available in the public domain, we can infer its potential activities by examining the structure-activity relationships (SAR) of related bromo- and dimethyl-substituted indazoles. This analysis is intended for researchers, scientists, and drug development professionals to inform hypothesis-driven research and the design of novel indazole-based therapeutics.

The Indazole Core: A Privileged Scaffold in Drug Discovery

Indazole derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer Activity: Many indazole-containing molecules exhibit potent anti-proliferative effects against various cancer cell lines.[3][4][6] Several FDA-approved anticancer drugs, such as Pazopanib and Axitinib, feature an indazole core and function as kinase inhibitors.[2]

  • Kinase Inhibition: The indazole nucleus is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][7]

  • Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[8]

  • Antimicrobial Properties: The indazole scaffold has also been explored for the development of novel antibacterial and antifungal compounds.[9]

The biological activity of an indazole derivative is intricately linked to the nature and position of its substituents. Halogenation, particularly bromination, and the introduction of small alkyl groups like methyl, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Substituted Indazoles

To project the biological profile of this compound, we will examine the influence of its key structural features—the 5-bromo, 2-methyl, and 7-methyl substitutions—by comparing it with data from publicly available studies on similar compounds.

Compound/Derivative ClassKey Structural FeaturesObserved Biological ActivityReference
5-Bromo-7-azaindolin-2-one Derivatives 5-Bromo substitution on an azaindole corePotent antitumor activity against various cancer cell lines.[10]
5-Bromoindole Derivatives 5-Bromo substitution on an indole coreAnticancer, antimicrobial, antiviral, and neuroprotective properties.[11]
Various Indazole Derivatives Diverse substitutions on the indazole scaffoldAnticancer, kinase inhibition, anti-inflammatory, antimicrobial activities.[1][2][3][4][5][6][7][8][9]
5-Bromo-3,7-dimethyl-1H-indazole 5-Bromo and 3,7-dimethyl substitutionsMentioned in a patent for the synthesis of potential therapeutic agents.[12]

The Influence of the 5-Bromo Substituent:

The presence of a bromine atom at the 5-position of the indazole ring is a common feature in many biologically active molecules.[10][11] Halogen bonding and the electron-withdrawing nature of bromine can enhance binding affinity to target proteins and improve membrane permeability, potentially leading to increased cellular potency. For instance, studies on 5-bromoindole derivatives have highlighted their broad-spectrum biological activities, including anticancer and antimicrobial effects.[11]

The Role of N-Methylation (2-Methyl Group):

The methylation of one of the nitrogen atoms in the pyrazole ring is a critical determinant of the indazole's isomeric form (1H or 2H) and its biological properties. In this compound, the methyl group at the N2 position defines it as a 2H-indazole. The position of N-alkylation can influence the molecule's three-dimensional shape and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

The Impact of the 7-Methyl Group:

Substitution at the 7-position of the indazole ring can also modulate biological activity. A methyl group at this position can provide steric hindrance, potentially influencing selectivity for a particular protein target. It can also impact the molecule's metabolic stability.

Postulated Biological Activity of this compound

Based on the structure-activity relationships gleaned from related compounds, it is plausible to hypothesize that this compound may exhibit:

  • Anticancer Properties: Given the prevalence of anticancer activity among bromo-substituted indazoles, it is a primary area for investigation.[3][4][6][10][11] The compound should be screened against a panel of cancer cell lines to determine its anti-proliferative potential.

  • Kinase Inhibitory Activity: The indazole scaffold is a known hinge-binding motif for many kinases.[7] It is worthwhile to test this compound against a panel of cancer-relevant kinases to identify potential targets.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound and its analogs, the following experimental protocols are recommended.

Anti-Proliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent

  • White, opaque 96-well plates

  • Microplate reader with luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the assay buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time.[13]

  • Detect Kinase Activity: Add the luminescent kinase assay reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[13]

  • Measure Luminescence: Read the luminescence using a microplate reader.[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[13]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Serial Dilutions of Compound overnight_incubation->add_compound incubate_48_72h Incubate for 48-72 hours add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilization Add Solubilization Solution incubate_2_4h->add_solubilization read_absorbance Read Absorbance add_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 caption Workflow for MTT Assay

Workflow for MTT Assay

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->RAF Indazole_Inhibitor->MEK caption Potential Inhibition of MAPK/ERK Pathway

Potential Inhibition of MAPK/ERK Pathway

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis of structurally related compounds provides a strong rationale for investigating its potential as an anticancer agent and kinase inhibitor. The strategic combination of a 5-bromo substituent with 2,7-dimethyl groups on the indazole scaffold presents an intriguing profile for further study. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the empirical validation of these hypotheses and contribute to the broader understanding of indazole pharmacology.

References

A Spectroscopic Guide to the Isomers of 5-Bromo-2,7-dimethyl-2H-indazole: Unambiguous Structural Elucidation for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is of paramount importance. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, often presents a significant challenge in the form of constitutional isomerism, which can profoundly impact a molecule's biological activity and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 5-Bromo-2,7-dimethyl-2H-indazole and its closely related isomers, offering researchers, scientists, and drug development professionals a detailed roadmap for their unambiguous identification.

The seemingly subtle shift of a methyl group from the N2 to the N1 position, or the relocation of the bromine atom on the benzene ring, gives rise to distinct isomers with unique electronic and steric environments. These differences manifest as characteristic fingerprints in various spectroscopic analyses. Herein, we delve into a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy to confidently distinguish between these isomers.

The Isomers in Focus

For the purpose of this guide, we will be comparing the target molecule, This compound (Isomer A) , with its N-1 alkylated counterpart, 5-Bromo-1,7-dimethyl-1H-indazole (Isomer B) , and a positional isomer, 6-Bromo-2,7-dimethyl-2H-indazole (Isomer C) .

Figure 1: Structures of the Indazole Isomers Under Investigation

G cluster_A Isomer A: this compound cluster_B Isomer B: 5-Bromo-1,7-dimethyl-1H-indazole cluster_C Isomer C: 6-Bromo-2,7-dimethyl-2H-indazole a b c

A visual representation of the chemical structures of the three indazole isomers discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of atoms within a molecule. For distinguishing between our indazole isomers, specific features in the NMR spectra are particularly diagnostic.

Distinguishing N-1 and N-2 Isomers: A Tale of Two Methyl Groups

The key to differentiating between the N-2 isomer (Isomer A) and the N-1 isomer (Isomer B) lies in the chemical shift of the N-methyl protons and long-range proton-carbon correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • ¹H NMR: In N-2 substituted indazoles, the N-methyl protons are typically deshielded and appear at a lower field (higher ppm) compared to their N-1 counterparts. This is attributed to the anisotropic effect of the adjacent benzene ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3, are sensitive to the position of the N-alkylation.

  • HMBC: This 2D NMR technique is definitive. For the N-2 isomer (Isomer A), a correlation will be observed between the N-methyl protons and the C3 carbon. Conversely, for the N-1 isomer (Isomer B), the N-methyl protons will show a correlation to the C7a carbon.[1][2]

Differentiating Positional Isomers of Bromine

The position of the bromine atom on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

  • Isomer A (5-Bromo): We expect to see two aromatic protons, H4 and H6, which would appear as doublets with a small meta-coupling constant.

  • Isomer C (6-Bromo): This isomer would also exhibit two aromatic protons, H4 and H5. These would likely appear as doublets with a larger ortho-coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei

IsomerN-CH₃ (¹H)C7-CH₃ (¹H)Aromatic Protons (¹H)N-CH₃ (¹³C)C7-CH₃ (¹³C)C3 (¹³C)C5 (¹³C)C6 (¹³C)C7a (¹³C)
A: 5-Bromo-2,7-dimethyl-2H ~4.1~2.6H4 (~7.5, d), H6 (~7.2, d)~35~17~122~115 (C-Br)~125~148
B: 5-Bromo-1,7-dimethyl-1H ~3.8~2.7H4 (~7.6, d), H6 (~7.3, d)~32~17~135~114 (C-Br)~128~140
C: 6-Bromo-2,7-dimethyl-2H ~4.1~2.6H4 (~7.4, d), H5 (~7.1, d)~35~17~123~122~118 (C-Br)~149

Note: These are predicted values and may vary depending on the solvent and experimental conditions. Online prediction tools can provide more specific estimations.[3][4]

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and deduce structural features. While all three isomers have the same molecular weight (C₉H₉BrN₂), their fragmentation patterns under electron ionization (EI) may differ.

The molecular ion peak (M⁺) will be observed at m/z 224 and 226 with an approximate 1:1 ratio, characteristic of the presence of a single bromine atom. Key fragmentation pathways may involve the loss of a methyl radical (•CH₃) or the entire dimethylamino group. Subtle differences in the relative abundances of fragment ions can be indicative of the isomer structure, although these may be less diagnostic than NMR data.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Complementary Insights

While not as definitive as NMR for isomer differentiation, IR and UV-Vis spectroscopy provide valuable complementary data.

  • IR Spectroscopy: The IR spectra of all three isomers will show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching frequencies from the indazole ring. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[5]

  • UV-Vis Spectroscopy: The electronic absorption spectra of N-1 and N-2 alkylated indazoles are known to differ.[6] Generally, 2H-indazoles exhibit absorption maxima at slightly longer wavelengths compared to their 1H-counterparts.[7][8] The position of the bromo substituent will also influence the λ_max and molar absorptivity.

Table 2: Expected Spectroscopic Data Summary

Spectroscopic TechniqueIsomer A: 5-Bromo-2,7-dimethyl-2HIsomer B: 5-Bromo-1,7-dimethyl-1HIsomer C: 6-Bromo-2,7-dimethyl-2H
¹H NMR (N-CH₃) ~4.1 ppm~3.8 ppm~4.1 ppm
HMBC Correlation N-CH₃ to C3N-CH₃ to C7aN-CH₃ to C3
MS (Molecular Ion) m/z 224/226m/z 224/226m/z 224/226
UV-Vis (λ_max) Expected at a slightly longer wavelength than BExpected at a slightly shorter wavelength than ASimilar to A, with potential minor shifts
IR (C-H oop bend) Pattern indicative of 1,2,4-trisubstitutionPattern indicative of 1,2,4-trisubstitutionPattern indicative of 1,2,4-trisubstitution

Experimental Protocols

To obtain high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR (HMBC) Acquisition: Utilize a standard HMBC pulse sequence. Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations over 2-3 bonds.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Acquire a full scan mass spectrum over a mass range of m/z 50-300.

IR and UV-Vis Spectroscopy
  • IR Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) is suitable.

  • UV-Vis Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm.

Figure 2: Experimental Workflow for Isomer Differentiation

G cluster_workflow Spectroscopic Analysis Workflow Sample Indazole Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR_UV IR and UV-Vis Spectroscopy Sample->IR_UV Data_Analysis Data Analysis and Comparison NMR->Data_Analysis MS->Data_Analysis IR_UV->Data_Analysis Identification Unambiguous Isomer Identification Data_Analysis->Identification

A streamlined workflow for the spectroscopic analysis and identification of indazole isomers.

Conclusion

The unambiguous identification of indazole isomers is a critical step in the drug discovery and development pipeline. By employing a combination of modern spectroscopic techniques, particularly advanced NMR methods, researchers can confidently elucidate the correct structure of their synthesized compounds. The principles and expected data outlined in this guide provide a solid framework for the spectroscopic comparison of this compound and its isomers, ensuring the integrity and reproducibility of scientific research in this important area of medicinal chemistry.

References

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Consistency in Drug Development

In the intricate journey from a promising molecule to a life-saving therapeutic, the principle of consistency is paramount. For pharmaceutical intermediates like 5-Bromo-2,7-dimethyl-2H-indazole, a key building block in various research and development pipelines, batch-to-batch consistency is not merely a quality control metric; it is the bedrock upon which reliable downstream processes, successful regulatory submissions, and ultimately, patient safety are built.[1] Inconsistent batches can introduce unforeseen impurities, alter reaction kinetics, and compromise the quality of the final Active Pharmaceutical Ingredient (API), leading to costly delays and potential project failure.[1][2]

This guide, grounded in the principles of Good Manufacturing Practice (GMP) as outlined in guidelines like ICH Q7, provides a comprehensive framework for assessing the consistency of this compound.[3][4][5] We will move beyond simple pass/fail criteria, delving into the causality behind experimental choices to create a robust, self-validating analytical workflow. Our objective is to empower researchers and drug development professionals to confidently evaluate and compare material from different manufacturing lots, ensuring the integrity and reproducibility of their work.

The Analytical Gauntlet: A Multi-Pronged Approach to Verification

No single analytical technique can fully capture the chemical and physical identity of a compound. A robust assessment of batch consistency relies on an orthogonal approach, where multiple techniques, each probing different molecular attributes, are employed. For this compound, we will focus on three pillars of characterization:

  • Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for quantifying the main component and detecting, identifying, and quantifying process-related impurities and degradation products.[6]

  • Structural Identity and Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for confirming the molecular structure, ensuring that the correct isomer has been produced and that no subtle structural changes have occurred between batches.[7][8]

  • Physicochemical Properties: Differential Scanning Calorimetry (DSC) provides critical information on the thermal properties of the material, such as melting point and polymorphism, which can significantly impact solubility, stability, and bioavailability.[9][10]

Pillar 1: Chromatographic Purity and Impurity Profiling via HPLC

Expertise & Experience: The primary goal of this analysis is to establish a high-resolution "fingerprint" of each batch. The power of HPLC lies in its ability to separate the target molecule from structurally similar impurities. The choice of a reversed-phase C18 column is logical for a moderately polar molecule like an indazole derivative, while a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected. UV detection is suitable due to the aromatic nature of the indazole core.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation and Conditions:

    • System: HPLC with UV Detector (e.g., Agilent 1260 Infinity II or equivalent).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile:Water.

    • Reference Standard Preparation: Accurately weigh and dissolve a well-characterized reference standard of this compound in the diluent to a final concentration of 0.5 mg/mL.

    • Batch Sample Preparation: Prepare each batch sample in the same manner as the reference standard to a concentration of 0.5 mg/mL.

  • System Suitability Testing (SST) - The Self-Validating Check:

    • Before any sample analysis, perform at least five replicate injections of the Reference Standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. This confirms that the analytical system is performing with adequate precision.

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Perform the SST injections.

    • Inject each batch sample in duplicate.

    • Inject a reference standard check after every 4-6 batch injections to monitor for system drift.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of each batch using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak. Pay close attention to any new impurity peaks not present in the reference standard.

Data Presentation: Batch Comparison by HPLC
ParameterReference StandardBatch ABatch BBatch CAcceptance Criteria
Retention Time (min) 12.4512.4412.4512.46± 2% of Reference
Purity (Area %) 99.85%99.82%98.10%99.79%≥ 99.5%
Impurity 1 (RT 9.8 min) 0.08%0.11%1.52%0.12%≤ 0.15%
New Impurity (RT 11.2 min) Not DetectedNot Detected0.25%Not DetectedNot Detected
Total Impurities (%) 0.15%0.18%1.90%0.21%≤ 0.5%

Trustworthiness: The data above clearly distinguishes the batches. Batch A is highly consistent with the reference standard. Batch B fails on purity and contains a significant known impurity as well as a new, unknown impurity, warranting immediate investigation via LC-MS. Batch C is acceptable but shows a slightly higher total impurity profile than Batch A.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_std Prepare Reference Standard (0.5 mg/mL) sst System Suitability Test (5 Injections, RSD ≤ 2.0%) prep_std->sst prep_batch Prepare Batch Sample (0.5 mg/mL) inject Inject Blank, SST, Samples prep_batch->inject sst->inject acquire Acquire Chromatogram (254 nm) inject->acquire integrate Integrate Peaks acquire->integrate compare Compare Purity & Impurity Profile integrate->compare decision Assess Consistency (Pass/Fail) compare->decision

Caption: Workflow for assessing purity and impurity profiles using HPLC.

Pillar 2: Structural Confirmation with ¹H NMR Spectroscopy

Expertise & Experience: While HPLC confirms purity, it assumes the main peak is the correct compound. NMR provides definitive structural confirmation. For this compound, the ¹H NMR spectrum should show distinct signals for the two methyl groups and the aromatic protons. Comparing the chemical shifts (δ), coupling constants (J), and integration values between batches and against a reference standard is a powerful method for verifying structural integrity. Any deviation could indicate an isomeric impurity or residual solvents.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample (reference standard and each batch).

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its distinct residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • System: 400 MHz (or higher) NMR Spectrometer.

    • Experiment: Standard 1D Proton (¹H) acquisition.

    • Key Parameters: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure proper shimming to obtain sharp, well-resolved peaks.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate all signals. The relative integrals should correspond to the number of protons for each signal.

    • Assign the peaks to the protons of this compound.

    • Comparison: Overlay the spectra of all batches with the reference standard. The chemical shifts and peak shapes should be identical. Look for any small, unassigned peaks that could represent low-level impurities not resolved by HPLC.

Visualization: Logic of NMR Structural Verification

NMR_Logic cluster_top ref_spec Reference Spectrum overlay Overlay Spectra ref_spec->overlay batch_spec Batch Spectrum batch_spec->overlay chem_shift Chemical Shifts Match? overlay->chem_shift integration Integrals Correct? overlay->integration new_peaks Any New Peaks? overlay->new_peaks decision Structural Consistency chem_shift->decision integration->decision new_peaks->decision

Caption: Decision logic for comparing batch NMR spectra to a reference.

Pillar 3: Physicochemical Characterization by DSC

Expertise & Experience: The solid-state properties of an API or intermediate are critical. Different crystalline forms, or polymorphs, can have different melting points, solubilities, and stabilities.[11] DSC is a rapid and sensitive technique to detect these differences.[12] A sharp, single endotherm at a specific temperature indicates a pure, crystalline material. A broad peak, or the presence of multiple thermal events, can suggest the presence of an amorphous fraction, impurities, or a different polymorphic form. This is crucial for ensuring that each batch will behave predictably in subsequent manufacturing steps.

Experimental Protocol: DSC Thermal Analysis
  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol. This is a critical step for data trustworthiness.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Method: Heat-Cool-Heat cycle to observe the complete thermal behavior.

    • Segment 1 (Heating): Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Segment 2 (Cooling): Cool the sample back to 25 °C at 10 °C/min.

    • Segment 3 (Re-heating): Repeat the heating ramp from 25 °C to 200 °C at 10 °C/min.

    • Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • Analyze the thermogram from the first heating scan.

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Calculate the heat of fusion (ΔHfus) by integrating the peak area.

    • Compare the thermograms of all batches. The onset temperature, peak shape, and heat of fusion should be highly consistent.

Data Presentation: Batch Comparison by DSC
ParameterReference StandardBatch ABatch BBatch CAcceptance Criteria
Melting Onset (°C) 145.2 °C145.1 °C142.8 °C138.5 °C145.0 ± 1.0 °C
Melting Peak (°C) 147.5 °C147.4 °C145.0 °C140.2 °CReportable
Heat of Fusion (J/g) 85.6 J/g85.1 J/g75.3 J/g98.2 J/g85.0 ± 5.0 J/g
Observations Sharp, single peakSharp, single peakBroadened peakSharp peak, different TSingle, sharp peak

Trustworthiness: Batch A shows excellent thermal consistency with the reference. The broadened peak and lower onset temperature of Batch B are consistent with its lower purity observed by HPLC. Batch C presents a significant deviation; although it is a sharp peak (indicating high crystallinity), the different melting point and heat of fusion strongly suggest it may be a different, undesired polymorph.

Visualization: DSC Data Analysis Workflow

DSC_Workflow calibrate Calibrate Instrument (Indium Standard) prep Prepare Sample & Ref Pans (2-5 mg) calibrate->prep run Execute Thermal Program (e.g., 10°C/min ramp) prep->run acquire Acquire Heat Flow Data run->acquire analyze Analyze Thermogram acquire->analyze compare Compare Onset, Peak Shape, ΔHfus Across Batches analyze->compare decision Assess Physicochemical Consistency compare->decision

Caption: Workflow for assessing thermal properties and polymorphism by DSC.

Synthesis and Final Assessment

True batch-to-batch consistency is demonstrated only when a material satisfies the criteria across all orthogonal analytical techniques.

  • Batch A: PASS. This batch is consistent with the reference standard in terms of purity, impurity profile, structural identity, and thermal properties. It can be confidently used in downstream processes.

  • Batch B: FAIL. This batch fails on purity as determined by HPLC and confirmed by DSC. The presence of a new impurity requires identification before any further action can be taken.

  • Batch C: FAIL. While chemically pure by HPLC and structurally correct by NMR, this batch exhibits a different thermal profile, indicating a potential polymorphic difference. Using this batch could lead to unpredictable solubility and stability, making it unsuitable for use without further investigation and characterization.

This comprehensive, evidence-based approach ensures that only material of the highest consistency progresses through the development pipeline. By understanding the "why" behind each test and implementing self-validating protocols, organizations can mitigate risks, adhere to regulatory expectations, and build a robust foundation for successful drug development.[13][14][15]

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This is particularly crucial for isomeric compounds, where subtle structural differences can lead to significant variations in pharmacological activity and toxicity. This guide presents a comprehensive framework for the analytical cross-validation of 5-Bromo-2,7-dimethyl-2H-indazole, a key heterocyclic building block. We will explore a multi-faceted analytical approach, combining a primary chromatographic method with orthogonal techniques to ensure the generation of robust, reliable, and defensible data. This document is intended for researchers, analytical scientists, and quality assurance professionals in the drug development sector, providing both theoretical rationale and practical, field-proven protocols.

Introduction: The Imperative of Analytical Rigor for Isomeric Heterocycles

This compound belongs to the indazole class of N-heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules.[1] The synthesis of such compounds can often yield a mixture of regioisomers, such as the potential carryover of the 1H-indazole isomer. Differentiating and quantifying these closely related structures is a significant analytical challenge that demands highly specific and validated methods.

The principle of analytical method validation is to establish, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide clear guidelines on this process.[3][4][5] Cross-validation, the comparison of results from two or more distinct analytical methods, provides an even higher level of assurance in the data's integrity.[6] It is a critical step to confirm that a validated method produces consistent and reliable results.[7]

This guide will detail the establishment of a primary High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound and its subsequent cross-validation using Gas Chromatography-Mass Spectrometry (GC-MS) and various spectroscopic techniques.

The Analytical Cross-Validation Workflow

A robust analytical workflow relies on the principle of orthogonality, where different methods with distinct separation and detection principles are employed to analyze the same sample. This minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method.

CrossValidationWorkflow cluster_primary Primary Analysis cluster_cross_validation Cross-Validation / Confirmation cluster_result Final Assessment Purity HPLC-UV Analysis (Purity & Assay) Identity GC-MS Analysis (Identity & Impurity Profile) Purity->Identity Orthogonal Separation Structure Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR) (Structural Confirmation) Purity->Structure Structural Elucidation Final Confirmed Identity, Purity, and Strength Identity->Final Structure->Final

Caption: Workflow for analytical cross-validation.

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For N-heterocyclic compounds, C18 columns offer excellent resolving power.[8][9]

3.1. Rationale for Method Selection

An HPLC-UV method is chosen as the primary analytical tool for its ability to provide precise and accurate quantification of the main component and related impurities. The UV detector is straightforward, reliable, and suitable for chromophoric molecules like indazoles.

3.2. Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.

3.3. Expected HPLC-UV Results

The following table summarizes the expected performance characteristics of the HPLC method, validated according to ICH Q2(R1) guidelines.[4][10]

ParameterThis compoundPotential Regioisomer ImpurityAcceptance Criteria
Retention Time (tR) ~8.5 min~8.2 minConsistent tR (±2%)
Relative Retention Time (RRT) 1.00~0.96Consistent RRT
Peak Purity (PDA) >99.5%N/AHomogeneous peak
Linearity (r²) >0.999>0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Within 98-102% for API
Precision (%RSD) <1.0%<5.0%≤2% for API, ≤10% for impurities
LOD ~0.01 µg/mL~0.01 µg/mLSignal-to-Noise ≥ 3
LOQ ~0.03 µg/mL~0.03 µg/mLSignal-to-Noise ≥ 10

Note: The data presented is illustrative and based on typical performance for similar compounds.

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an excellent orthogonal method to HPLC. The separation is based on the compound's volatility and interaction with a different stationary phase, while mass spectrometry offers highly specific detection based on mass-to-charge ratio and fragmentation patterns.

4.1. Rationale for Method Selection

GC-MS is ideal for confirming the molecular weight of the analyte and identifying volatile impurities that may not be well-resolved by HPLC. For brominated compounds, the characteristic isotopic pattern of bromine in the mass spectrum provides an additional layer of confirmation.

4.2. Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a solution of this compound at 0.1 mg/mL in Ethyl Acetate.

4.3. Expected GC-MS Results
ParameterExpected Result for this compound
Retention Time ~10.2 min
Molecular Ion (M⁺) m/z 224/226 (in ~1:1 ratio, characteristic of one Br atom)
Key Fragments m/z 209/211 ([M-CH₃]⁺), m/z 145 ([M-Br]⁺), m/z 130 ([M-Br-CH₃]⁺)

Note: The fragmentation pattern is predictive. The presence of the isotopic cluster at m/z 224/226 is a strong confirmation of the elemental formula C₉H₉BrN₂.

Orthogonal Method 2: Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation, which is essential for ensuring the correct isomer has been synthesized.

5.1. Rationale for Method Selection
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for elucidating the precise connectivity of atoms in a molecule. The chemical shifts, coupling constants, and number of signals provide a unique fingerprint of the compound's structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

5.2. Experimental Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Acquisition: Standard ¹H and ¹³C{¹H} experiments.

  • FTIR Spectroscopy:

    • Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal.

    • Instrumentation: A standard FTIR spectrometer with an ATR accessory.

    • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

5.3. Expected Spectroscopic Data

The following data is predicted based on the structure of this compound and spectral data from similar compounds.[2]

Table: Expected ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-3~7.8s1HCH =N
H-4~7.2d1HAr-H
H-6~7.4d1HAr-H
N-CH₃~4.1s3HN-CH₃
Ar-CH₃~2.5s3HAr-CH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
C-7a~140Ar-C
C-3~135C H=N
C-3a~125Ar-C
C-6~128Ar-C H
C-4~122Ar-C H
C-5~115Ar-C -Br
C-7~120Ar-C -CH₃
N-CH₃~35N-C H₃
Ar-CH₃~15Ar-C H₃

Table: Expected FTIR Data

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1620, 1580C=N and C=C Ring Stretching
~1450CH₃ Bending
~1050C-N Stretch
~600C-Br Stretch
Discussion: Synthesizing the Data for a Confident Conclusion

The power of this cross-validation approach lies in the convergence of evidence from multiple, independent analytical techniques.

DataSynthesis cluster_data Experimental Data HPLC HPLC: Purity > 99.5% tR = 8.5 min Conclusion Conclusion: Identity and Purity of This compound is Confirmed HPLC->Conclusion Quantitative Purity GCMS GC-MS: MW = 224/226 Correct Fragments GCMS->Conclusion Confirms MW & Elemental Comp. NMR NMR: Correct ¹H & ¹³C Chemical Shifts & Couplings NMR->Conclusion Confirms Isomeric Structure FTIR FTIR: Expected Functional Groups FTIR->Conclusion Confirms Functional Groups

Caption: Synthesis of data from orthogonal methods.

The HPLC method establishes the purity of the main peak and quantifies any impurities. However, without a reference standard, it cannot definitively confirm the identity of the peak as this compound versus a potential regioisomer.

This is where the orthogonal methods become indispensable. The GC-MS data confirms the molecular weight and the presence of a bromine atom, corroborating the elemental formula. The fragmentation pattern provides further structural clues. Finally, the NMR data acts as the ultimate arbiter of identity. The specific chemical shifts and coupling patterns of the aromatic protons, along with the distinct signals for the two methyl groups (one on the nitrogen and one on the aromatic ring), can only be satisfied by the 2,7-disubstituted-2H-indazole structure, ruling out other isomers. The FTIR data provides a quick, confirmatory check for the expected chemical bonds.

Conclusion

The analytical characterization of novel chemical entities like this compound requires a rigorous, multi-technique approach. Relying on a single analytical method, even a well-validated one, introduces an unacceptable level of risk, particularly when isomeric impurities are a concern. The cross-validation strategy outlined in this guide—leveraging the quantitative power of HPLC, the mass-based specificity of GC-MS, and the definitive structural elucidation of NMR and IR—provides a robust, self-validating system. This ensures that the data generated is not only accurate and precise but also scientifically sound and regulatorily compliant, thereby supporting the advancement of drug development programs with confidence.

References

A Comparative Guide to the Biological Targets of Indazole Analogs for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide offers an in-depth comparison of the primary biological targets of indazole analogs, providing researchers, scientists, and drug development professionals with the supporting experimental data and methodologies necessary to navigate this complex chemical space. We will delve into the key target classes, compare the potencies of various indazole derivatives, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your drug discovery endeavors.

The Indazole Core: A Versatile Pharmacophore

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the predominant form in many biologically active molecules. This structural versatility, coupled with its ability to participate in various non-covalent interactions, has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Several indazole-based drugs have successfully reached the market, validating the therapeutic potential of this scaffold.[4]

Key Biological Target Classes of Indazole Analogs

Our exploration will focus on two of the most prominent and well-validated target classes for indazole derivatives: protein kinases and cannabinoid receptors. We will also briefly touch upon other notable targets to provide a comprehensive overview.

Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[5] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[6]

Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative indazole analogs against key oncogenic kinases, benchmarked against established inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions.

Table 1: Indazole Analogs Targeting Aurora Kinases

Compound IDAurora A (IC50)Aurora B (IC50)Reference
Indazole Derivative 1726 nM15 nM[7]
Indazole Derivative 21-31 nM[7]
Indazole Derivative 3085 nM-[7]
Indazole Amide 53a< 1 µM-[5]
Reference Inhibitor
Alisertib (MLN8237)1.2 nM-[7]
Barasertib (AZD1152)-0.37 nM[7]

Table 2: Indazole Analogs Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)

Compound IDVEGFR-2 (IC50)Reference
Pazopanib10 nM[8]
Axitinib0.2 nM[8]
Indazole Derivative 2o0.31 µM[9]
Indazole Derivative 2l0.42 µM[9]
Indazole Derivative 80.0554 µM[9]
Reference Inhibitor
Sorafenib0.0416 µM[9]

Table 3: Indazole Analogs Targeting Cyclin-Dependent Kinases (CDKs)

Compound IDCDK2/cyclin A (Ki)Reference
Tetrahydroindazole 32.3 µM[10]
Reference Inhibitor
Roscovitine(IC50) ~0.4 µM[11]

The data clearly demonstrates the ability of the indazole scaffold to generate potent inhibitors against various kinase subfamilies. Structure-activity relationship (SAR) studies have revealed that substitutions at different positions of the indazole ring can significantly influence potency and selectivity.[5][10] For instance, in the case of Aurora kinase inhibitors, specific substitutions can confer selectivity for Aurora A over Aurora B, and vice versa.[12]

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase, such as VEGFR-2 or Aurora Kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (indazole analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a microplate, add the diluted test compounds or DMSO (as a vehicle control).

  • Enzyme and Substrate Addition: Add the recombinant kinase and the specific substrate to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration using a suitable software (e.g., GraphPad Prism).

Causality Behind Experimental Choices: The choice of a luminescence-based assay like ADP-Glo™ offers high sensitivity and a broad dynamic range, making it suitable for screening large compound libraries.[13] Using ATP at its Km concentration is crucial for accurately determining the potency of ATP-competitive inhibitors.

Diagram of a Generic Kinase Signaling Pathway and Inhibition:

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Ligand Growth Factor Ligand->Receptor Binds Indazole_Inhibitor Indazole Analog (Kinase Inhibitor) Indazole_Inhibitor->Kinase1 Inhibits

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by an indazole analog.

Cannabinoid Receptor Modulation: Targeting the Endocannabinoid System

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system.[14] CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly expressed in the immune system.[14] Indazole-based synthetic cannabinoids have been widely studied, initially for their therapeutic potential and more recently due to their appearance as recreational drugs.[15]

Comparative Binding Affinity of Indazole-Based Cannabinoid Receptor Agonists

The following table presents the in vitro binding affinities (Ki values) of several indazole-based synthetic cannabinoids for human CB1 and CB2 receptors.

Table 4: Binding Affinities (Ki) of Indazole Analogs for Cannabinoid Receptors

Compound IDCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference
AB-PINACA2.870.88[16]
5F-AB-PINACA0.32-[15]
5F-ADB-PINACA1.430.694[2]
AMB0.8660.973[2]
ADB-FUBINACA0.3600.339[2]

These compounds generally exhibit high, often sub-nanomolar, affinity for both CB1 and CB2 receptors, with some showing a degree of selectivity.[2][17] The structure-activity relationships of these analogs are complex, with modifications to the N1-alkyl chain, the core indazole scaffold, and the C3-carboxamide substituent all influencing receptor affinity and functional activity.[15]

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for a specific receptor, such as the CB1 receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO-hCB1 cells)

  • Radioligand with known affinity for the target receptor (e.g., [3H]CP-55,940)

  • Test compounds (indazole analogs)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest. The protein concentration of the membrane preparation should be determined.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for determining total binding (radioligand and buffer only) and non-specific binding (radioligand and a saturating concentration of an unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[1] The use of a competitive binding format allows for the determination of the affinity of unlabeled test compounds. Rapid filtration is critical to prevent the dissociation of the radioligand-receptor complex.

Other Notable Biological Targets

While kinases and cannabinoid receptors are major targets, the versatility of the indazole scaffold extends to other important biological molecules:

  • DNA Gyrase: Some indazole analogs have been identified as inhibitors of bacterial DNA gyrase, exhibiting potent antibacterial activity, including against multi-drug resistant strains.[19]

  • CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, a receptor implicated in inflammatory diseases like asthma and COPD.[18][20]

  • Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamides have been shown to be potent blockers of CRAC channels, which play a crucial role in mast cell activation and inflammatory responses.[7]

Identifying Novel Biological Targets of Indazole Analogs

The discovery of novel biological targets for indazole analogs is an ongoing area of research. Modern drug discovery employs a range of techniques to elucidate the mechanism of action of small molecules.

Diagram of a General Workflow for Target Identification:

Target_Identification_Workflow Start Bioactive Indazole Analog Affinity_Chromatography Affinity Chromatography (e.g., Biotin-Streptavidin Pulldown) Start->Affinity_Chromatography DARTS Drug Affinity Responsive Target Stability (DARTS) Start->DARTS Mass_Spec Mass Spectrometry (Protein Identification) Affinity_Chromatography->Mass_Spec DARTS->Mass_Spec Bioinformatics Bioinformatics Analysis (Pathway Enrichment) Mass_Spec->Bioinformatics Validation Target Validation (e.g., Knockdown, Overexpression) Bioinformatics->Validation End Validated Biological Target Validation->End

Caption: A workflow illustrating common experimental approaches for identifying the protein targets of a bioactive small molecule.

Key Methodologies for Target Identification:

  • Affinity-Based Pull-Down: This method involves immobilizing the indazole analog on a solid support (e.g., beads) and incubating it with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[21]

  • Drug Affinity Responsive Target Stability (DARTS): DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[4][21] Changes in protein stability in the presence of the compound are then assessed.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing evidence of target engagement in a more physiological setting.[3]

Conclusion and Future Perspectives

The indazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its proven success in targeting protein kinases has revolutionized cancer treatment, and its potent modulation of cannabinoid receptors has provided valuable tools for neuroscience research. The ongoing exploration of indazole analogs against a wider range of biological targets, coupled with advancements in target identification technologies, promises to uncover new therapeutic opportunities for a multitude of diseases. Researchers equipped with a thorough understanding of the comparative biology and the robust experimental methodologies detailed in this guide will be well-positioned to contribute to this exciting and impactful field.

References

A Senior Application Scientist's Guide to the Characterization of Substituted Indazoles: A Comparative Analysis of Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: January 2026

Substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across oncology, virology, and neurology.[1][2][3][4] Their synthesis, however, frequently yields a mixture of N-1 and N-2 regioisomers due to the annular tautomerism of the indazole ring.[4][5][6] The distinct pharmacological profiles of these isomers necessitate their unambiguous structural characterization, a non-trivial task that demands a multi-faceted analytical approach. This guide provides an in-depth comparison of the principal peer-reviewed methods for the definitive characterization of substituted indazoles, grounded in experimental data and field-proven insights for researchers in drug discovery and development.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and indispensable tool for distinguishing between N-1 and N-2 substituted indazole isomers in solution.[5][6][7] The electronic environment of the nuclei in the indazole core is highly sensitive to the position of the substituent on the nitrogen atom, leading to diagnostically different chemical shifts in both ¹H and ¹³C NMR spectra.[8][9]

Causality of Spectral Differences

The primary reason for the distinct NMR spectra lies in the electronic nature of the two tautomeric forms. The 1H-tautomer (benzenoid form) is generally more thermodynamically stable, while the 2H-tautomer (quinonoid form) is often kinetically favored in alkylation reactions.[6] This fundamental difference in electronic distribution directly impacts the shielding and deshielding of the surrounding protons and carbons.

Key Diagnostic Markers for Isomer Differentiation

Analysis of numerous studies reveals consistent trends that allow for confident isomer assignment.[5][10]

  • ¹³C NMR is Decisive: While ¹H NMR provides initial clues, ¹³C NMR is considered a more definitive method for assignment.[6][10]

  • Carbon C3 and C3a: These carbons experience a significant shielding effect (a shift to a lower δ value) in N-2 isomers compared to their N-1 counterparts. The difference (Δδ) for C3 can be as large as 10 ppm.[5][10]

  • Carbon C7 and C7a: Conversely, these carbons are more deshielded (shifted to a higher δ value) in N-2 isomers. The Δδ for C7 can be around 8-9 ppm.[5]

  • Proton H3: The proton at position 3 is typically more deshielded in N-2 isomers.[10]

Comparative Table of Diagnostic NMR Shifts
NucleusN-1 Substituted Indazole (Typical δ, ppm)N-2 Substituted Indazole (Typical δ, ppm)Key Observation for N-2 Isomer
C3 ~132-134~122-124More Shielded (Δδ ≈ 10 ppm)
C3a ~123-124~121-122More Shielded (Δδ ≈ 2-3 ppm)
C7 ~108-110~117-118More Deshielded (Δδ ≈ 8-9 ppm)
C7a ~138-140~148-149More Deshielded (Δδ ≈ 9-10 ppm)

Note: Absolute chemical shifts can vary based on substituents and solvent. The relative difference (Δδ) is the most reliable indicator.

Advanced NMR: Unambiguous Assignment with 2D Techniques

For complete confidence, especially with complex substitution patterns, two-dimensional NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.[11][12]

  • For N-1 Isomers: A crucial ³J correlation is observed between the protons of the substituent's alpha-carbon (e.g., the -CH₂) and the C7a carbon of the indazole ring.[11][12]

  • For N-2 Isomers: The key correlation is between the substituent's alpha-protons and the C3 carbon of the indazole ring.[12]

This differential correlation provides an irrefutable link between the substituent and its point of attachment on the indazole core.

Caption: Key HMBC correlations for distinguishing N-1 and N-2 isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).[13]

  • Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Assign proton signals using ¹H and COSY spectra.

    • Assign carbon signals using ¹³C, DEPT-135, and HMBC/HSQC spectra.

    • Critically analyze the chemical shifts of C3, C3a, C7, and C7a to determine the substitution pattern, referencing the comparative table.

    • Confirm the assignment by identifying the key long-range correlation (R-CH₂ to C7a or C3) in the HMBC spectrum.

X-ray Crystallography: The Gold Standard for Structural Verification

While NMR provides definitive evidence in solution, single-crystal X-ray diffraction is the absolute determinant of molecular structure in the solid state.[7][14][15] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and stereochemistry, serving as the ultimate validation for spectroscopic assignments.[16][17]

Trustworthiness through Direct Visualization

The power of X-ray crystallography lies in its ability to generate a three-dimensional electron density map of the molecule, leaving no ambiguity about which nitrogen atom bears the substituent.[5][7] It is common practice in medicinal chemistry to obtain a crystal structure for at least one N-1 and N-2 pair in a new series to anchor the NMR assignments for all other analogs.

Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth: The critical, and often most challenging, step is to grow a single crystal of suitable quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.[18]

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, precise molecular structure.[18]

A Purified Isomer B Crystal Growth (Slow Evaporation, etc.) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Structure Solution (e.g., SHELXT) D->E F Structure Refinement (e.g., SHELXL) E->F G Unambiguous Molecular Structure F->G

Caption: Standard workflow for X-ray crystallography analysis.

Mass Spectrometry (MS) and Chromatography: Essential Partners

While NMR and X-ray crystallography define the structure, they rely on having a pure sample. This is where chromatographic methods and mass spectrometry become critical.

Chromatographic Separation of Isomers

Alkylation of indazole often produces a mixture of N-1 and N-2 isomers that must be separated before characterization.[5][19]

  • Column Chromatography: This is the workhorse technique for preparative separation of gram-scale quantities of isomers using silica gel.[10][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for the analytical separation and quantification of isomer ratios, as well as for purification of smaller quantities.[20][21] Chiral HPLC is specifically required for separating enantiomers of chiral indazole derivatives.[21][22]

Mass Spectrometry for Formula Confirmation

Mass spectrometry is used to determine the molecular weight of the synthesized compounds.

  • Low-Resolution MS (LRMS): Confirms the molecular weight of the product.[10]

  • High-Resolution MS (HRMS): Provides the exact mass, which is used to determine the elemental composition and confirm that the product has the correct molecular formula.[13][23] It is a mandatory characterization checkpoint but cannot, by itself, distinguish between the N-1 and N-2 isomers as they are isobaric.

start Synthesized Mixture (N-1 & N-2 Isomers) separation Separation Method start->separation column Column Chromatography (Purification) separation->column Preparative Scale hplc HPLC (Analysis/Purity) separation->hplc Analytical Scale analysis Characterization column->analysis hplc->analysis ms MS / HRMS (Confirm Formula) analysis->ms nmr NMR (Assign Isomer) analysis->nmr xray X-ray (Confirm Structure) nmr->xray Validation

Caption: Integrated strategy for separation and characterization.

An Integrated and Self-Validating Workflow

No single technique is sufficient. A robust and trustworthy characterization of substituted indazoles relies on an integrated workflow where each method validates the others.

  • Synthesize & Separate: Following synthesis, separate the isomeric mixture using column chromatography. Assess the purity of each fraction by HPLC.

  • Confirm Mass: Subject each pure isomer to HRMS analysis to confirm the expected elemental composition.

  • Assign Structure: Perform a full suite of NMR experiments (¹H, ¹³C, HMBC) on each isomer to assign the N-1 and N-2 structures based on established diagnostic chemical shifts and correlations.

  • Validate Absolutely: Obtain a single-crystal X-ray structure for at least one representative isomer. This crystal structure serves as the definitive proof that validates the entire set of NMR-based assignments for the chemical series.

This multi-pronged approach ensures the highest level of scientific integrity, providing the unambiguous structural data essential for building reliable structure-activity relationships (SAR) and advancing drug development programs.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Bromo-2,7-dimethyl-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

5-Bromo-2,7-dimethyl-2H-indazole (CAS No. 1146637-10-6) is a brominated heterocyclic compound whose hazard profile necessitates careful handling to mitigate risks.[1][2] The primary known hazards are based on its Globally Harmonized System (GHS) classification, which indicates potential for significant irritation and acute toxicity.[2]

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

The causality behind these classifications lies in the reactivity of the indazole ring system and the presence of the bromine atom. Halogenated aromatic compounds can interact with biological macromolecules, leading to irritation and toxic effects upon exposure.[3] Ingestion, inhalation of dust particles, and skin or eye contact are the primary routes of exposure that must be controlled.

Table 1: Hazard Summary and Immediate Safety Precautions

Hazard TypeGHS ClassificationPrimary Routes of ExposureImmediate Actions Required
Acute Oral Toxicity Category 4 (H302)IngestionDo not eat, drink, or smoke in the laboratory.
Skin Irritation Category 2 (H315)Skin ContactWear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation Category 2A (H319)Eye ContactWear safety glasses with side shields or chemical goggles.
Respiratory Irritation STOT SE 3 (H335)InhalationHandle only in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be based on the specific laboratory operation being performed.

Causality of PPE Selection: The recommended PPE directly counters the identified hazards. Chemical-resistant gloves prevent skin contact, eye protection shields against splashes of solutions or airborne particles, and respiratory protection mitigates the inhalation of dust.

Table 2: Recommended Personal Protective Equipment (PPE) for Various Operations

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety glasses with side shields or chemical gogglesNitrile or neoprene glovesFully buttoned lab coatWork within a chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is required.
Preparing Solutions Chemical goggles or face shieldNitrile or neoprene glovesLab coatChemical fume hood
Running Reactions Chemical goggles or face shieldNitrile or neoprene glovesLab coatChemical fume hood
Post-Reaction Workup Chemical goggles or face shieldNitrile or neoprene glovesLab coatChemical fume hood

Step-by-Step Safe Handling and Operational Plan

Adherence to a systematic workflow is critical for minimizing exposure risk. This protocol is designed to be a self-validating system for safe handling.

Diagram 1: Workflow for Safe Handling of this compound

prep Preparation - Review SDS for similar compounds - Assemble all necessary equipment - Ensure fume hood is certified and functioning ppe Don PPE - Select appropriate gloves, eye protection, and lab coat prep->ppe handling Handling - Weigh and transfer solid in fume hood - Prepare solutions in fume hood - Use appropriate glassware and tools ppe->handling reaction Reaction & Workup - Conduct all operations within the fume hood - Monitor reaction for any unexpected changes handling->reaction cleanup Cleanup - Decontaminate glassware with appropriate solvent - Wipe down work surfaces reaction->cleanup waste Waste Disposal - Segregate halogenated waste - Label waste container clearly - Store in a designated satellite accumulation area cleanup->waste post Post-Handling - Remove PPE correctly - Wash hands thoroughly waste->post start Emergency Event spill Chemical Spill start->spill exposure Personal Exposure start->exposure spill_size Is the spill large or unmanageable? spill->spill_size exposure_type What type of exposure? exposure->exposure_type spill_yes Evacuate the area. Notify EHS. Restrict access. spill_size->spill_yes Yes spill_no Is the spill contained within the fume hood? spill_size->spill_no No spill_in_hood Clean up using appropriate spill kit. Wear full PPE. spill_no->spill_in_hood Yes spill_out_hood Alert others in the lab. Contain the spill. Clean up with spill kit. Wear full PPE. spill_no->spill_out_hood No skin Skin Contact exposure_type->skin eye Eye Contact exposure_type->eye inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion skin_action Remove contaminated clothing. Wash affected area with soap and water for 15 minutes. Seek medical attention if irritation persists. skin->skin_action eye_action Immediately flush eyes with water for at least 15 minutes. Hold eyelids open. Seek immediate medical attention. eye->eye_action inhalation_action Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->ingestion_action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,7-dimethyl-2H-indazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,7-dimethyl-2H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.